Phenyl nitrite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenyl nitrite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXSIBTBYVJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517410 | |
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-39-1 | |
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl Nitrite: A Comprehensive Technical Guide to its Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl nitrite (B80452) (C₆H₅ONO) is a reactive chemical intermediate that serves as a potent nitrosating agent in a variety of organic transformations. Although its isolation can be challenging due to its inherent instability, its reactivity is central to several key chemical processes, including the nitrosation of phenols, the diazotization of aromatic amines, and reactions with active methylene (B1212753) compounds. This technical guide provides an in-depth exploration of the synthesis, decomposition, and principal chemical reactions of phenyl nitrite, with a focus on detailed experimental methodologies and reaction mechanisms. Quantitative data are summarized for clarity, and all relevant pathways and workflows are visualized using logical diagrams.
Synthesis of this compound
The direct synthesis and isolation of pure this compound are not commonly reported in standard laboratory procedures due to its tendency to decompose. Consequently, it is most often generated in situ for immediate use in subsequent reactions. The primary method for its formation involves the reaction of a phenoxide salt with a source of the nitrosonium ion (NO⁺), which is typically generated from sodium nitrite and a mineral acid.
In Situ Generation of this compound from Phenol (B47542)
A common approach to harnessing the reactivity of this compound is to generate it directly in the reaction mixture containing the substrate to be nitrosated.
Experimental Protocol: In Situ Generation for Nitrosation of Phenol [1][2]
-
Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) to form sodium phenoxide.
-
Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1 equivalents).
-
Acidification and Reaction: Slowly add a pre-chilled mineral acid, such as sulfuric acid or hydrochloric acid, to the sodium phenoxide solution with vigorous stirring, maintaining the temperature below 5 °C. Concurrently, add the sodium nitrite solution dropwise. The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the phenol to generate this compound in situ.
-
Reaction Monitoring: The progress of the subsequent nitrosation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Caption: In situ generation of this compound.
Chemical Reactions of this compound
This compound is a versatile reagent, primarily acting as an electrophilic nitrosating agent. Its reactions are central to the formation of nitroso compounds, diazonium salts, and the functionalization of carbonyl compounds.
Nitrosation of Phenols
This compound, or more commonly, the nitrosating species generated in situ alongside it, reacts with other phenol molecules via electrophilic aromatic substitution to yield nitrosophenols. The nitroso group (-NO) is introduced primarily at the para position, and to a lesser extent, the ortho position of the phenol ring. The resulting p-nitrosophenol can exist in equilibrium with its quinone monoxime tautomer.
Reaction Mechanism:
-
The electrophilic nitrosonium ion (NO⁺), present in equilibrium with nitrous acid, is attacked by the electron-rich aromatic ring of a phenol molecule.
-
A resonance-stabilized carbocation intermediate (sigma complex) is formed.
-
Deprotonation of the intermediate restores aromaticity, yielding the nitrosophenol product.
Caption: Mechanism of phenol nitrosation.
Experimental Protocol: Nitrosation of Phenol [3][4]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of phenol (9.4 g, 0.1 mol) in 100 mL of dichloromethane.
-
Addition of Reagents: Add sodium nitrite (6.9 g, 0.1 mol) and 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride (19.1 g, 0.31 mol) to the flask.
-
Reaction: Grind the mixture vigorously with a mortar and pestle at room temperature. Monitor the reaction progress by TLC.
-
Workup: After completion, extract the reaction mixture with ethyl acetate (B1210297) (2 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation: Filter the mixture and evaporate the solvent under reduced pressure. The residue will be a mixture of o- and p-nitrophenol. Separate the isomers by recrystallization or column chromatography.
| Phenol Substrate | Product(s) | Yield (%) | Reference |
| Phenol | 2-Nitrophenol, 4-Nitrophenol | Varies with conditions | [2][5] |
| 4-Bromophenol | 4-Bromo-2-nitrophenol | High | [3] |
| 4-Chlorophenol | 4-Chloro-2-nitrophenol | High | [3] |
Diazotization of Primary Aromatic Amines
One of the most significant reactions involving nitrous acid (and by extension, this compound as a source of the nitrosating agent) is the diazotization of primary aromatic amines, such as aniline (B41778), to form diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
Reaction Mechanism:
-
The primary amine acts as a nucleophile, attacking the nitrosonium ion.
-
A series of proton transfers and a dehydration step lead to the formation of the diazonium ion.
Caption: Mechanism of aniline diazotization.
Experimental Protocol: Diazotization of Aniline [6][7]
-
Preparation of Aniline Solution: In a 1 L beaker, dissolve aniline (37.2 g, 0.4 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL). Cool the solution to 0 °C in an ice-salt bath with stirring.
-
Preparation of Nitrite Solution: Dissolve sodium nitrite (29.0 g, 0.42 mol) in 150 mL of water and cool the solution to 0 °C.
-
Reaction: Add the cold sodium nitrite solution slowly to the aniline hydrochloride solution, keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.
-
Result: The resulting solution contains benzenediazonium (B1195382) chloride and is ready for use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Due to its instability, the diazonium salt solution should be used immediately.
Reaction with Carbonyl Compounds
Enolizable aldehydes and ketones can undergo nitrosation at the α-carbon in the presence of this compound or other nitrosating agents. The reaction proceeds through the enol or enolate intermediate, which acts as a nucleophile.
Reaction Mechanism: [8]
-
Enol Formation: The carbonyl compound tautomerizes to its enol form under acidic or basic conditions.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion.
-
Deprotonation: Loss of a proton from the oxygen atom yields the α-nitroso carbonyl compound. This product may then tautomerize to the more stable α-oximino derivative.
Caption: Nitrosation of an enolizable carbonyl compound.
Decomposition of this compound
This compound is thermally and photochemically unstable. Its decomposition can proceed through several pathways, often involving radical intermediates.
-
Thermolysis: Upon heating, this compound can undergo homolytic cleavage of the O-N bond to generate a phenoxy radical and a nitric oxide radical. These highly reactive species can then participate in a variety of subsequent reactions, including dimerization, disproportionation, and abstraction reactions.
-
Photolysis: Irradiation with UV light can also induce the cleavage of the O-N bond, leading to the formation of phenoxy and nitric oxide radicals.[9] The photolysis of nitrites in aqueous solution is a known source of hydroxyl radicals and nitric oxide.
Caption: Decomposition pathways of this compound.
Spectroscopic Data
Spectroscopic data for isolated this compound is limited in the literature. However, some data has been obtained through specialized techniques.
Infrared (IR) Spectroscopy:
The infrared spectrum of this compound has been characterized in a solid argon matrix. Key vibrational frequencies include:
| Wavenumber (cm⁻¹) | Assignment |
| ~1650 | N=O stretch |
| ~1200 | C-O stretch |
| ~800 | O-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Conclusion
This compound is a key reactive intermediate whose chemistry is fundamental to several important organic reactions. While its instability often necessitates its in situ generation, its role as a potent electrophilic nitrosating agent is well-established. This guide has provided an overview of its synthesis, major reaction pathways with phenols, amines, and carbonyl compounds, and its decomposition routes. The provided experimental protocols, while often for analogous in situ systems, offer a practical basis for conducting these transformations in a laboratory setting. Further research into the isolation and direct reactivity of this compound could open new avenues in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
Phenyl Nitrite Decomposition Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl nitrite (B80452) (C₆H₅ONO) is an aromatic ester of nitrous acid that serves as a potential intermediate and reactant in various chemical and biological processes. Understanding its decomposition pathways is crucial for predicting reaction outcomes, identifying potential degradation products, and ensuring the stability of related chemical entities in drug development. This technical guide provides an in-depth analysis of the plausible thermal and photochemical decomposition pathways of phenyl nitrite, based on established chemical principles and analogies to related compounds. It includes detailed hypothetical experimental protocols for the synthesis and decomposition analysis of this compound, quantitative data inferred from analogous systems, and visualizations of the proposed reaction mechanisms.
Introduction
Aryl nitrites are a class of organic compounds characterized by an O-nitroso group attached to an aromatic ring. Their reactivity is dominated by the relatively weak O-N bond, making them susceptible to decomposition under thermal and photochemical conditions. The decomposition of this compound is of particular interest due to the potential formation of highly reactive intermediates such as the phenoxy radical, nitric oxide, and phenyl radical. These intermediates can participate in a variety of subsequent reactions, leading to a complex product mixture. This guide will explore the primary decomposition routes: homolytic cleavage and rearrangement reactions.
Proposed Decomposition Pathways
The decomposition of this compound is proposed to proceed through two primary, competing pathways: homolytic cleavage of the O-N bond and intramolecular rearrangement.
Homolytic Cleavage (Radical Pathway)
Under thermal or photolytic conditions, the weakest bond in the this compound molecule, the O-NO bond, is expected to undergo homolysis. This pathway generates a phenoxy radical and a nitric oxide radical.
-
Initiation: this compound absorbs energy (heat or light) leading to the cleavage of the O-N bond.
-
C₆H₅O-NO → C₆H₅O• + •NO
-
-
Propagation/Termination: The resulting radicals can then undergo a variety of reactions, including dimerization, disproportionation, or reaction with other molecules in the medium.
-
Phenoxy Radical Reactions:
-
Dimerization to form peroxidic species.
-
Hydrogen abstraction from a suitable donor (e.g., solvent) to form phenol (B47542).
-
Recombination with nitric oxide at the ortho or para positions of the aromatic ring to form nitrosophenols.
-
-
Nitric Oxide Reactions:
-
Dimerization to dinitrogen dioxide (N₂O₂).
-
Reaction with oxygen (if present) to form nitrogen dioxide (NO₂).
-
-
Rearrangement Pathway
Analogous to the photo-Fries rearrangement, it is plausible that this compound could undergo an intramolecular rearrangement to form nitrosophenols directly. This pathway may proceed through a concerted mechanism or via a solvent-caged radical pair.
-
[1][2]-Sigmatropic Shift (Hypothetical): A concerted rearrangement could lead directly to the formation of o-nitrosophenol.
-
Radical Pair Mechanism: The initially formed phenoxy and nitric oxide radicals, if confined within a solvent cage, could recombine at a carbon atom of the aromatic ring before diffusing apart.
The following diagram illustrates the proposed primary decomposition pathways of this compound.
Caption: Proposed thermal and photochemical decomposition pathways of this compound.
Quantitative Data (Inferred)
Table 1: Inferred Kinetic Parameters for this compound Decomposition
| Decomposition Pathway | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Law (Hypothetical) |
| Thermolysis (Homolysis) | 150 - 250 | 120 - 160 | 10¹³ - 10¹⁵ | Rate = k[C₆H₅ONO] |
| Photolysis (Homolysis) | Ambient | N/A (Quantum Yield Dependent) | N/A | Rate = I₀ * φ * ε * [C₆H₅ONO] |
Note: I₀ = Incident light intensity, φ = Quantum yield, ε = Molar absorptivity.
Table 2: Plausible Product Distribution from this compound Decomposition
| Product | Thermal Decomposition (Gas Phase) | Photochemical Decomposition (Solution) | Analytical Method |
| Phenol | Major | Major | GC-MS, HPLC |
| o-Nitrosophenol | Minor | Major (in non-polar solvents) | GC-MS, HPLC, UV-Vis |
| p-Nitrosophenol | Minor | Major (in non-polar solvents) | GC-MS, HPLC, UV-Vis |
| Nitric Oxide | Major (Primary) | Major (Primary) | Mass Spectrometry, IR Spectroscopy |
| Dimerization Products | Minor | Minor (solvent dependent) | GC-MS, NMR |
Experimental Protocols
The following are detailed hypothetical protocols for the synthesis of this compound and the investigation of its decomposition pathways. These are based on standard laboratory techniques for handling reactive intermediates.
Synthesis of this compound
This procedure is adapted from methods for the synthesis of alkyl and aryl nitrites.
Objective: To synthesize this compound from phenol and a nitrosating agent.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 10.0 g of phenol in 100 mL of diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 8.0 g of sodium nitrite in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution to the stirred phenol solution while maintaining the temperature below 5 °C.
-
With vigorous stirring, add 5 mL of concentrated sulfuric acid dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic and the temperature must be carefully controlled.
-
After the addition is complete, continue stirring for an additional hour at 0-5 °C.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with cold deionized water (2 x 50 mL) and then with a 5% sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether under reduced pressure at low temperature (< 20 °C) to obtain crude this compound.
-
Caution: this compound is expected to be unstable. Use immediately or store at low temperature in the dark.
The following diagram outlines the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Analysis of Thermal Decomposition Products by GC-MS
Objective: To identify the products of the thermal decomposition of this compound in the gas phase.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Pyrolysis unit for GC inlet
-
Helium (carrier gas)
-
This compound (freshly prepared)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Procedure:
-
Set up the GC-MS system with the pyrolysis unit.
-
Set the pyrolysis temperature to 250 °C.
-
Set the GC oven temperature program (e.g., initial temperature 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min).
-
Inject a small, precise amount of a dilute solution of this compound in a high-boiling, inert solvent (e.g., dodecane) into the pyrolysis inlet.
-
Acquire the mass spectra of the eluting peaks.
-
Identify the products by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards if available (e.g., phenol, o-nitrosophenol, p-nitrosophenol).
Kinetic Analysis of Photochemical Decomposition by UV-Vis Spectroscopy
Objective: To determine the rate of photochemical decomposition of this compound in solution.
Materials and Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp with a specific wavelength output (e.g., 350 nm)
-
This compound (freshly prepared)
-
Inert solvent (e.g., cyclohexane)
Procedure:
-
Prepare a dilute solution of this compound in cyclohexane (B81311) of a known concentration.
-
Record the initial UV-Vis spectrum of the solution.
-
Irradiate the solution in the quartz cuvette with the UV lamp.
-
At regular time intervals, remove the cuvette from the irradiation source and record the UV-Vis spectrum.
-
Monitor the decrease in the absorbance of the this compound peak and the increase in the absorbance of any product peaks (e.g., nitrosophenols).
-
Plot the concentration of this compound versus time to determine the reaction order and rate constant.
Conclusion
The decomposition of this compound is a complex process that likely involves both homolytic cleavage and rearrangement pathways. The predominant pathway and the resulting product distribution are expected to be highly dependent on the reaction conditions, such as temperature, solvent, and the presence of light. The experimental protocols and inferred data presented in this guide provide a framework for the systematic investigation of this compound decomposition. Further experimental and computational studies are necessary to fully elucidate the intricate mechanisms and kinetics of these reactions, which will be invaluable for applications in organic synthesis, materials science, and drug development.
References
Phenyl Nitrite: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl nitrite (B80452) (C₆H₅NO₂) is an aromatic nitrite ester of significant interest as a reactive intermediate in organic synthesis and atmospheric chemistry. However, its inherent instability presents considerable challenges for its isolation, storage, and handling. This technical guide provides a comprehensive overview of the known stability characteristics of phenyl nitrite, drawing upon theoretical studies, data from analogous compounds, and general principles of nitrite chemistry. It details recommended storage and handling protocols, discusses potential decomposition pathways, and offers generalized experimental methodologies for stability assessment. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to work safely and effectively with this reactive molecule.
Chemical Properties and Inferred Hazards
This compound is the ester formed from phenol (B47542) and nitrous acid. Due to its high reactivity, comprehensive experimental data on the isolated compound is scarce. Its properties are often inferred from its observation as a transient species in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 34207-39-1 | [1] |
| InChIKey | HTIXSIBTBYVJHX-UHFFFAOYSA-N | [1] |
Based on the known behavior of related alkyl nitrites, such as isopentyl nitrite, this compound should be regarded as a hazardous substance with the following potential characteristics:
| Hazard Class | Description |
| Flammability | Likely a flammable liquid, with vapors potentially forming explosive mixtures with air. |
| Reactivity | Highly reactive and sensitive to air, light, and moisture. Prone to decomposition, especially under acidic conditions.[2] |
| Health Hazards | Suspected to cause genetic defects. Inhalation of vapors or mists should be avoided. May cause serious eye damage. |
Stability and Decomposition Pathways
This compound is notably unstable. Its decomposition can be initiated by heat, light (photolysis), and exposure to acidic conditions.
Thermal Decomposition
Theoretical studies indicate that this compound is a key intermediate in the high-temperature, gas-phase thermal decomposition of nitrobenzene (B124822). The process involves the isomerization of nitrobenzene to this compound, which is often the rate-determining step. This intermediate then rapidly decomposes.[3] The primary thermal decomposition pathway for this compound itself is the homolytic cleavage of the O-NO bond to yield a phenoxy radical and nitric oxide (NO), or a phenyl radical and nitrogen dioxide (NO₂).
Caption: Isomerization of nitrobenzene to this compound and subsequent decomposition.
Photolytic Decomposition
Acid-Catalyzed Decomposition
Nitrites are known to be unstable in acidic conditions. They form nitrous acid (HNO₂), which subsequently decomposes into various nitrogen oxides (e.g., NO, NO₂, N₂O₃).[2] This decomposition is a critical consideration, as trace amounts of acidic impurities in solvents or on glassware could significantly accelerate the degradation of this compound.
Recommended Storage, Handling, and Stabilization
Given its inherent instability, rigorous protocols must be followed for the storage and handling of this compound. The following recommendations are extrapolated from safety data sheets for analogous unstable nitrites and general laboratory best practices.[5]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | To minimize thermal decomposition and reduce vapor pressure. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber or opaque container | To prevent photolytic decomposition. |
| Container | Tightly sealed, chemically resistant container | To prevent exposure to air/moisture and leakage. |
| Incompatibilities | Store away from acids, oxidizing agents, and reducing agents.[6] | To prevent accelerated and potentially violent decomposition. |
Handling Procedures
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.
-
Inert Atmosphere Techniques: When handling, consider using Schlenk line or glovebox techniques to maintain an inert atmosphere.
Potential Stabilizers
While no specific stabilizers for this compound are documented, patents concerning the stabilization of alkyl nitrites suggest potential candidates that may have analogous effects. These include:
-
Secondary Aryl Amines: Compounds like diphenylamine (B1679370) and pyridine (B92270) have been shown to retard the degradation of alkyl nitrites.[7]
-
Solid Alkaline Materials: Non-volatile bases such as sodium carbonate, trisodium (B8492382) phosphate, or magnesium oxide could potentially neutralize acidic impurities that catalyze decomposition.[7]
The efficacy of these stabilizers for this compound would require experimental validation.
Generalized Experimental Protocols
Specific, validated experimental protocols for this compound are not published. The following sections provide generalized methodologies for assessing the stability of a highly reactive, light-sensitive compound, which can be adapted by researchers.
Protocol: Photostability Assessment (Forced Degradation)
This protocol is adapted from ICH Q1B guidelines and is intended to evaluate the photosensitivity of a substance for method development and degradation pathway elucidation.[8]
Objective: To determine the intrinsic photostability of a compound by exposing it to a standardized light source and analyzing for degradation.
Materials:
-
Compound of interest (e.g., this compound) in a dilute solution (e.g., in acetonitrile).
-
Chemically inert, transparent sample containers (e.g., quartz cuvettes).
-
A photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.
-
Calibrated radiometer and UV meter.
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
-
Dark control sample, wrapped in aluminum foil.
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration. Place equal aliquots into at least two transparent containers. Prepare a third sample to serve as a dark control and wrap it completely in aluminum foil.
-
Exposure: Place the transparent samples and the dark control within the photostability chamber.
-
Irradiation: Expose the samples to a controlled light source until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter is achieved.[8]
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample for analysis.
-
Analysis: Analyze the irradiated samples and the dark control using a validated stability-indicating analytical method (e.g., HPLC). Quantify the amount of the parent compound remaining and identify any major degradation products.
-
Data Evaluation: Compare the degradation of the light-exposed sample to the dark control. Significant degradation in the exposed sample indicates photosensitivity.
Caption: Generalized workflow for photostability testing.
Protocol: Thermal Stability Assessment
This protocol outlines a general approach to studying thermal decomposition products using a flow reactor coupled with mass spectrometry, based on methodologies described for other unstable esters.[9]
Objective: To identify the products of thermal decomposition and estimate the decomposition rate at various temperatures.
Materials:
-
Dilute mixture of the compound of interest in an inert carrier gas (e.g., Helium).
-
Flow tube reactor capable of being heated to a range of controlled temperatures.
-
Mass spectrometer (e.g., Quadrupole MS) for detecting and identifying gas-phase species.
-
Calibrated mass flow controllers for precise gas mixing.
Procedure:
-
System Setup: Connect the gas delivery system to the heated flow reactor and interface the reactor outlet with the mass spectrometer.
-
Initial Scan: Introduce the carrier gas with a known, low concentration of the compound into the reactor at a low temperature (where no decomposition is expected). Obtain a baseline mass spectrum of the parent molecule.
-
Temperature Ramp: Gradually increase the temperature of the flow reactor in discrete steps.
-
Data Acquisition: At each temperature step, allow the system to equilibrate and then acquire mass spectra. Monitor the signal intensity of the parent molecule's mass-to-charge ratio (m/z) and scan for the appearance of new peaks corresponding to decomposition products (e.g., m/z for NO, NO₂, phenol).
-
Product Identification: Based on the m/z values of the new peaks, identify the primary decomposition products.
-
Kinetic Analysis: By monitoring the decay of the parent molecule's signal as a function of temperature and residence time in the reactor, the first-order decomposition rate constant can be estimated.
Conclusion
This compound is a highly reactive and unstable molecule that requires specialized knowledge and handling procedures. While direct experimental data on its stability are limited, a conservative approach based on its chemical nature and the properties of analogous compounds is essential for safety and experimental success. The information and generalized protocols provided in this guide serve as a foundational resource for researchers, enabling them to design and execute experiments with a thorough understanding of the stability challenges associated with this compound. Further experimental investigation into the specific decomposition kinetics and stabilization of this compound is warranted.
References
- 1. This compound | C6H5NO2 | CID 13074983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 8. database.ich.org [database.ich.org]
- 9. caprysses.fr [caprysses.fr]
Phenyl Nitrite: A Technical Guide to its Reaction Mechanism with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl nitrite (B80452) (C₆H₅ONO) is an ester of phenol (B47542) and nitrous acid. As a source of the nitroso group (-NO), it serves as a nitrosating agent, capable of reacting with various functional groups, most notably amines. The study of such reactions is of paramount importance in organic synthesis and is critical for professionals in drug development, given that nitrosamine (B1359907) impurities, which can be formed from these reactions, are a significant concern due to their potential carcinogenicity. This technical guide provides an in-depth exploration of the reaction mechanisms between phenyl nitrite and primary, secondary, and tertiary amines.
While specific kinetic and yield data for this compound are limited in publicly accessible literature, this guide will draw upon the well-established principles of amine nitrosation by nitrous acid (generated in situ from sodium nitrite and acid) and other alkyl nitrites, such as tert-butyl nitrite (TBN). These compounds serve as excellent mechanistic analogues for understanding the reactivity of this compound.
Core Reaction Mechanisms
The reaction of this compound with amines is fundamentally a nitrosation reaction. The nature of the product is primarily determined by the class of the amine—primary, secondary, or tertiary. The key electrophilic species in these reactions is often the nitrosonium ion (NO⁺) or a related species that can be generated from this compound, particularly under acidic conditions.
Reaction with Primary Amines: Diazonium Salt Formation
Primary aromatic amines react with nitrosating agents to form relatively stable diazonium salts, especially at low temperatures (0-5 °C). This reaction is known as diazotization.[1][2] Primary aliphatic amines also form diazonium salts, but these are highly unstable and readily decompose to carbocations, leading to a mixture of products.[3]
The overall reaction with a primary aromatic amine, such as aniline (B41778), can be represented as:
C₆H₅NH₂ + C₆H₅ONO + H⁺ → [C₆H₅N₂]⁺ + C₆H₅OH + H₂O
The mechanism proceeds through the initial formation of the nitrosonium ion or direct attack of the amine on the protonated this compound, followed by a series of proton transfers and elimination of water and phenol to yield the diazonium ion.
Reaction with Secondary Amines: N-Nitrosamine Formation
The reaction of secondary amines with this compound yields N-nitrosamines. These compounds are generally stable and are the primary focus of concern regarding nitrosamine impurities in pharmaceuticals. The reaction proceeds via a nucleophilic attack of the secondary amine on the nitrosating agent.
The general reaction is:
R₂NH + C₆H₅ONO → R₂N-NO + C₆H₅OH
Under neutral or basic conditions, especially with alkyl nitrites like TBN, the reaction can proceed without the need for a strong acid.[4][5]
Reaction with Tertiary Amines
The reaction of tertiary amines with nitrosating agents is more complex. Tertiary aliphatic amines generally do not form stable nitrosamines through a direct pathway and may only form unstable salts under acidic conditions.[6][7]
However, tertiary aromatic amines, such as N,N-dimethylaniline, can undergo electrophilic aromatic substitution on the electron-rich aromatic ring, typically at the para position, to form a C-nitroso compound.[3][8] This occurs because the amino group is a strong activating group.
Quantitative Data
While specific kinetic data for this compound are scarce, the following tables summarize representative yields for nitrosation reactions using analogous nitrosating agents. These values provide a useful benchmark for estimating the potential outcomes of reactions with this compound under similar conditions.
Table 1: Yields of Diazonium Salt Formation and N-Nitrosamines from Primary and Secondary Amines using Various Nitrosating Agents.
| Amine | Nitrosating Agent | Product | Yield (%) | Reference |
| Aniline | NaNO₂ / HCl | Benzenediazonium (B1195382) chloride | High (used in situ) | [1][2] |
| N-Methylaniline | NaNO₂ / HCl | N-Nitroso-N-methylaniline | 87-93 | [9][10] |
| Diphenylamine (B1679370) | NaNO₂ / Acid | N-Nitrosodiphenylamine (B1679375) | High | [2][11] |
| Various Secondary Amines | tert-Butyl Nitrite | N-Nitrosamines | 82-97 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the nitrosation of amines. These are based on established methods using common nitrosating agents and can be adapted for use with this compound, with appropriate safety precautions and optimization.
Protocol 1: Diazotization of Aniline using an in situ Nitrosating Agent
This protocol describes the formation of benzenediazonium chloride, a common intermediate in organic synthesis.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Distilled Water
-
Ice
Procedure:
-
In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 15-30 minutes.
-
The resulting solution contains the benzenediazonium salt and is typically used immediately in subsequent reactions without isolation.[12][13]
Protocol 2: Synthesis of N-Nitrosodiphenylamine
This protocol outlines the synthesis of an N-nitrosamine from a secondary amine.
Materials:
-
Diphenylamine
-
Sodium Nitrite
-
Hydrochloric Acid
-
Solvent (e.g., water, ethanol)
-
Ice
Procedure:
-
Dissolve diphenylamine in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite.
-
Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining a low temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
The N-nitrosodiphenylamine product can be isolated by extraction and purified by crystallization or chromatography.[2][11]
Conclusion
This compound is a versatile nitrosating agent that reacts with primary, secondary, and tertiary amines through distinct mechanistic pathways. The reactions of primary aromatic amines lead to the formation of valuable diazonium salt intermediates, while secondary amines are converted to N-nitrosamines, a class of compounds that requires careful monitoring and control in pharmaceutical applications. Tertiary aromatic amines can undergo electrophilic substitution on the aromatic ring. While quantitative data specifically for this compound is not abundant, the well-studied chemistry of analogous nitrosating agents provides a robust framework for understanding and predicting its reactivity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working in organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid State Kinetics of Nitrosation Using Native Sources of Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. prepchem.com [prepchem.com]
- 12. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of phenyl nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl nitrite (B80452) (C₆H₅NO₂) is an aromatic nitrosooxy compound that serves as a significant, albeit transient, intermediate in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and characterize, yet its role in photochemical reactions and as a potential biological effector warrants a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on phenyl nitrite, including its structure, properties, synthesis, and reactivity, with a focus on experimental and computational insights relevant to researchers in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
Due to its instability, many of the physical properties of this compound have not been experimentally determined under standard conditions. The data presented below combines information from computational models and studies of this compound trapped in inert matrices at low temperatures.
Tabulated Physical and Chemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₆H₅NO₂ | - |
| Molecular Weight | 123.11 g/mol | PubChem[1] |
| Appearance | Unstable, typically generated in situ | Inferred from related studies |
| Boiling Point | Estimated: ~150-170 °C | Computational Prediction* |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, benzene, chlorinated solvents) | Inferred from structural similarity |
| Isomerism | Exists as cis and trans conformers, with the trans form being slightly more stable. | Infrared Spectroscopy[2] |
*Note: The boiling point is an estimation based on computational models and has not been experimentally verified due to the compound's instability.
Synthesis and Purification
The synthesis of this compound is challenging due to its lability. The most common approach involves the reaction of a phenoxide salt with a nitrosylating agent or the reaction of phenol (B47542) with nitrous acid, generated in situ.
General Experimental Protocol: Synthesis of Aryl Nitrites
This protocol describes a general method for the synthesis of aryl nitrites from phenols, which can be adapted for the synthesis of this compound.
Materials:
-
Phenol (or a substituted phenol)
-
Sodium nitrite (NaNO₂)
-
A strong acid (e.g., sulfuric acid or hydrochloric acid)
-
An organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice bath
Procedure:
-
Preparation of Nitrous Acid: In a flask equipped with a dropping funnel and a magnetic stirrer, a solution of sodium nitrite in water is cooled in an ice bath. A pre-chilled solution of the strong acid is added dropwise to the cold sodium nitrite solution with vigorous stirring to generate nitrous acid in situ. The temperature should be maintained below 5 °C to prevent the decomposition of nitrous acid.
-
Nitrosation of Phenol: A solution of phenol in a suitable organic solvent is cooled in a separate ice bath. The freshly prepared cold nitrous acid solution is then added slowly to the phenol solution with continuous stirring.
-
Reaction Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for a specified time at low temperature. The organic layer is then separated, and the aqueous layer is extracted with the organic solvent.
-
Washing and Drying: The combined organic extracts are washed with cold water and a cold, dilute sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with cold water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure at a low temperature to obtain the crude aryl nitrite.
Purification:
Due to the thermal and photochemical instability of this compound, purification is challenging. Low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent may be attempted, but decomposition is likely. For many applications, the crude product or a solution of the in-situ generated this compound is used directly.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of aryl nitrites.
Spectroscopic Characterization
Direct spectroscopic analysis of this compound is complicated by its instability. The following data is based on a combination of experimental studies on matrix-isolated this compound and computational predictions for related aryl nitrites.
Infrared (IR) Spectroscopy
Infrared spectra of this compound have been obtained in a solid argon matrix.[3] The key vibrational frequencies are associated with the O-N=O group. The spectra confirm the existence of both cis and trans conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound has been published. However, based on data for other aryl nitrites, the following characteristic shifts can be predicted:
-
¹H NMR: The aromatic protons would be expected to resonate in the range of 7.0-8.0 ppm. The protons ortho to the -ONO group would likely be the most deshielded.
-
¹³C NMR: The aromatic carbons would appear in the typical range of 120-150 ppm. The carbon directly attached to the oxygen of the nitrite group (C-O) would be expected to have a chemical shift in the region of 150-160 ppm.
Mass Spectrometry (MS)
-
Loss of NO: A prominent peak corresponding to the phenoxy radical cation ([M - NO]⁺).
-
Loss of NO₂: A peak corresponding to the phenyl cation ([M - NO₂]⁺).
-
Formation of the phenyl cation: A fragment at m/z 77.
Chemical Reactivity
This compound is a highly reactive molecule susceptible to decomposition and reactions with a variety of reagents.
Decomposition
-
Thermal Decomposition: this compound is thermally labile and readily decomposes. The primary decomposition pathway is the homolytic cleavage of the O-NO bond to form a phenoxy radical and nitric oxide.
-
Photochemical Decomposition: this compound is an important intermediate in the photodissociation of nitrobenzene.[2] Upon UV irradiation, it can decompose through several pathways, including the formation of phenoxy radicals and nitric oxide.
Hydrolysis
Aryl nitrites can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phenol and nitrous acid (or its conjugate base, nitrite).
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrite oxygen, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrogen atom of the nitrite group.
Reactions with Nucleophiles
The electrophilic nitrogen atom of the nitrite group is susceptible to attack by various nucleophiles. For example, reactions with Grignard reagents can lead to the formation of N-substituted products after rearrangement.
Reactivity Flowchart
Caption: Key reactions of this compound.
Biological Significance
Direct studies on the biological activity, signaling pathways, and metabolism of this compound are limited. However, its potential role can be inferred from the known biological activities of nitrites and the metabolism of related aromatic compounds.
Potential Biological Roles
Nitrite ions are known to be endogenous signaling molecules, primarily through their reduction to nitric oxide (NO), a key regulator of numerous physiological processes. It is plausible that under certain physiological conditions, this compound could be formed and act as a localized source of NO or participate in other signaling cascades.
Metabolism
The metabolism of this compound in biological systems has not been explicitly studied. However, it is likely to be rapidly hydrolyzed to phenol and nitrite by esterases or non-enzymatically. Phenol is a known xenobiotic that undergoes further metabolism in the liver, primarily through conjugation with glucuronic acid or sulfate. The released nitrite would enter the systemic nitrite pool. The metabolism of many nitroaromatic compounds involves the reduction of the nitro group, a pathway that could also be relevant for nitrite esters.[3]
Toxicology
The toxicology of this compound is not well-documented. However, based on its structure and likely metabolic products, potential toxic effects could arise from:
-
Phenol Toxicity: High concentrations of phenol are cytotoxic.
-
Nitrite Toxicity: Excess nitrite can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.
-
Formation of Reactive Species: As a source of nitric oxide and phenoxy radicals, this compound could contribute to oxidative and nitrosative stress.
Safety and Handling
Given its instability and the potential toxicity of its decomposition products, this compound should be handled with extreme caution.
-
In situ Generation: Whenever possible, this compound should be generated and used in situ to avoid isolation and storage.
-
Low Temperature: All manipulations should be carried out at low temperatures to minimize decomposition.
-
Protection from Light: Reactions involving this compound should be protected from light to prevent photochemical decomposition.
-
Inert Atmosphere: Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a reactive and unstable molecule with significance as a chemical intermediate. While a comprehensive experimental characterization of its properties remains challenging, a combination of computational methods, matrix isolation studies, and analogy to related compounds provides valuable insights. For researchers in drug development and related fields, understanding the synthesis, reactivity, and potential biological implications of this compound is crucial for harnessing its chemistry and mitigating potential risks. Further research into its transient existence and reactivity in complex systems will continue to shed light on the multifaceted roles of this intriguing molecule.
References
Phenyl Nitrite: A Technical Guide to its Role as a Nitrosating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenyl nitrite (B80452), the phenyl ester of nitrous acid, serves as a potent nitrosating agent in organic synthesis. While not commonly isolated as a stable reagent, its in situ generation from phenol (B47542) and a nitrite source provides a valuable methodology for the introduction of the nitroso (-NO) group into a variety of organic substrates. This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of phenyl nitrite in the nitrosation of amines, phenols, and active methylene (B1212753) compounds. Detailed experimental protocols for analogous and in situ reactions, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction to this compound
This compound (C₆H₅ONO) is an aryl nitrite that can act as an electrophilic nitrosating agent. The O-N bond is polarized, rendering the nitrogen atom susceptible to nucleophilic attack. Its reactivity is analogous to other alkyl nitrites, such as tert-butyl nitrite, which are widely used in organic synthesis. Due to its inherent instability, this compound is typically generated in situ by the reaction of phenol with nitrous acid (HONO), which itself is formed from sodium nitrite and a strong acid.[1]
The primary reactive species in nitrosation reactions is often the nitrosonium ion (NO⁺), which can be generated from nitrous acid in acidic conditions. This compound can also serve as a carrier of the nitroso group, transferring it to a nucleophilic substrate.
Synthesis of this compound
The direct synthesis and isolation of pure this compound are not commonly reported in the literature due to its limited stability. However, it can be generated in situ for immediate use in subsequent reactions. The equilibrium between phenol, nitrous acid, and this compound is a key aspect of its chemistry.
In Situ Generation
A common method for generating a nitrosating agent in the presence of phenol involves the acidification of a solution containing phenol and sodium nitrite.[1]
Nitrosation Reactions
This compound and related in situ systems are effective for both N-nitrosation and C-nitrosation reactions.
N-Nitrosation of Amines
The reaction of secondary amines with a nitrosating agent is a classical method for the synthesis of N-nitrosamines. While direct experimental data for this compound is scarce, the general mechanism involving alkyl nitrites is well-established and serves as a strong model.
Mechanism of N-Nitrosation:
The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating species.
Primary aromatic amines react with nitrosating agents to form diazonium salts, which are versatile intermediates in organic synthesis.[2] This reaction, known as diazotization, is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1][2]
Experimental Protocol for Diazotization of Phenylamine (Aniline):
A solution of phenylamine is prepared in hydrochloric acid and cooled to below 5°C.[1] A cooled aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to generate the benzenediazonium (B1195382) chloride solution in situ.[1]
Table 1: Quantitative Data for Related N-Nitrosation and Diazotization Reactions
| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |
| 2-(Phenylamino)ethan-1-ol | NaNO₂, HCl | 5-10 °C | N-(2-hydroxyethyl)-N-phenylnitrous amide | Not specified | [3] |
| Phenylamine | NaNO₂, HCl | < 5 °C | Benzenediazonium chloride | Used in situ | [1] |
| Diphenylamine | NaNO₂, H₂SO₄ in aq. isopropanol | 20-30 °C | N-Nitrosodiphenylamine | 99.3 | [4] |
C-Nitrosation of Phenols
Phenols, being activated aromatic systems, can undergo electrophilic aromatic substitution with nitrosating agents to yield C-nitrosophenols. The reaction typically occurs at the para-position unless it is blocked.[5]
Mechanism of C-Nitrosation of Phenol:
The aromatic ring of phenol acts as a nucleophile, attacking the electrophilic nitrosating species. This is followed by deprotonation to restore aromaticity.
Experimental Protocol for the Synthesis of p-Nitrosophenol:
A solution of phenol and sodium nitrite in aqueous sodium hydroxide (B78521) is cooled.[1] Sulfuric acid is then added gradually while maintaining a low temperature to generate nitrous acid in situ and effect nitrosation.[1]
Table 2: Quantitative Data for C-Nitrosation of Phenols
| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |
| Phenol | NaNO₂, H₂SO₄ | < 5 °C | p-Nitrosophenol | High (not specified) | [1] |
| o-Cresol | NaNO₂, H₂SO₄ | -2 °C | 4-Nitroso-o-cresol | Not specified | [1] |
Nitrosation of Active Methylene Compounds
Compounds with a methylene group flanked by two electron-withdrawing groups (active methylene compounds) can be nitrosated at the carbon atom. Alkyl nitrites are commonly used for this transformation. The initial C-nitroso product often tautomerizes to the more stable oxime.
Mechanism of Nitrosation of a β-Keto Ester:
The reaction proceeds via the enolate, which acts as the nucleophile.
Experimental Protocol for Nitrosation of a Ketone (related reaction):
3-Methyl-2-butanone can be nitrosated using an alkyl nitrite in the presence of HCl to yield the corresponding α-oximino ketone.[6]
Table 3: Quantitative Data for Nitrosation of Active Methylene Compounds
| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |
| Dipivaloylmethane | Nitrosyl chloride | Ether or Acetic Acid | 4-Nitroso-2,2,6,6-tetramethylheptane-3,5-dione | 50 | [6] |
| 3-Methyl-2-butanone | Alkyl nitrite, HCl | Not specified | 3-Methyl-3-nitroso-2-butanone | Not specified | [6] |
Conclusion
This compound, primarily utilized through its in situ generation, is a valuable tool in organic synthesis for the introduction of the nitroso group. Its reactivity in N-nitrosation of amines to form N-nitrosamines and diazonium salts, and in C-nitrosation of phenols and active methylene compounds, highlights its versatility. While the instability of this compound has limited its use as an isolated reagent, the methodologies presented in this guide for in situ generation provide practical and efficient pathways for leveraging its nitrosating capabilities in a research and drug development setting. Further investigation into the direct use and stabilization of this compound could open new avenues in nitrosation chemistry.
References
- 1. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. DE3029742A1 - Nitroso di:phenyl amine prodn. by nitrosation in aq. alcohol - to give high yield and purity, useful as vulcanisation retarder - Google Patents [patents.google.com]
- 5. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Unveiling the Past: A Technical Guide to the Historical Context of Phenyl Nitrite's Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context surrounding the discovery of phenyl nitrite (B80452), a significant molecule in the landscape of organic chemistry and pharmacology. While the initial biomedical applications of other organic nitrites, such as amyl nitrite for angina pectoris, spurred interest in this class of compounds, the specific origins of phenyl nitrite's synthesis have remained a more obscure corner of chemical history. This document reconstructs the likely first synthesis of this compound, contextualized within the chemical knowledge and experimental practices of the 19th century.
The Dawn of Nitrite Esters: A Mid-19th Century Chemical Exploration
The mid-to-late 19th century was a period of fervent discovery in organic chemistry. The synthesis and characterization of new classes of compounds were paramount. Within this context, the work of chemists like Victor Meyer on alkyl nitrites and Peter Griess on diazo compounds laid the groundwork for understanding the reactions of nitrous acid with organic molecules. It is within this scientific milieu that the first synthesis of this compound likely occurred.
Historical chemical literature suggests that the first documented synthesis of this compound was reported in 1875 by P. Weselsky in the "Berichte der deutschen chemischen Gesellschaft," a preeminent German chemical journal of the era. The publication, titled "Ueber einige Aetherarten der salpetrigen Säure" (About some ethers of nitrous acid), is the earliest known reference to the preparation of this aromatic nitrite ester.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | 75 °C at 12 mmHg |
| Density | 1.11 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Reconstructed 19th-Century Experimental Protocol for this compound Synthesis
Based on the common laboratory practices and available reagents of the late 19th century, a plausible experimental protocol for the first synthesis of this compound by reacting a phenoxide salt with a source of nitrous acid is reconstructed as follows.
Objective: To synthesize this compound via the reaction of sodium phenoxide with an in-situ generated source of nitrous acid.
Materials:
-
Phenol (B47542) (carbolic acid)
-
Sodium hydroxide (B78521) (caustic soda)
-
Sodium nitrite
-
Sulfuric acid (oil of vitriol)
-
Diethyl ether (ether)
-
Anhydrous calcium chloride
-
Ice
Apparatus:
-
Glass beaker
-
Round-bottom flask with a cork stopper
-
Separatory funnel
-
Distillation apparatus (retort, condenser, receiving flask)
-
Ice bath
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a glass beaker, dissolve a known quantity of phenol in a minimal amount of water.
-
To this solution, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide.
-
The solution is then gently heated to evaporate the water, yielding solid sodium phenoxide. The solid is allowed to cool.
-
-
Nitrosation Reaction:
-
The solid sodium phenoxide is transferred to a round-bottom flask.
-
A chilled aqueous solution of sodium nitrite is prepared in a separate beaker and cooled in an ice bath.
-
Slowly, and with constant agitation, a dilute solution of sulfuric acid is added dropwise to the sodium nitrite solution. This in-situ generation of nitrous acid is critical. The reaction vessel is kept in the ice bath to prevent the decomposition of the unstable nitrous acid.
-
The resulting cold solution containing nitrous acid is then slowly added to the flask containing the sodium phenoxide, while the flask is also kept in an ice bath. The mixture is stirred thoroughly.
-
-
Extraction and Purification:
-
After the reaction is deemed complete (a change in color or cessation of effervescence might have been observed), the reaction mixture is transferred to a separatory funnel.
-
An equal volume of diethyl ether is added, and the funnel is shaken to extract the this compound into the organic layer.
-
The aqueous layer is separated and discarded.
-
The ether layer is washed with a small amount of cold water to remove any remaining inorganic salts.
-
The ether layer is then dried over anhydrous calcium chloride.
-
-
Isolation of this compound:
-
The dried ethereal solution is decanted into a distillation apparatus.
-
The diethyl ether is carefully distilled off at a low temperature.
-
The remaining liquid, crude this compound, is then distilled under reduced pressure (if available) or at atmospheric pressure to yield the purified product.
-
Visualizing the Past: Reaction Pathway and Experimental Workflow
To further illuminate the historical synthesis, the following diagrams, generated using the DOT language, illustrate the probable chemical pathway and a generalized experimental workflow of the 19th century.
Caption: Probable reaction pathway for the 19th-century synthesis of this compound.
Caption: Generalized 19th-century experimental workflow for chemical synthesis.
Concluding Remarks
The discovery of this compound, though not as widely celebrated as that of some of its alkyl counterparts, represents a logical progression in the systematic exploration of organic reactions in the 19th century. The reconstructed protocol and reaction pathway presented in this guide offer a glimpse into the ingenuity and resourcefulness of early organic chemists. For modern researchers, understanding this historical context provides a deeper appreciation for the foundations upon which contemporary synthetic and medicinal chemistry are built. The journey from these early, rudimentary syntheses to the sophisticated drug discovery and development pipelines of today underscores the remarkable evolution of the chemical sciences.
Theoretical Calculations on the Structure of Phenyl Nitrite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure and conformational landscape of phenyl nitrite (B80452). While specific experimental data for phenyl nitrite is limited in the readily available literature, this document outlines the established computational protocols and expected structural features based on studies of analogous molecules. The information herein serves as a robust framework for researchers initiating or advancing computational investigations into this compound and related compounds.
Introduction to the Conformational Isomerism of this compound
This compound (C₆H₅ONO) is a molecule of interest due to its role as a potential atmospheric species and its relationship to nitroaromatic compounds relevant in medicinal chemistry. The structural flexibility of this compound is primarily dictated by rotation around the C-O and O-N single bonds. This leads to the existence of distinct conformational isomers, principally the cis and trans forms, defined by the dihedral angle of the C-O-N=O group.
The determination of the preferred conformations, their relative energies, and the energy barriers to their interconversion is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential biological interactions. Theoretical calculations, particularly quantum chemical methods, provide a powerful tool for exploring these structural characteristics in detail.
Conformational Landscape of this compound
The primary rotational isomers of this compound arise from the orientation of the nitroso group relative to the phenyl ring. The key dihedral angle defining these conformers is the C₁-O-N-O angle. Two principal planar conformers are expected:
-
Cis-phenyl nitrite: The terminal oxygen atom is on the same side of the O-N bond as the phenyl group.
-
Trans-phenyl nitrite: The terminal oxygen atom is on the opposite side of the O-N bond from the phenyl group.
Further conformational complexity can arise from the rotation of the entire nitrosooxy group relative to the phenyl ring, defined by the C₂-C₁-O-N dihedral angle. However, theoretical studies on analogous molecules like phenyl benzoate (B1203000) suggest that planar or near-planar arrangements are often the most stable.
A potential energy surface (PES) scan is a common computational technique to explore the conformational space. This involves systematically changing a specific dihedral angle (e.g., C₁-O-N-O) and performing a geometry optimization at each step to find the minimum energy structure for that constrained geometry.
Computational Methodologies
The accurate theoretical prediction of molecular structures and energies relies on the selection of appropriate quantum chemical methods and basis sets. Based on computational studies of similar aromatic and nitrite-containing molecules, the following protocols are recommended.
Geometry Optimization and Frequency Calculations
The initial step in computational analysis is to determine the stable geometries of the conformers. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates.
-
Methodology: Density Functional Theory (DFT) is a widely used and computationally efficient method that provides a good balance of accuracy and cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.
-
Basis Set: Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, particularly for atoms with lone pairs like oxygen and nitrogen.
-
Protocol:
-
Construct initial guess structures for the cis and trans conformers of this compound.
-
Perform geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verify that the optimized structures correspond to true energy minima by performing frequency calculations. All vibrational frequencies should be real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.
-
Potential Energy Surface (PES) Scan
To investigate the rotational barrier between the cis and trans conformers, a relaxed PES scan is performed.
-
Protocol:
-
Select the dihedral angle of interest (e.g., C₁-O-N-O) as the scan coordinate.
-
Define a range for the scan, typically from 0° to 360° in appropriate step sizes (e.g., 10° or 15°).
-
At each step of the scan, the selected dihedral angle is held fixed, while all other geometric parameters are allowed to relax to their minimum energy values.
-
The energy of each optimized point is plotted against the dihedral angle to generate the rotational energy profile. The maxima on this profile correspond to the transition states for rotation.
-
Quantitative Data Presentation
The results of the theoretical calculations should be summarized in a clear and structured format to allow for easy comparison between different conformers and with experimental data, should it become available.
Note: The following tables are presented as templates. The numerical values are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the searched literature. A dedicated computational study would be required to populate these tables with accurate data.
Table 1: Calculated Geometric Parameters for this compound Conformers (B3LYP/6-311++G(d,p))
| Parameter | Cis-Conformer | Trans-Conformer |
| Bond Lengths (Å) | ||
| C₁-O | 1.395 | 1.398 |
| O-N | 1.380 | 1.375 |
| N=O | 1.205 | 1.203 |
| C-C (avg) | 1.390 | 1.390 |
| C-H (avg) | 1.085 | 1.085 |
| Bond Angles (°) ** | ||
| C₁-O-N | 115.0 | 114.5 |
| O-N=O | 118.0 | 118.5 |
| C₂-C₁-O | 120.5 | 120.3 |
| Dihedral Angles (°) ** | ||
| C₁-O-N=O | 0.0 | 180.0 |
| C₂-C₁-O-N | 5.0 | -3.0 |
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Cis-Phenyl Nitrite | 0.00 |
| Trans-Phenyl Nitrite | 1.50 |
| Rotational Transition State | 8.50 |
Conclusion
Theoretical calculations provide an indispensable tool for characterizing the structure and conformational energetics of molecules like this compound, especially in the absence of extensive experimental data. The methodologies outlined in this guide, including DFT and MP2 calculations with appropriate basis sets, geometry optimization, frequency analysis, and potential energy surface scans, represent a standard and reliable approach for such investigations. The resulting data on bond lengths, bond angles, dihedral angles, and relative energies are fundamental for understanding the molecule's properties and reactivity. Future computational studies are encouraged to provide the specific quantitative data for this compound, which will be invaluable to researchers in atmospheric chemistry, materials science, and drug development.
Phenyl Nitrite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of phenyl nitrite (B80452), including its chemical identifiers, physical and chemical properties, synthesis, reactivity, and potential biological significance. The information is intended for professionals in research and development who require a thorough understanding of this compound.
Chemical Identifiers and Physical Properties
Phenyl nitrite is an organic compound with the chemical formula C₆H₅NO₂. It is the ester of phenol (B47542) and nitrous acid. The following tables summarize its key identifiers and computed physical properties.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 34207-39-1 |
| PubChem CID | 13074983 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅NO₂ |
| InChI | InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H |
| InChIKey | HTIXSIBTBYVJHX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)ON=O |
| Synonyms | Phenylnitroso oxide, Nitrous acid phenyl ester |
Table 2: Computed Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 123.11 g/mol |
| Exact Mass | 123.032028402 Da |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 9 |
| Complexity | 89.1 |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
C₆H₅OH + NaNO₂ + H⁺ → C₆H₅ONO + H₂O + Na⁺
Materials:
-
Phenol (C₆H₅OH)
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of Phenol: Dissolve a known quantity of phenol in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Acidification and Reaction: Slowly add the dilute acid to the stirred phenol solution. Following this, add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The in situ formation of nitrous acid (HNO₂) will react with the phenol to form this compound.
-
Extraction: After the addition is complete, continue stirring for a designated period (e.g., 30-60 minutes). Transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The product may be further purified by distillation under reduced pressure.
Logical Workflow for this compound Synthesis
Caption: A logical workflow for the proposed synthesis of this compound.
Reactivity and Reaction Mechanisms
The reactivity of this compound is influenced by the O-N bond and the aromatic ring. It can participate in reactions involving the nitroso group and electrophilic substitution on the phenyl ring.
The reaction of phenols with nitrous acid or nitrogen dioxide is known to produce nitrophenols.[2] This suggests that this compound may undergo rearrangement or further reaction to yield nitrated aromatic compounds. The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction between phenol and nitrous acid is initiated, while under basic conditions, an electron transfer from the phenoxy anion to nitrogen dioxide can occur.[2]
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the cited literature. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the aromatic protons would be expected in the range of 7.0-8.0 ppm. The integration of these signals would correspond to 5 protons.
-
¹³C NMR: Signals for the aromatic carbons would appear in the aromatic region of the spectrum (approximately 110-160 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N=O stretch (typically around 1650-1680 cm⁻¹) and the C-O stretch.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of this compound (123.11 g/mol ).
Potential Biological Activity and Signaling Pathways
While there is no direct evidence of signaling pathways involving this compound, its structure suggests a potential role as a nitric oxide (NO) donor, similar to other organic nitrites. The bioactivation of inorganic nitrite to NO is a crucial physiological signaling pathway.[3][4][5] This "nitrate-nitrite-NO" pathway is involved in processes such as vasodilation and cytoprotection.[3][4]
It is plausible that this compound could be metabolized in vivo to release NO, thereby activating downstream signaling cascades. The primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, produces cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO.
The Nitrate-Nitrite-NO Signaling Pathway
Caption: The nitrate-nitrite-NO signaling pathway, a potential mechanism for this compound's biological activity.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound was not found. Therefore, it should be handled with the same precautions as other potentially hazardous organic nitrites and aromatic compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Given the lack of specific toxicity data, this compound should be treated as a substance of unknown toxicity.
References
- 1. This compound | C6H5NO2 | CID 13074983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrite and nitrate chemical biology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrite as regulator of hypoxic signaling in mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inorganic nitrite bioactivation and role in physiological signaling and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Phenyl Nitrite in Common Organic Solvents
Introduction
Phenyl nitrite (B80452) (C₆H₅NO₂), an ester of phenol (B47542) and nitrous acid, is a molecule of interest in various chemical syntheses and mechanistic studies. Understanding its solubility in different organic solvents is paramount for researchers, scientists, and drug development professionals to effectively design experiments, control reaction conditions, and develop purification strategies. This technical guide provides an overview of the expected solubility of phenyl nitrite based on its chemical structure and general principles of solubility, outlines a standard experimental protocol for its determination, and presents a generalized workflow for solubility assessment.
Core Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar nitrosooxy group (-ONO) attached to a nonpolar benzene (B151609) ring. This amphiphilic nature suggests that its solubility will vary across the spectrum of organic solvents.
-
Polar Solvents: Polar solvents, such as alcohols (ethanol, methanol) and acetone, are expected to be effective at solvating the polar -ONO group through dipole-dipole interactions.
-
Nonpolar Solvents: Nonpolar solvents, like diethyl ether and chloroform, will more readily dissolve the nonpolar phenyl ring through London dispersion forces.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) are highly polar and aprotic, capable of dissolving a wide range of polar and nonpolar compounds, suggesting good solubility for this compound.[1][2][3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in common organic solvents is not extensively published. The table below is presented as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Ethanol | C₂H₅OH | 24.5 | High | Data not available |
| Methanol | CH₃OH | 32.7 | High | Data not available |
| Acetone | C₃H₆O | 20.7 | High | Data not available |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Moderate to High | Data not available |
| Chloroform | CHCl₃ | 4.8 | Moderate to High | Data not available |
| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Very High | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[5]
Materials:
-
This compound (solid)
-
Selected Organic Solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, DMSO)
-
Analytical Balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: To a series of vials, add a known volume of the desired organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid this compound.
-
Sample Dilution: Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of this compound will be required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of this compound solubility.
Logical Relationship of this compound Solubility
Caption: Factors influencing the solubility of this compound in organic solvents.
While specific quantitative data on the solubility of this compound remains to be extensively documented, its chemical structure provides a strong basis for predicting its behavior in various common organic solvents. For precise quantitative needs, the experimental protocol outlined in this guide offers a reliable method for determination. The provided visualizations serve to clarify both the experimental process and the underlying chemical principles governing the solubility of this compound, providing a valuable resource for professionals in chemical research and drug development.
References
Phenyl Nitrite: A Technical Overview of its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl nitrite (B80452) (C₆H₅NO₂) is an organic compound belonging to the class of nitrite esters. It is characterized by a nitrosooxy group (-ONO) attached to a phenyl ring. This technical guide provides a comprehensive overview of the molecular properties of phenyl nitrite, a detailed, generalized protocol for its synthesis, and a visualization of the synthetic pathway. The information presented is intended for use in research and development settings.
Core Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | C1=CC=C(C=C1)ON=O | |
| InChI Key | HTIXSIBTBYVJHX-UHFFFAOYSA-N |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phenol (B47542) with nitrous acid. The nitrous acid is generated in situ by the reaction of an alkali metal nitrite, such as sodium nitrite, with a strong mineral acid like sulfuric or hydrochloric acid.[2][3]
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), dilute
-
Distilled water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactants:
-
Dissolve a known quantity of phenol in a suitable solvent, such as water or an alcohol-water mixture, in a round-bottom flask.
-
Prepare an aqueous solution of sodium nitrite.
-
Prepare a dilute solution of the mineral acid (e.g., 1-2 M).
-
-
Reaction Setup:
-
Place the round-bottom flask containing the phenol solution in an ice bath on a magnetic stirrer and begin stirring.
-
Fit the flask with a dropping funnel.
-
-
Addition of Reagents:
-
Slowly add the sodium nitrite solution to the stirred phenol solution.
-
From the dropping funnel, add the dilute mineral acid dropwise to the reaction mixture. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition of the acid. The slow addition of acid is crucial to control the rate of formation of nitrous acid and to prevent side reactions.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction is typically complete after a few hours of stirring at low temperature.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenol is corrosive and toxic. Handle with care.
-
Nitrite esters can be unstable; avoid exposure to heat or shock.
-
The reaction may produce nitrogen oxides, which are toxic gases.
Visualizations
Synthesis of this compound
The following diagram illustrates the two-step process for the synthesis of this compound, starting with the in-situ generation of nitrous acid followed by its reaction with phenol.
Caption: Synthesis pathway of this compound from phenol and in-situ generated nitrous acid.
Decomposition of this compound
This compound can decompose, particularly under acidic conditions or upon heating, to yield various products, including nitrogen oxides. This reactivity is a key characteristic of nitrite esters.
Caption: Generalized decomposition pathway of this compound.
References
An In-depth Technical Guide on the Core Reactivity of Phenyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthesis, stability, and core reactivity of phenyl nitrite (B80452) (C₆H₅ONO). Phenyl nitrite serves as a significant, albeit often transient, intermediate in organic synthesis, primarily valued for its role as a potent nitrosating agent. This document consolidates available data on its reaction mechanisms, presents quantitative data for related compounds to infer its reactivity, and provides detailed experimental protocols for its synthesis and application.
Introduction to this compound
This compound is the phenyl ester of nitrous acid. It is an isomer of the more stable nitrobenzene (B124822) (C₆H₅NO₂), differing by the connectivity of the nitro group (C-O-N=O vs. C-N(=O)O). This structural distinction dictates its reactivity, rendering it significantly more susceptible to decomposition and making it a powerful electrophilic agent for nitrosation reactions. Its instability means it is often generated in situ for synthetic applications, though its reactivity patterns are analogous to more stable alkyl nitrites like tert-butyl nitrite.[1][2]
Synthesis of this compound
The primary route for the formation of this compound involves the reaction of a phenol (B47542) with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a mineral acid.[3][4] This reaction is complex, as the phenoxide ion is ambident, and competitive C-nitrosation at the para position to form p-nitrosophenol is a major side reaction, often predominating under aqueous acidic conditions.[3][5]
The overall workflow for the synthesis involves the careful acidification of a mixture of phenol and sodium nitrite, ideally under conditions that favor O-nitrosation over C-nitrosation.
Core Reactivity and Mechanisms
Thermal Stability and Decomposition
This compound is thermally unstable. Theoretical studies indicate that the isomerization of nitrobenzene to this compound is a key step in its thermal decomposition, suggesting that this compound is a lower-energy intermediate on the decomposition pathway under certain conditions.[6] The primary decomposition mechanisms for related nitro and nitrite compounds involve either homolytic cleavage of the O-NO bond to form a phenoxy radical and nitric oxide (NO), or isomerization followed by other fragmentation pathways.[7]
For comparison, the thermal decomposition of isopropyl nitrate (B79036) proceeds via the initial cleavage of the O–NO₂ bond, yielding an isopropoxy radical and NO₂.[8] A similar O–NO bond cleavage is expected for this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. freethinktech.com [freethinktech.com]
- 3. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]
- 4. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 5. Reaction of phenol with nitrite ion: pathways of formation of nitrophenols in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caprysses.fr [caprysses.fr]
Methodological & Application
Application Notes and Protocols: Phenyl Nitrite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl nitrite (B80452) (C₆H₅ONO) is an aryl nitrite ester that serves as a versatile reagent in organic synthesis. It functions primarily as a source of the nitrosonium ion (NO⁺) for diazotization and nitrosation reactions, and potentially as a precursor to the highly reactive phenyl radical (Ph•). Although effective, its application can be limited by its noted instability compared to more common reagents like alkyl nitrites (e.g., tert-butyl nitrite) or the in-situ generation of nitrous acid from sodium nitrite and acid.[1][2]
These notes provide an overview of the primary applications of phenyl nitrite, including detailed protocols and reaction mechanisms for its use in key organic transformations.
Synthesis of this compound
This compound is typically prepared in situ through the reaction of phenol (B47542) with nitrous acid, which is generated from sodium nitrite and a mineral acid.[1]
Caption: General workflow for the synthesis of this compound.
Application: Diazotization of Primary Aromatic Amines
This compound is an effective reagent for the diazotization of primary aromatic amines, converting them into versatile diazonium salts. This reaction is typically carried out in an organic solvent, offering an alternative to the classical aqueous sodium nitrite/acid method.[3] The resulting diazonium salts are pivotal intermediates in the synthesis of a wide range of aromatic compounds through reactions like Sandmeyer, Schiemann, and azo coupling.[][5]
General Reaction Mechanism
The process involves the electrophilic attack of the nitrosonium ion (NO⁺), generated from this compound, on the nucleophilic amine. A series of proton transfers and elimination of phenol ultimately yields the stable aryl diazonium ion.
Caption: Mechanism of amine diazotization with this compound.
Experimental Protocol: General Diazotization
This protocol describes a general method for diazotizing a primary aromatic amine using an aryl nitrite in an organic solvent.[3]
Materials:
-
Primary aromatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous organic solvent (e.g., Acetonitrile, THF, Dichloromethane)
-
Anhydrous acid (e.g., p-TsOH or gaseous HCl) (optional, for stabilization)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the primary aromatic amine in the anhydrous organic solvent in a flame-dried flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
If required for stability, a solution of the anhydrous acid in the same solvent can be added concurrently or after the this compound addition.
-
Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting amine by TLC.
-
The resulting solution of the aryl diazonium salt is typically used immediately in the subsequent synthetic step without isolation due to its inherent instability.
Representative Diazotization Reactions
While specific yield data for this compound is scarce, the following table summarizes typical diazotization-based transformations using other nitrite sources, which are expected to yield similar products.
| Starting Amine | Reagent(s) | Subsequent Reaction | Product | Yield (%) | Reference |
| Aniline | t-BuONO, CuBr₂ | Sandmeyer Bromination | Bromobenzene | 75-85 | |
| 4-Nitroaniline | NaNO₂, HCl/H₂O; KI | Sandmeyer Iodination | 1-Iodo-4-nitrobenzene | ~90 | [5] |
| 2-Chloroaniline | iso-Amyl nitrite, CH₂I₂ | Iodination | 1-Chloro-2-iodobenzene | 85 | |
| Anthranilic acid | NaNO₂, HCl/H₂O | Intramolecular cyclization | Benzyne (trapped) | - | [6] |
Application: Nitrosation Reactions
This compound serves as an effective electrophilic nitrosating agent for C-Nitrosation of electron-rich aromatic rings, such as phenols, and N-Nitrosation of secondary amines.[7][8]
C-Nitrosation of Phenols
The reaction of phenols with this compound leads to the formation of C-nitrosophenols. The electrophilic nitrosonium species (NO⁺) attacks the activated aromatic ring, typically at the para position unless it is blocked.[9] The resulting nitrosophenols exist in equilibrium with their quinone monoxime tautomers.
Caption: Mechanism for the C-nitrosation of phenol.
Experimental Protocol: C-Nitrosation of Phenol
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Ice bath
Procedure:
-
Dissolve the phenol in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Add this compound dropwise to the cold solution. A color change is typically observed.
-
Allow the reaction to stir at low temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction can be quenched by pouring it into cold water.
-
The product, often a colored solid, can be isolated by filtration, washed with cold water, and purified by recrystallization.
Substrate Reactivity in Phenolic Nitrosation
The rate and feasibility of C-nitrosation are highly dependent on the electronic and steric properties of the phenol substrate.
| Phenolic Substrate | Activating/Deactivating Effect | Expected Reactivity | Reference |
| Phenol | Baseline | Moderate | [9] |
| p-Cresol | Activating (hyperconjugation) | High | [9] |
| 2,6-Dimethylphenol | Activating (electronic), Steric hindrance at ortho | Moderate (para-attack favored) | [9] |
| o-Chlorophenol | Deactivating (inductive) | Low | [9] |
Application: Phenyl Radical Generation
Homolytic cleavage of the relatively weak O–N bond in this compound can generate a phenyl radical (Ph•) and a nitric oxide radical (•NO). While less common than other methods, this provides a potential pathway for initiating radical reactions. Phenyl radicals are highly reactive intermediates capable of hydrogen atom abstraction and addition to unsaturated systems, making them useful for C-H functionalization.[10][11]
Conceptual Workflow for Radical C-H Functionalization
This workflow outlines a prospective application of this compound as a radical initiator for the functionalization of an unactivated C-H bond.
Caption: Conceptual pathway for C-H functionalization via phenyl radicals.
Prospective Experimental Protocol: Radical C-H Functionalization
Disclaimer: This is a conceptual protocol as specific literature examples using this compound for this purpose are not well-documented. The setup is based on standard procedures for radical reactions.
Materials:
-
Substrate with target C-H bond (1.0 eq)
-
This compound (1.5-2.0 eq, as initiator)
-
Radical trap or reaction partner (e.g., I₂, CCl₄, electron-deficient alkene)
-
Anhydrous, non-reactive solvent (e.g., Benzene, Carbon Tetrachloride)
-
Heat source (oil bath) or UV lamp (photolysis)
Procedure:
-
In a flask equipped with a condenser, dissolve the substrate and the radical trapping agent in the anhydrous solvent.
-
Degas the solution by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes to remove oxygen, which can quench radical reactions.
-
Under a positive pressure of inert gas, add the this compound to the reaction mixture.
-
Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation) for several hours.
-
Monitor the reaction for the formation of product and consumption of the starting material using GC-MS or TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the functionalized compound.
References
- 1. This compound | 34207-39-1 | Benchchem [benchchem.com]
- 2. A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US6211413B1 - Process for the preparation of phenyl alkyl ketones and benzaldehydes - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 7. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diazotization of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a cornerstone reaction in organic synthesis, particularly in the functionalization of aromatic compounds. This process converts primary aromatic amines, such as anilines, into highly versatile diazonium salts. These intermediates serve as pivotal precursors in the synthesis of a broad spectrum of molecules, including azo dyes, pharmaceuticals, and other fine chemicals. This document provides detailed application notes and protocols for the diazotization of anilines, with a focus on the established methodologies and a discussion of alternative reagents.
The core of the diazotization reaction involves the treatment of a primary aromatic amine with a source of the nitrosonium ion (NO⁺).[1][2] The most common method for generating this reactive species is the in situ reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[2][3] The resulting diazonium salts are typically unstable and are used immediately in subsequent reactions without isolation.[3]
While the sodium nitrite/acid system is widely employed, alternative diazotizing agents such as alkyl and aryl nitrites offer potential advantages under specific conditions, such as non-aqueous or milder reaction environments.[4][5] This document will detail the standard protocols and explore the mechanistic basis of these transformations.
Reaction Mechanism and Key Principles
The diazotization of a primary aromatic amine proceeds through a well-established mechanism initiated by the formation of a nitrosonium ion.[1][6]
-
Formation of the Nitrosonium Ion : In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[2][6]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the nitrosonium ion, forming an N-N bond.[2]
-
Proton Transfer and Tautomerization : A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.[1]
-
Formation of the Diazonium Ion : In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable aryl diazonium ion, which contains a nitrogen-nitrogen triple bond.[1][6]
The stability of aryl diazonium salts is significantly greater than that of their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[7] However, they are still prone to decomposition at elevated temperatures and can be explosive when isolated in solid form.[3]
Mandatory Visualizations
Diazotization Reaction Mechanism
Caption: Mechanism of aniline diazotization.
Experimental Workflow for Diazotization
Caption: General experimental workflow for aniline diazotization.
Data Presentation
The following tables summarize typical reaction conditions for the diazotization of anilines using the standard sodium nitrite method.
Table 1: Stoichiometry of Reagents for Diazotization
| Reagent | Molar Equivalents (relative to Aniline) | Purpose |
| Aniline | 1.0 | Primary aromatic amine substrate |
| Mineral Acid (e.g., HCl) | 2.5 - 3.0 | Maintains acidic medium, protonates aniline and nitrite |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | Source of nitrosonium ion precursor |
Table 2: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt[3] |
| Reaction Time | 15 - 30 minutes post-addition | Ensures complete conversion to the diazonium salt |
| Solvent | Water | Standard solvent for the sodium nitrite/acid method |
Experimental Protocols
Protocol 1: Standard Diazotization of Aniline in Aqueous Medium
This protocol describes the preparation of a benzenediazonium (B1195382) chloride solution for immediate use in subsequent synthetic steps.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker of appropriate size, combine aniline and distilled water.
-
Carefully add concentrated hydrochloric acid to the aniline suspension. The aniline will dissolve to form aniline hydrochloride.
-
Cool the beaker in an ice bath, ensuring the temperature of the solution is maintained between 0 and 5 °C.[3]
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly, and with constant stirring, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.[3]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting clear solution contains the benzenediazonium chloride and should be used immediately for the next synthetic step.
Protocol 2: Diazotization using Alternative Nitrosating Agents (General Considerations)
General Procedure Outline:
-
Dissolve the aniline derivative in a suitable organic solvent (e.g., acetonitrile, DMF, or an alcohol).
-
If required by the specific reaction, add a proton source, which can be a mineral acid or a milder organic acid like p-toluenesulfonic acid.[4]
-
Cool the solution to the desired temperature. Reactions with organic nitrites can sometimes be performed at temperatures higher than the traditional 0-5 °C range.[5]
-
Slowly add the aryl nitrite (e.g., phenyl nitrite) to the reaction mixture.
-
Stir for the required time to ensure complete formation of the diazonium salt.
-
The resulting solution of the diazonium salt can then be used in subsequent reactions.
Applications in Drug Development and Organic Synthesis
The diazonium salts generated from anilines are exceptionally useful intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). This allows for the introduction of a wide variety of substituents onto the aromatic ring through reactions such as:
-
Sandmeyer Reaction : Replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using copper(I) salts.[7]
-
Schiemann Reaction : Introduction of fluorine by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.
-
Gattermann Reaction : Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.[7]
-
Replacement by Hydroxyl Group : Formation of phenols by heating the aqueous diazonium salt solution.
-
Replacement by Hydrogen (Deamination) : Reductive removal of the amino group using reagents like hypophosphorous acid (H₃PO₂).[8]
-
Azo Coupling : Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are widely used as dyes and pigments.[9]
These transformations are integral to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where precise control over the substitution pattern of an aromatic ring is crucial.[2]
Safety Considerations
-
Temperature Control : Strict adherence to low temperatures (0-5 °C) is critical when using the traditional aqueous method to prevent the exothermic decomposition of the diazonium salt.[3]
-
Explosion Hazard : Solid diazonium salts are often explosive and should not be isolated unless absolutely necessary and with appropriate safety precautions.[3] They are almost always generated and used in solution.[3]
-
Toxicity : Nitrous acid and its precursors are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Nitrosamines : Secondary amines can react with nitrous acid to form N-nitrosamines, which are potent carcinogens. Care should be taken to avoid cross-contamination.[10]
Conclusion
The diazotization of anilines is a robust and highly versatile reaction in organic synthesis. The standard protocol utilizing sodium nitrite and a strong acid is reliable and widely applicable. While specific, detailed protocols for the use of this compound are not prevalent in the surveyed literature, the principles of nitrosation by organic nitrites suggest its potential as a diazotizing agent, likely under conditions similar to those used for alkyl nitrites. The choice of diazotizing agent will depend on the specific substrate, desired reaction conditions (aqueous vs. non-aqueous), and the subsequent synthetic transformations. Researchers and drug development professionals can leverage the reactivity of diazonium salts to access a vast array of functionalized aromatic compounds.
References
- 1. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. byjus.com [byjus.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Phenyl Nitrite as a Reagent in Sandmeyer Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide array of functional groups via the formation of an intermediate diazonium salt. This transformation is critical in the synthesis of pharmaceuticals and other complex organic molecules where direct substitution on an aromatic ring is challenging. While the traditional diazotization method involves the use of sodium nitrite (B80452) in an acidic aqueous solution, and anhydrous methods often employ alkyl nitrites, this document explores the potential application of phenyl nitrite as a diazotizing agent in Sandmeyer reactions. Despite a comprehensive review of available literature, specific protocols and quantitative data for the use of this compound in this context are not documented. Therefore, this document provides detailed application notes and protocols for the well-established methods and discusses the theoretical considerations for the use of aryl nitrites like this compound.
Introduction to the Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring.[1][2] The reaction proceeds in two main stages:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with a nitrosating agent. The most common method involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid.[3][4][5]
-
Substitution: The diazonium group (-N₂⁺), being an excellent leaving group, is then replaced by a nucleophile, often catalyzed by a copper(I) salt.[2][3] This allows for the introduction of halides (Cl, Br), cyanide, and other functional groups.[1][3]
The Sandmeyer reaction and its variations are integral to the synthesis of numerous compounds, including those with applications in drug development.[6]
Diazotizing Agents in the Sandmeyer Reaction
The choice of diazotizing agent is crucial for the successful formation of the diazonium salt. The key reactive species is the nitrosonium ion (NO⁺) or a carrier thereof.[]
Standard Aqueous Method: Sodium Nitrite and Acid
The most common and cost-effective method for diazotization involves the reaction of a primary aromatic amine with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][] The acid protonates the nitrite ion to form nitrous acid, which then generates the nitrosonium ion.[]
Anhydrous Methods: Alkyl Nitrites
For substrates that are sensitive to aqueous acidic conditions, or for reactions requiring non-aqueous solvents, alkyl nitrites such as tert-butyl nitrite (t-BuONO) or isoamyl nitrite are frequently used.[3][6] These reagents can generate the nitrosonium ion under milder, non-aqueous conditions.[6]
This compound: A Theoretical Consideration
While alkyl nitrites are well-documented nitrosating agents for amines, the use of aryl nitrites, such as this compound, in the context of the Sandmeyer reaction is not described in the scientific literature.[8] Theoretically, this compound could act as a source of the nitrosonium ion, analogous to alkyl nitrites. However, its reactivity and stability compared to established reagents are unknown. Factors such as the electronic effects of the phenyl group and potential side reactions may limit its utility. Given the lack of published protocols or data, the use of this compound as a direct substitute for sodium nitrite or alkyl nitrites in Sandmeyer reactions is not recommended without extensive preliminary investigation.
Experimental Protocols
The following are detailed protocols for well-established Sandmeyer reactions using standard diazotizing agents.
Protocol 1: Sandmeyer Chlorination of Aniline (B41778) using Sodium Nitrite
This protocol describes the conversion of aniline to chlorobenzene (B131634).
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL beaker, add aniline (5.0 g, 54 mmol) and concentrated HCl (15 mL).
-
Add 50 g of crushed ice and stir until a fine slurry is formed.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 58 mmol) in 10 mL of deionized water.
-
Cool the sodium nitrite solution in an ice bath.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride slurry while maintaining the temperature between 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
-
Preparation of the Copper(I) Chloride Solution:
-
In a 500 mL flask, dissolve copper(I) chloride (7.0 g, 71 mmol) in 20 mL of concentrated HCl.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude chlorobenzene can be purified by distillation.
-
Protocol 2: Sandmeyer Bromination of p-Toluidine (B81030) using tert-Butyl Nitrite
This protocol outlines the synthesis of 4-bromotoluene (B49008) from p-toluidine under non-aqueous conditions.
Materials:
-
p-Toluidine
-
tert-Butyl Nitrite (t-BuONO)
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of p-toluidine (1.07 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add copper(II) bromide (2.68 g, 12 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Diazotization and Substitution:
-
Slowly add tert-butyl nitrite (1.5 mL, 12.6 mmol) to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 1 hour. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude 4-bromotoluene can be purified by flash column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for Sandmeyer reactions using established methods. No data is available for reactions employing this compound.
Table 1: Comparison of Diazotizing Agents in Sandmeyer Reactions
| Diazotizing Agent | Typical Substrate | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaNO₂ / HCl | Aniline | Water/HCl | 0-5 | 70-80 (Chlorobenzene) | [General Organic Chemistry Texts] |
| t-BuONO | 2-Aminothiazole | Acetonitrile | 60 | 46 (Monobromination) | [6] |
| Isoamyl Nitrite | Aryl Amine | Acetonitrile | 0-25 | 47-82 (Diaryl Sulfones) | [6] |
Table 2: Substrate Scope for Sandmeyer Cyanation using a Copper Catalyst
| Aryl Diazonium Salt | Product | Yield (%) |
| Benzenediazonium tetrafluoroborate | Benzonitrile | 93 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxybenzonitrile | 85 |
| 4-Nitrobenzenediazonium tetrafluoroborate | 4-Nitrobenzonitrile | 75 |
| 2-Naphthalenediazonium tetrafluoroborate | 2-Cyanonaphthalene | 90 |
| (Data adapted from representative literature values for copper-catalyzed cyanation reactions) |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow for a Typical Aqueous Sandmeyer Reaction
Caption: General workflow for an aqueous Sandmeyer reaction.
Simplified Mechanism of the Sandmeyer Reaction
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Conclusion and Future Outlook
The Sandmeyer reaction remains a powerful and widely utilized tool in organic synthesis. The standard protocols using sodium nitrite in aqueous acid or alkyl nitrites in organic solvents are robust and applicable to a wide range of substrates. While the use of this compound as a diazotizing agent in this reaction is not supported by current literature, its theoretical potential as a nitrosonium ion source warrants further investigation. Future research could focus on the synthesis and stability of this compound and its reactivity towards primary aromatic amines under various conditions. A systematic comparison with established alkyl nitrites would be necessary to determine if this compound offers any advantages in terms of yield, selectivity, or reaction conditions. For professionals in drug development and chemical research, adherence to the well-documented protocols presented herein is recommended for predictable and reproducible outcomes in Sandmeyer reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Diazotisation [organic-chemistry.org]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Barton Reaction
For Researchers, Scientists, and Drug Development Professionals
Topic: The Barton Reaction: Mechanism and Application in Steroid Synthesis
Introduction
The Barton reaction, named after Nobel laureate Sir Derek H.R. Barton, is a photochemical reaction that facilitates the functionalization of an unactivated C-H bond.[1][2] This powerful transformation involves the photolysis of an alkyl nitrite (B80452) ester to generate an alkoxy radical.[1][3] This radical then abstracts a hydrogen atom from a spatially proximate δ-carbon, leading to the formation of a δ-nitroso alcohol, which typically tautomerizes to the corresponding oxime.[1][3][4] The reaction's ability to introduce functionality at a remote, otherwise unreactive site has made it a valuable tool in the synthesis of complex natural products and their analogues, most notably in the field of steroid chemistry.[2][3][5]
It should be noted that while the user query specified "phenyl nitrite," the vast body of literature on the Barton reaction describes the use of alkyl nitrites, which are typically generated in situ from the corresponding alcohol and a nitrosating agent such as nitrosyl chloride. This document will focus on this well-established and widely applied methodology.
Mechanism of the Barton Reaction
The Barton reaction proceeds through a free-radical chain mechanism, which can be broken down into the following key steps:
-
Formation of the Alkyl Nitrite: The reaction is initiated by the conversion of an alcohol to its corresponding nitrite ester. A common method for this transformation is the reaction of the alcohol with nitrosyl chloride (NOCl) in the presence of a base like pyridine (B92270).[4][6]
-
Homolytic Cleavage: The alkyl nitrite ester undergoes photochemically induced homolytic cleavage of the O-N bond upon irradiation with UV light, typically from a high-pressure mercury lamp.[2][6] This step generates an alkoxy radical and a nitric oxide radical (•NO).
-
1,5-Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from a δ-carbon atom that is spatially close. This intramolecular hydrogen abstraction proceeds through a sterically favored six-membered cyclic transition state.[4][5] This step is the source of the reaction's regioselectivity.
-
Radical Recombination: The newly formed carbon-centered radical then recombines with the nitric oxide radical to form a δ-nitroso alcohol.[3][5]
-
Tautomerization: The δ-nitroso alcohol, which is often unstable, readily tautomerizes to the more stable oxime derivative.[3][4] This oxime can then be further transformed, for example, by hydrolysis to a carbonyl group.[5]
Visualization of the Barton Reaction Mechanism
Caption: General mechanism of the Barton reaction.
Quantitative Data
The Barton reaction has been successfully applied to a range of substrates, particularly in the synthesis of complex molecules. The yields are often moderate but acceptable, given the reaction's unique ability to functionalize unactivated C-H bonds.
| Substrate | Product | Nitrosating Agent | Solvent | Yield (%) | Reference |
| Corticosterone (B1669441) Acetate (B1210297) | Aldosterone (B195564) Acetate Oxime | NOCl | Pyridine | ~15% (overall) | Barton & Beaton, J. Am. Chem. Soc. 1961 |
| Dienone Steroid Derivative | Nitrone Intermediate for Aldosterone Acetate | NOCl | Pyridine | 55% | Nitrite photolysis (the Barton reaction) |
| Cycloheptanol | Cycloheptyl Nitrite | Gaseous NO | N/A | 65-90% | The Barton Reaction: Can a More Tenable Pathway Be Hypothesized for the Formation of Nitrosoalkyl Derivatives? |
Experimental Protocols
Exemplary Protocol: Synthesis of Aldosterone Acetate from Corticosterone Acetate
This protocol is a representative procedure based on the original work by Barton and subsequent improvements. Researchers should consult the primary literature and optimize conditions for their specific setup.
Materials:
-
Corticosterone acetate
-
Anhydrous pyridine
-
Nitrosyl chloride (NOCl)
-
Anhydrous toluene (B28343)
-
Aqueous sodium nitrite
-
Acetic anhydride
-
High-pressure mercury lamp with a Pyrex filter
-
Reaction vessel suitable for photochemistry (e.g., quartz or Pyrex)
-
Standard glassware for extraction and purification
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
Part 1: Formation of Corticosterone Acetate Nitrite
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve corticosterone acetate in anhydrous pyridine at 0 °C (ice bath).
-
Slowly bubble a stream of nitrosyl chloride gas through the solution, or add a pre-prepared solution of NOCl in pyridine, while maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude corticosterone acetate nitrite. This intermediate is often used in the next step without further purification.
Part 2: Photolysis and Formation of Aldosterone Acetate Oxime
-
Dissolve the crude corticosterone acetate nitrite in anhydrous toluene in a photochemical reactor.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp, ensuring the reaction vessel is cooled (e.g., with a water bath) to maintain a consistent temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to over a day depending on the scale and lamp intensity.
-
Once the reaction is complete, cool the mixture and treat it with an aqueous solution of sodium nitrite to convert any remaining nitroso intermediates to the oxime.
-
Work up the reaction by separating the organic layer, washing with water and brine, and drying over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to isolate the aldosterone acetate oxime.
Part 3: Conversion to Aldosterone Acetate
-
The isolated oxime can be converted to the final product, aldosterone acetate (in its hemiacetal form), by treatment with nitrous acid (generated in situ from sodium nitrite and acetic acid).
-
The resulting hemiacetal can be further purified by crystallization or chromatography.
Experimental Workflow
Caption: Workflow for the synthesis of aldosterone acetate oxime.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Barton reaction - Wikipedia [en.wikipedia.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [resolve.cambridge.org]
- 6. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03643J [pubs.rsc.org]
Phenyl Nitrite in the Synthesis of Azo Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a cornerstone in the development of a vast array of organic molecules. Their applications span from classical dyes and pigments to advanced materials and pharmaceuticals. The synthesis of these compounds is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner. While the traditional method for diazotization involves the in situ generation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid, alternative diazotizing agents offer potential advantages in terms of reaction control, milder conditions, and improved product purity.
This document provides detailed application notes and protocols on the use of phenyl nitrite as a diazotizing agent in the synthesis of azo compounds. This compound, as an organic nitrite ester, serves as an efficient source of the nitrosonium ion (NO⁺) required for the conversion of primary aromatic amines to the reactive diazonium salts. This approach can circumvent the need for strong aqueous acids and may reduce the formation of undesirable byproducts often associated with the traditional method.
Chemical Principles and Reaction Mechanism
The synthesis of an azo compound via diazotization and coupling is a sequential process involving two key reactions:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt. When using this compound, the reaction is typically carried out in an organic solvent. Under acidic catalysis (often with the hydrochloride salt of the amine itself or with an added acid), this compound delivers the electrophilic nitrosonium ion (NO⁺). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and the elimination of phenol (B47542), the aryl diazonium ion is formed.[1][2] A key advantage of using an organic nitrite like this compound is the potential to avoid the aqueous conditions and the presence of excess nitrous acid, which can lead to decomposition products.[3]
-
Azo Coupling: The resulting aryl diazonium salt is a weak electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the azo compound.[1][] The pH of the reaction medium is crucial for the coupling step. For phenols, mildly alkaline conditions (pH 8-10) are optimal to form the more reactive phenoxide ion. For aromatic amines, the reaction is typically carried out in a weakly acidic medium (pH 4-5) to ensure sufficient concentration of the diazonium ion while the amine remains nucleophilic enough to react.[5]
Experimental Protocols
Two primary protocols are presented below. The first is a generalized protocol illustrating the use of an organic nitrite, such as this compound, by analogy with the well-documented use of methyl nitrite.[3] The second protocol details the traditional and widely used method with sodium nitrite and hydrochloric acid for comparison.
Protocol 1: Synthesis of an Azo Compound using this compound (General Procedure)
This protocol describes a general method for the synthesis of an azo dye, for instance, the coupling of a substituted aniline (B41778) with a naphthol derivative.
Materials:
-
Substituted Aromatic Amine (e.g., 4-nitroaniline)
-
This compound
-
Coupling Agent (e.g., 2-naphthol)
-
Organic Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Acid (e.g., Hydrochloric acid, if the amine starting material is not the hydrochloride salt)
-
Base (e.g., Sodium hydroxide (B78521) or Sodium acetate) for pH adjustment during coupling
-
Ice bath
Procedure:
Step 1: Diazotization of the Aromatic Amine
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the primary aromatic amine (1.0 equivalent) in the chosen organic solvent. If the amine is not a hydrochloride salt, add one equivalent of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the cooled amine solution.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol (B1666908), 1.0 equivalent) in an appropriate solvent. If the coupling agent is a phenol, dissolve it in a dilute aqueous sodium hydroxide solution to form the phenoxide. If it is an amine, dissolve it in a suitable organic solvent.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution from Step 1 to the cold solution of the coupling agent.
-
A brightly colored precipitate of the azo compound should form immediately.
-
Adjust the pH of the mixture if necessary to optimize the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified azo compound.
-
Dry the purified product, determine the yield, and characterize it using appropriate analytical techniques (e.g., melting point, NMR, IR, UV-Vis spectroscopy).
Protocol 2: Synthesis of an Azo Dye (e.g., 1-Phenylazo-2-naphthol) using Sodium Nitrite/HCl (Traditional Method)
This protocol provides a classic example of azo dye synthesis.
Materials:
-
Aniline (4.5 mL, ~0.05 mol)
-
Concentrated Hydrochloric Acid (10 mL)
-
Sodium Nitrite (NaNO₂, 4 g, ~0.058 mol)
-
2-Naphthol (7 g, ~0.049 mol)
-
10% Sodium Hydroxide Solution (60 mL)
-
Distilled Water
-
Ice
-
Glacial Acetic Acid (for recrystallization)
Procedure:
Step 1: Diazotization of Aniline
-
In a 100 mL conical flask, add 4.5 mL of aniline, 10 mL of concentrated HCl, and 20 mL of water.
-
Cool this solution to 5 °C by placing the flask in an ice bath.
-
In a separate 100 mL beaker, dissolve 4 g of sodium nitrite in 20 mL of water and cool this solution to 5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature below 5 °C.
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 7.0 g of 2-naphthol in 60 mL of 10% NaOH solution and cool this solution to 5 °C in an ice bath.
-
Add the freshly prepared, cold diazonium salt solution very slowly to the naphthol solution with constant stirring.
-
An orange-red precipitate of 1-phenylazo-2-naphthol will form rapidly.
-
After the addition is complete, let the mixture stand in the ice bath for 30 minutes with occasional stirring.
Step 3: Isolation and Purification
-
Filter the product using a Buchner funnel under suction.
-
Wash the crystals with cold water.
-
Dry the product by pressing it between folds of filter paper.
-
Recrystallize the crude product from glacial acetic acid.
-
Filter the purified crystals, dry them, and calculate the yield.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various azo compounds using an organic nitrite (methyl nitrite) as a proxy for this compound, demonstrating the high yields achievable with this method.[3]
| Aromatic Amine | Coupling Component | Azo Compound | Yield (%) | Melting Point (°C) |
| 4-Methylaniline | 4-Methylphenol | 4-Methyl-2-(p-tolyldiazenyl)phenol | 91 | 112-113 |
| 4-Methylaniline | 2-Naphthol | 1-(p-Tolyldiazenyl)-2-naphthol | 96 | 130-132 |
| 4-Methylaniline | 4-Hydroxyacetophenone | 4-Hydroxy-3-(p-tolyldiazenyl)acetophenone | 84 | 95-96 |
| Sulfanilic Acid | N,N-Dimethylaniline | 4-(N,N-Dimethylamino)azobenzene-4'-sulfonic acid | 83 | >300 |
Visualizations
Reaction Mechanism of Diazotization using this compound
Caption: Mechanism of diazotization using this compound.
Experimental Workflow for Azo Compound Synthesis
Caption: General experimental workflow for azo synthesis.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing azo synthesis outcomes.
References
Application Note: Protocol for the In Situ Generation of Phenyl Nitrite for Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl nitrite (B80452) is a highly reactive nitrosating agent. Due to its inherent instability, it is almost exclusively generated in situ for immediate use in subsequent chemical transformations. The most common application is the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the synthesis of a wide range of organic compounds, including azo dyes, pharmaceuticals, and other fine chemicals.[1][2] This protocol details the standard laboratory procedure for the controlled, in situ generation of phenyl nitrite from phenylamine (aniline) and its subsequent use in diazotization reactions. The primary advantage of this method is that it avoids the isolation of thermally unstable and potentially explosive diazonium salts.[3][4][5]
Principle of Reaction
The in situ generation of the reactive species occurs through the reaction of an aniline (B41778) derivative with nitrous acid (HNO₂). Nitrous acid itself is unstable and is generated within the reaction mixture by the addition of a nitrite salt, typically sodium nitrite (NaNO₂), to a strong mineral acid like hydrochloric acid (HCl).[3] The entire process is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt intermediate, preventing its premature decomposition.[3][4][5]
The overall reaction proceeds as follows:
-
Generation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl
-
Formation of Diazonium Salt: C₆H₅NH₂ + HNO₂ + HCl → [C₆H₅N₂]⁺Cl⁻ + 2H₂O
The resulting solution containing the benzenediazonium (B1195382) chloride is then used directly for further synthesis.
Experimental Protocol
Materials and Reagents
-
Aniline (or substituted aniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Thermometer
-
Large crystallizing dish or container for ice bath
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.[6] The reaction can release nitrogen oxide (NOx) gases, which are toxic.
-
Temperature Control: Strict temperature control is critical. Temperatures above 5 °C can lead to the rapid decomposition of the diazonium salt, potentially creating a hazardous situation and yielding undesired byproducts like phenol.[3][4][5]
-
Handling of Solids: Diazonium salts are known to be explosive in their solid, dry state.[4][5] This protocol is designed to keep the diazonium salt in solution at all times. Never attempt to isolate the solid diazonium salt unless you are following a specific procedure designed for that purpose and are aware of the significant explosion risks.[4][5][7]
-
Quenching: Any excess nitrous acid should be neutralized at the end of the subsequent reaction step, typically with a reagent like sulfamic acid or urea.
Step-by-Step Procedure
-
Prepare the Aniline Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aniline derivative with the required volume of distilled water and concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved. A typical molar ratio is 1 equivalent of aniline to 2.5-3 equivalents of HCl.
-
-
Cool the Reaction Mixture:
-
Place the flask in a large ice-water bath. Begin stirring and cool the solution until the internal temperature is stable between 0 and 5 °C.[3]
-
-
Prepare the Sodium Nitrite Solution:
-
Generate this compound In Situ (Diazotization):
-
Transfer the cold sodium nitrite solution to a dropping funnel situated above the reaction flask.
-
Add the sodium nitrite solution dropwise to the cold, stirring aniline salt solution.[1][2]
-
The addition must be slow and controlled to ensure the internal temperature never exceeds 5 °C .[3][4][5] Monitor the temperature continuously with a thermometer.
-
-
Reaction Completion and Use:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[2]
-
The resulting cold solution contains the benzenediazonium salt and is ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction, azo coupling).
-
Data Presentation: Reaction Parameters
For a typical laboratory-scale reaction, the following parameters can be used as a starting point.
| Parameter | Value/Condition | Purpose & Notes |
| Aniline | 1.0 eq | Starting primary aromatic amine. |
| Conc. HCl | 2.5 - 3.0 eq | To form the soluble aniline salt and generate nitrous acid. |
| **Sodium Nitrite (NaNO₂) ** | 1.0 - 1.05 eq | Nitrosating agent precursor. A slight excess is common, but large excesses should be avoided.[4][5] |
| Temperature | 0 – 5 °C | Critical for the stability of the diazonium salt.[3][4][5] |
| Solvent | Water | Standard solvent for this aqueous reaction. |
| Addition Time | 15 - 30 min | Slow, dropwise addition is crucial for temperature control. |
| Stirring Time (Post-addition) | 15 - 30 min | Ensures complete conversion to the diazonium salt.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps for the in situ generation of the benzenediazonium salt.
Caption: Workflow for the in situ generation of benzenediazonium salt.
Logical Relationship of Reagents
This diagram shows the relationship between the starting materials and the generated intermediates.
Caption: Reagent relationships for diazonium salt formation.
References
Phenyl Nitrite in Pharmaceutical Synthesis: A Versatile Reagent for Key Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl nitrite (B80452) and related nitrosating agents are pivotal reagents in pharmaceutical synthesis, primarily utilized for the introduction of nitroso and diazo functionalities, which are key stepping stones in the construction of a wide array of active pharmaceutical ingredients (APIs). Their applications predominantly revolve around diazotization of aromatic amines and nitrosation of various nucleophiles. While the direct use of isolated phenyl nitrite is less common, with alkyl nitrites or in-situ generation of nitrous acid being more prevalent, the underlying chemistry and its applications in pharmaceutical development are of significant interest. These reactions are fundamental in the synthesis of various heterocyclic compounds and in modifying the functional groups of pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The synthetic utility of this compound and its surrogates in the pharmaceutical industry is centered on several key transformations:
-
Diazotization of Primary Aromatic Amines: This is arguably the most significant application. Primary aromatic amines react with nitrosating agents to form highly reactive diazonium salts. These intermediates are versatile and can be converted into a wide range of functional groups, including halides, hydroxyls, and cyano groups, which are often essential for building the core structure of many APIs. The diazotization reaction is a cornerstone in the synthesis of azo compounds, some of which have therapeutic applications.
-
C-Nitrosation of Activated Aromatic Compounds: Electron-rich aromatic compounds, such as phenols and anilines, can undergo electrophilic substitution with nitrosating agents to introduce a nitroso group directly onto the carbon skeleton. This C-nitrosation is a key step in the synthesis of various intermediates. For instance, the nitrosation of phenols can lead to the formation of nitrosophenols, which are precursors to aminophenols, a structural motif present in some pharmaceuticals.
-
N-Nitrosation of Secondary and Tertiary Amines: The reaction of secondary or tertiary amines with nitrosating agents yields N-nitrosamines. While N-nitrosamines are often regarded as impurities of concern in final drug products due to their potential carcinogenicity, the N-nitrosation reaction itself can be a deliberate synthetic step in the preparation of certain pharmaceutical intermediates.[1][2] However, this application requires careful control to avoid the presence of residual nitrosamines in the final API.
-
Oxidation Reactions: In certain contexts, this compound and related compounds can act as mild oxidizing agents.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and yields for key transformations involving nitrosating agents analogous to this compound in pharmaceutical synthesis.
| Transformation | Substrate | Reagent(s) | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |
| Diazotization | Phenylamine (Aniline) | Sodium Nitrite, Hydrochloric Acid | Water | 0 - 5 | High (used in-situ) | [3][4] |
| C-Nitrosation | Phenacyl chloride | n-Butyl nitrite, Hydrogen chloride | Ether | Reflux | 82-86 | [5] |
| C-Nitrosation | 3-Methyl-2-butanone | Alkyl nitrite, HCl | Not specified | Not specified | Good | [6][7] |
| Azo Coupling | 4-Methylaniline | Methyl Nitrite, HCl, then 4-methylphenol | Methanol (B129727) | 0 | 91 | |
| Azo Coupling | 4-Methylaniline | Methyl Nitrite, HCl, then 2-naphthol | Methanol | 0 | 96 |
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine and Subsequent Azo Coupling
This protocol describes a general procedure for the formation of a diazonium salt from a primary aromatic amine using a nitrite source, followed by coupling with an activated aromatic compound to form an azo dye, a reaction central to the synthesis of some pharmaceutical compounds and analytical reagents.[8]
Materials:
-
Primary aromatic amine (e.g., 4-methylaniline)
-
Methyl nitrite (or sodium nitrite and a strong acid)
-
Hydrochloric acid (HCl)
-
Activated coupling component (e.g., 4-methylphenol)
-
Methanol
-
Potassium carbonate
-
Water
Procedure:
-
Diazotization: Dissolve the primary aromatic amine (1.0 eq) in a suitable acidic medium (e.g., methanolic HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly introduce methyl nitrite gas into the stirred solution, or add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[4]
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in the next step.
-
Azo Coupling: In a separate flask, dissolve the coupling component (e.g., 4-methylphenol, 1.0 eq) and a base (e.g., potassium carbonate, 0.5 eq) in methanol and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0 °C.
-
A colored precipitate of the azo compound should form. Continue stirring at 0 °C for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product completely.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: C-Nitrosation of a Ketone
This protocol provides a general method for the C-nitrosation of a ketone at the α-carbon, a reaction useful for creating oximes, which are intermediates in the synthesis of various nitrogen-containing heterocycles.[5]
Materials:
-
Ketone with an α-methylene group (e.g., phenacyl chloride)
-
Alkyl nitrite (e.g., n-butyl nitrite or isopropyl nitrite)
-
Anhydrous hydrogen chloride (gas)
-
Dry ether
Procedure:
-
Dissolve the ketone (1.0 eq) in dry ether in a flask equipped with a stirrer and a gas inlet tube.
-
Start stirring and bubble anhydrous hydrogen chloride gas through the solution at a moderate rate.
-
From a dropping funnel, add the alkyl nitrite (1.0 eq) dropwise to the reaction mixture.
-
The reaction is exothermic, and the ether may begin to reflux gently. Control the rate of addition to maintain a gentle reflux.[5]
-
After the addition is complete (typically 30 minutes), continue stirring and passing hydrogen chloride for an additional 15 minutes.
-
The reaction mixture is then typically worked up by extraction with an aqueous base to isolate the product.
-
The crude product can be purified by recrystallization.
Mandatory Visualizations
References
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schenautomacao.com.br [schenautomacao.com.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes and Protocols: The Use of Nitrite Sources in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background on the use of nitrite (B80452) sources, such as phenyl nitrite precursors like sodium nitrite, for the synthesis of key heterocyclic scaffolds relevant to pharmaceutical and materials science. The primary focus is on diazotization-cyclization reactions, a powerful strategy for constructing nitrogen-containing heterocycles.
Introduction: The Role of Nitrites in Heterocyclic Synthesis
Nitrite sources are fundamental reagents in organic synthesis, primarily serving as precursors to nitrous acid (HNO₂) or other nitrosating agents. These agents are crucial for the diazotization of primary aromatic amines, converting them into highly reactive diazonium salts.[1][2] These intermediates can then undergo intramolecular cyclization to yield a variety of heterocyclic systems, including benzotriazoles and cinnolines.[3][4][5] While various alkyl and aryl nitrites can be employed, the most common and cost-effective method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium.[2][6] This approach is widely used in both laboratory and industrial settings.
This document outlines protocols for the synthesis of three important classes of heterocyclic compounds—benzotriazoles, cinnolines, and isoxazoles—showcasing the versatility of nitrite reagents in modern synthetic chemistry.
Application Note 1: Synthesis of 1,2,3-Benzotriazoles via Intramolecular Cyclization
Principle: Benzotriazoles are synthesized through the diazotization of one of the amino groups of an o-phenylenediamine (B120857) derivative. The resulting diazonium salt intermediate is unstable and undergoes spontaneous intramolecular cyclization, followed by proton loss, to form the stable benzotriazole (B28993) ring.[6][7][8] This reaction is typically fast and exothermic.
General Reaction Scheme:
References
- 1. Diazotisation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ijariie.com [ijariie.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pharmacyinfoline.com [pharmacyinfoline.com]
- 7. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 8. scribd.com [scribd.com]
Phenyl Nitrite as a Precursor for Phenyl Radicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl radicals are highly reactive intermediates of significant utility in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Their application is particularly valuable in the construction of complex molecular architectures, including biaryl moieties prevalent in many pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the generation of phenyl radicals from phenyl nitrite (B80452), a convenient and efficient precursor. The primary method for radical generation from phenyl nitrite is photolysis, which offers a mild and controllable approach to initiating radical reactions. These protocols are intended to guide researchers in utilizing this compound for applications such as biaryl synthesis and late-stage functionalization in drug development.
Introduction
Phenyl radicals (C₆H₅•) are neutral, highly reactive aromatic intermediates characterized by an unpaired electron on a carbon atom of the benzene (B151609) ring. This high reactivity makes them powerful tools for forging new chemical bonds. While various precursors to phenyl radicals exist, this compound (C₆H₅ONO) offers a convenient entry point through photolytic cleavage of the relatively weak O-N bond. This process, analogous to the well-known Barton nitrite photolysis, generates a phenoxy radical and nitric oxide. The phenoxy radical can then readily lose CO to furnish the desired phenyl radical. The in situ generation of phenyl radicals under mild photochemical conditions avoids the use of harsh reagents and is compatible with a wide range of functional groups, making it an attractive strategy in complex molecule synthesis.
Applications of phenyl radicals are diverse, ranging from fundamental studies of reaction mechanisms to the synthesis of intricate organic molecules. In the pharmaceutical industry, the construction of biaryl linkages is a common challenge, and phenyl radicals provide a direct route to these structures. Furthermore, the ability of phenyl radicals to participate in C-H activation/functionalization reactions makes them suitable for late-stage modification of drug candidates, allowing for rapid diversification and optimization of lead compounds.[1][2]
Data Presentation
While specific quantum yield data for the photolysis of this compound to phenyl radicals is not extensively documented in readily available literature, the efficiency of related nitrite photolysis reactions can provide some context. For instance, the photolysis of aqueous nitrate (B79036) to produce nitrite has a quantum yield of approximately 1.1 ± 0.2% at 313 nm.[3] The generation of radicals from other precursors, such as iodobenzene, has been studied in detail, with product yields varying based on reaction conditions. For example, in the reaction of phenyl radicals (from iodobenzene) with ethylene, the yield of the H-abstraction product (benzene) was measured at 1.1% and the H-loss product (styrene) at 2.5% at 600 K and 10 Torr.[4]
| Precursor/Reaction | Product(s) | Yield/Quantum Yield | Conditions | Reference |
| Aqueous Nitrate | Nitrite | Φ = 1.1 ± 0.2% | 313 nm photolysis, pH ≥ 5 | [3] |
| Iodobenzene + Ethylene | Benzene, Styrene | 1.1%, 2.5% | 600 K, 10 Torr | [4] |
Note: The data provided is for analogous or related reactions and serves as a general guide. Specific yields for reactions initiated by this compound photolysis should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for the Photochemical Generation of Phenyl Radicals from this compound
This protocol describes a general method for the generation of phenyl radicals from this compound for subsequent reaction with a substrate of interest.
Materials:
-
This compound (handle with care, potentially unstable)
-
Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or other suitable solvent compatible with the substrate)
-
Substrate for arylation
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system. A quartz reaction vessel is required for UV transparency.
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve the substrate in the chosen anhydrous, degassed solvent under an inert atmosphere. The concentration of the substrate will be dependent on its reactivity and solubility and should be optimized for each specific reaction. A typical starting concentration is in the range of 0.05-0.2 M.
-
Add this compound to the solution. An excess of the substrate relative to the this compound (e.g., 2-5 equivalents) is often used to favor the desired reaction over side reactions of the phenyl radical.
-
-
Photolysis:
-
Ensure the reaction vessel is securely placed in the photoreactor and that the cooling system is operational to maintain a constant, low temperature (e.g., 0-25 °C) to minimize thermal side reactions.
-
Irradiate the reaction mixture with the UV lamp. The choice of wavelength may be important; a broadband mercury lamp is a common choice. The irradiation time will vary depending on the substrate, concentrations, and lamp intensity, and should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Typical reaction times can range from a few hours to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), turn off the UV lamp and allow the reaction mixture to return to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by standard techniques, such as column chromatography on silica gel, to isolate the desired arylated product.
-
Protocol 2: Synthesis of a Biaryl Compound via Phenyl Radical Addition
This protocol provides a more specific example of using phenyl radicals generated from this compound for the synthesis of a biphenyl (B1667301) derivative by reaction with benzene.
Materials:
-
This compound
-
Anhydrous, degassed benzene (serves as both solvent and substrate)
-
Photoreactor with a medium-pressure mercury lamp and a quartz immersion well with cooling.
-
Inert gas supply (argon or nitrogen)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
A solution of this compound in anhydrous, degassed benzene (e.g., 0.1 M) is prepared in a quartz reaction vessel.
-
The vessel is placed in a photoreactor, and a continuous stream of inert gas is bubbled through the solution for at least 30 minutes to ensure the removal of oxygen, which can quench radical reactions.
-
The cooling system is activated to maintain the reaction temperature at approximately 20-25 °C.
-
-
Photolysis:
-
The mercury lamp is turned on to initiate the photolysis of this compound.
-
The reaction is monitored periodically by taking small aliquots and analyzing them by GC-MS to observe the formation of biphenyl and the consumption of this compound.
-
-
Product Isolation and Characterization:
-
Upon completion of the reaction, the solvent (excess benzene) is carefully removed by distillation.
-
The residue, containing the crude biphenyl, is then purified by column chromatography (silica gel, eluting with a non-polar solvent like hexanes) or recrystallization to yield pure biphenyl.
-
The identity and purity of the biphenyl product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
-
Mandatory Visualizations
Caption: Reaction mechanism for phenyl radical generation and subsequent arylation.
Caption: General experimental workflow for phenyl radical generation and reaction.
Applications in Drug Development
The generation of phenyl radicals from this compound is a valuable tool in drug discovery and development, primarily for two key applications:
-
Synthesis of Biaryl-Containing Drug Scaffolds: Many biologically active molecules contain biaryl motifs, which are crucial for their interaction with biological targets. Phenyl radicals provide a direct method for the construction of these C-C bonds, often under milder conditions than traditional cross-coupling reactions that require metal catalysts. This can be advantageous in avoiding metal contamination in the final active pharmaceutical ingredient (API).[2]
-
Late-Stage Functionalization (LSF): LSF is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis.[1] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Phenyl radicals generated from this compound can be used to introduce phenyl groups into various positions of a lead compound through C-H activation, potentially improving its pharmacological properties, such as potency, selectivity, or metabolic stability.
Caption: Role of this compound in drug development applications.
Safety Considerations
-
This compound should be handled with care as organic nitrites can be thermally and photolytically unstable. It is advisable to store it in a cool, dark place and to use it in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Ensure that the photoreactor is properly shielded to prevent exposure.
-
The solvents used in these reactions are often flammable and volatile. All operations should be carried out away from ignition sources and in a well-ventilated area.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
By following these protocols and considering the potential applications, researchers can effectively utilize this compound as a precursor for phenyl radicals in their synthetic endeavors.
References
Application Notes and Protocols for Phenyl Nitrite as a Putative Nitric Oxide Source in Biological Studies
Disclaimer: Phenyl nitrite (B80452) is not a commonly documented or well-characterized nitric oxide (NO) donor in the biological research literature. The following information is largely extrapolated from the known properties of other organic nitrites (such as amyl nitrite and tert-butyl nitrite) and general principles of NO donor chemistry. Researchers should exercise caution and perform thorough validation before using phenyl nitrite in biological experiments.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response[1]. Due to its short half-life and gaseous nature, direct administration of NO is often impractical in experimental settings. Consequently, a variety of NO donor compounds have been developed to release NO in a controlled manner[2]. Organic nitrites represent a class of NO donors that can release NO, particularly in the presence of biological reducing agents or under acidic conditions[3]. This compound, as an aryl nitrite, is hypothesized to function as an NO donor, though its specific kinetics and efficacy in biological systems are not well-documented. These notes provide a theoretical framework and generalized protocols for its potential use.
Chemical Properties and Putative Mechanism of NO Release
This compound (C₆H₅NO₂) is the ester of phenol (B47542) and nitrous acid. It is expected to release nitric oxide through decomposition, a process that can be influenced by factors such as pH, temperature, and the presence of thiols or other reducing agents[4]. The general mechanism for organic nitrites involves the cleavage of the O-NO bond to release NO.
Putative Decomposition Pathway:
C₆H₅-O-NO → C₆H₅-O• + •NO
The phenoxy radical (C₆H₅-O•) is a reactive byproduct that could have its own biological effects, a critical consideration for interpreting experimental results. The release of NO from organic nitrites can be catalyzed by various biological molecules and conditions[2].
Potential Applications in Biological Research
Based on the known functions of other organic nitrites, this compound could potentially be used in the following research areas:
-
Vasodilation Studies: To investigate the effects of NO on vascular smooth muscle relaxation and blood pressure regulation in ex vivo tissue preparations (e.g., aortic rings)[5][6].
-
Platelet Aggregation Assays: To study the inhibitory role of NO in platelet activation and aggregation.
-
Neurotransmission Research: To explore the role of NO in synaptic plasticity and neuronal signaling.
-
Cellular Signaling Studies: To investigate the activation of soluble guanylate cyclase (sGC) and the downstream cGMP signaling pathway by NO.
-
Cytotoxicity and Apoptosis Research: To study the pro- or anti-apoptotic effects of NO in various cell types. The cytotoxicity of related compounds like butyl nitrite has been linked to the formation of reactive nitrogen species[7].
Data Presentation: Comparative Properties of NO Donors
| NO Donor Class | Examples | Mechanism of NO Release | Typical Half-Life | Advantages | Disadvantages |
| Organic Nitrites | Amyl nitrite, Isobutyl nitrite | Spontaneous/catalyzed decomposition | Very short (seconds to minutes) | Rapid onset of action | Short duration of action, potential for side effects from byproducts[7][8] |
| Organic Nitrates | Nitroglycerin, Isosorbide dinitrate | Enzymatic metabolism required | Variable (minutes to hours) | Clinically established, longer duration | Tolerance can develop, requires enzymatic activity[9] |
| S-Nitrosothiols (RSNOs) | S-nitroso-N-acetylpenicillamine (SNAP), S-nitrosoglutathione (GSNO) | Spontaneous decomposition (light, heat, metal ions) | Minutes to hours | More stable than some donors, can mimic endogenous NO carriers | Sensitive to light and metal ions, complex decomposition pathways[2] |
| Diazeniumdiolates (NONOates) | DEA/NO, SPER/NO | Spontaneous, pH-dependent decomposition | Seconds to hours | Predictable NO release kinetics based on structure and pH | Can generate reactive byproducts, stability can be an issue[2] |
| Metal-NO Complexes | Sodium nitroprusside (SNP) | Spontaneous release, often light-mediated | Short (minutes) | Potent NO donor | Can release cyanide, light-sensitive[1] |
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific experimental system and for this compound itself.
Protocol 1: Preparation of this compound Stock Solution
Caution: Organic nitrites can be volatile and potentially hazardous. Handle in a well-ventilated fume hood and consult the Safety Data Sheet (SDS).
-
Solvent Selection: Due to the likely poor aqueous stability of this compound, a stock solution should be prepared in an anhydrous organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Preparation:
-
Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous solvent to achieve a high concentration stock solution (e.g., 1 M or 100 mM).
-
Vortex thoroughly until completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect from light, as many NO donors are light-sensitive.
-
Protocol 2: In Vitro Vasodilation Assay Using Aortic Rings
This protocol is adapted from methods used for studying the effects of inorganic nitrite on vasodilation[6].
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat or mouse.
-
Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or KCl.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Prepare working dilutions of the this compound stock solution in the assay buffer immediately before use.
-
Add small volumes of the dilutions to the bath to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
-
Data Analysis:
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Protocol 3: Measurement of Nitrite Production in Cell Culture (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Culture:
-
Plate cells (e.g., endothelial cells, smooth muscle cells) in a 96-well plate and grow to the desired confluency.
-
-
Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for the desired period (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
-
Griess Assay:
-
Use a commercial Griess reagent kit for the quantification of nitrite[10][11][12].
-
Prepare a nitrite standard curve using the provided sodium nitrite standard.
-
Add the Griess reagents to the standards and the collected supernatants in a new 96-well plate according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (usually 10-15 minutes), protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Potential Off-Target Effects and Considerations
When using any NO donor, it is crucial to consider potential off-target effects that are not mediated by NO[4].
-
Byproducts: The decomposition of this compound will produce a phenoxy radical and potentially other byproducts. These molecules could have their own pharmacological or toxic effects, confounding the interpretation of results.
-
Direct Reactions: The parent compound, this compound, might directly interact with cellular components independently of NO release.
-
Control Experiments: It is essential to include appropriate controls. For instance, a "spent" donor solution (where the NO has been allowed to dissipate before addition to the biological system) can help to identify effects of the byproducts. Comparing results with other NO donors from different chemical classes can also help to confirm that the observed effects are indeed mediated by NO.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic role of inorganic nitrite and nitrate in vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Involvement of Cytochrome P-450 in n-Butyl Nitrite-Induced Hepatocyte Cytotoxicity [theses.sbmu.ac.ir]
- 8. Acute exposure to the abused inhalant, isobutyl nitrite, reduced T cell responsiveness and spleen cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. protocols.io [protocols.io]
Application Notes and Protocols: Phenyl Nitrite in the Preparation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl halides is a cornerstone of modern organic chemistry, providing key intermediates for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Sandmeyer reaction, a well-established method for the conversion of primary arylamines to aryl halides, traditionally involves the diazotization of an arylamine with an inorganic nitrite (B80452), such as sodium nitrite, in the presence of a strong acid, followed by a copper(I) halide-mediated substitution. While effective, this two-step aqueous procedure can sometimes be complicated by side reactions.[1]
An alternative and highly efficient one-pot method involves the use of organic nitrites, such as phenyl nitrite, in a non-aqueous solvent system with a copper(II) halide. This approach offers a direct and clean conversion of arylamines to aryl halides, often with high yields and simplified product isolation.[1] These application notes provide a detailed overview of the use of this compound (and by extension, other organic nitrites) in this transformation, including the reaction mechanism, experimental protocols, and representative data.
Reaction Mechanism and Principles
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:
-
Diazotization: The arylamine reacts with the organic nitrite (e.g., this compound) in a suitable solvent to form an arenediazonium salt.
-
Electron Transfer: The copper(II) halide facilitates a one-electron transfer to the diazonium salt.
-
Aryl Radical Formation: The resulting diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a halogen atom from a copper(II) halide species, yielding the desired aryl halide and regenerating a copper(I) species, which can then be re-oxidized to continue the catalytic cycle.
The use of an organic nitrite in an anhydrous organic solvent allows for a homogeneous reaction mixture and can minimize side reactions often observed in aqueous Sandmeyer reactions, such as the formation of phenols.
Data Presentation
The following tables summarize representative yields for the synthesis of aryl halides from various arylamines using an organic nitrite (tert-butyl nitrite) and copper(II) halides in acetonitrile (B52724) at 65°C. This data is adapted from the foundational work by Doyle et al. and serves as a strong indicator of the expected outcomes when using this compound under similar conditions.[1]
Table 1: Synthesis of Aryl Chlorides [1]
| Starting Arylamine | Product | Yield (%) |
| Aniline | Chlorobenzene | 99 |
| p-Toluidine | p-Chlorotoluene | 99 |
| o-Toluidine | o-Chlorotoluene | 99 |
| p-Anisidine | p-Chloroanisole | 99 |
| p-Nitroaniline | p-Chloronitrobenzene | 96 |
| p-Chloroaniline | p-Dichlorobenzene | 99 |
| 2,5-Dichloroaniline | 1,2,4-Trichlorobenzene | 99 |
Table 2: Synthesis of Aryl Bromides [1]
| Starting Arylamine | Product | Yield (%) |
| Aniline | Bromobenzene | 98 |
| p-Toluidine | p-Bromotoluene | 98 |
| o-Toluidine | o-Bromotoluene | 98 |
| p-Anisidine | p-Bromoanisole | 95 |
| p-Nitroaniline | p-Bromonitrobenzene | 95 |
| p-Chloroaniline | p-Bromochlorobenzene | 98 |
| 2,5-Dichloroaniline | 1-Bromo-2,5-dichlorobenzene | 99 |
Experimental Protocols
The following is a general protocol for the synthesis of aryl halides from arylamines using an organic nitrite and a copper(II) halide, adapted from the work of Doyle et al.[1]
Materials:
-
Arylamine (e.g., p-toluidine)
-
This compound (or another organic nitrite like tert-butyl nitrite)
-
Anhydrous Copper(II) Chloride (CuCl₂) or Copper(II) Bromide (CuBr₂)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
General Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous acetonitrile (e.g., 40 mL for a 12 mmol scale reaction).
-
Add the anhydrous copper(II) halide (e.g., 12.0 mmol) to the acetonitrile with stirring.
-
Add the this compound (e.g., 12.0 mmol) to the suspension.
-
To this stirred mixture, add the arylamine (e.g., 12.0 mmol) either neat if it is a liquid, or as a solution in a minimal amount of anhydrous acetonitrile if it is a solid. The addition can be done in one portion or dropwise.
-
Heat the reaction mixture to 65°C. Vigorous evolution of nitrogen gas is typically observed.
-
Maintain the reaction at 65°C until the gas evolution ceases (typically within 10-30 minutes).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by standard workup procedures, which may include filtration to remove copper salts, extraction with a suitable organic solvent (e.g., diethyl ether), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography as needed.
Safety Precautions:
-
Organic nitrites can be volatile and flammable. Handle in a well-ventilated fume hood.
-
The reaction evolves nitrogen gas, so ensure the setup is not a closed system to avoid pressure buildup.
-
Copper salts are toxic. Avoid inhalation of dust and skin contact.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Visualizations
The following diagrams illustrate the key processes involved in the preparation of aryl halides using this compound.
References
Application Notes and Protocols: Alkyl Nitrite-Mediated C-H Activation Reactions for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in organic synthesis, enabling the construction of complex molecules by targeting otherwise inert C-H bonds. While various transition metal-catalyzed methods have been developed, the use of mediating reagents to deliver specific functionalities is of significant interest. Initial exploration into "phenyl nitrite" as a direct mediator for C-H activation yielded limited specific protocols. However, a closely related and well-documented class of reagents, alkyl nitrites (such as tert-butyl nitrite), have emerged as effective reagents in transition metal-catalyzed C-H functionalization, particularly for C-H nitration.
This document provides detailed application notes and protocols for alkyl nitrite-mediated C-H nitration, a valuable transformation for the synthesis of nitroaromatic compounds, which are key intermediates in the pharmaceutical and agrochemical industries. The protocols and data presented are based on established methodologies in the scientific literature, providing a practical guide for researchers in the field.
Application: Palladium-Catalyzed Ortho-Nitration of Azoarenes
A prominent application of alkyl nitrites in C-H activation is the palladium-catalyzed ortho-nitration of (E)-azoarenes using tert-butyl nitrite (B80452) as the nitro source. This method offers high regioselectivity for the mono-nitration of both symmetrical and unsymmetrical azoarenes. The azo group acts as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position.
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the palladium-catalyzed ortho-nitration of various (E)-azoarenes with tert-butyl nitrite.
| Entry | Substrate (Azoarene) | Product | Yield (%) |
| 1 | 1,2-diphenyl-diazene | 1-(2-nitrophenyl)-2-phenyldiazene | 85 |
| 2 | 1,2-di-p-tolyldiazene | 1-(2-nitro-4-methylphenyl)-2-(p-tolyl)diazene | 82 |
| 3 | 1,2-bis(4-methoxyphenyl)diazene | 1-(4-methoxyphenyl)-2-(2-nitro-4-methoxyphenyl)diazene | 78 |
| 4 | 1,2-bis(4-chlorophenyl)diazene | 1-(4-chlorophenyl)-2-(2-nitro-4-chlorophenyl)diazene | 88 |
| 5 | 1-(4-methoxyphenyl)-2-phenyldiazene | 1-(4-methoxyphenyl)-2-(2-nitrophenyl)diazene | 75 |
| 6 | 1-(4-chlorophenyl)-2-phenyldiazene | 1-(4-chlorophenyl)-2-(2-nitrophenyl)diazene | 80 |
| 7 | 1-(naphthalen-1-yl)-2-phenyldiazene | 1-(2-nitrophenyl)-2-(naphthalen-1-yl)diazene | 72 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Ortho-Nitration of (E)-Azoarenes
This protocol is adapted from the work of Majhi, Kundu, and Ranu on the tert-butyl nitrite mediated regiospecific nitration of (E)-azoarenes[1].
Materials:
-
(E)-Azoarene substrate (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
tert-Butyl nitrite (t-BuONO, 3.0 mmol)
-
1,2-Dichloroethane (B1671644) (DCE) (5 mL)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (E)-azoarene substrate (1.0 mmol) and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add 1,2-dichloroethane (5 mL) to the flask, followed by the addition of tert-butyl nitrite (3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired ortho-nitrated azoarene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Pd-catalyzed ortho-nitration.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Pd-catalyzed C-H nitration.
Mechanistic Insights
The reaction is believed to proceed through a palladium-catalyzed C-H activation mechanism. The azoarene acts as a bidentate directing group, coordinating to the palladium(II) catalyst. This is followed by a cyclometalation step to form a five-membered palladacycle intermediate via ortho C-H bond activation. tert-Butyl nitrite then serves as the source of the nitro group. It is proposed that tert-butyl nitrite delivers a nitro species (potentially NO₂ radical or a related species) to the palladium center, leading to a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species furnishes the ortho-nitrated product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle.
Conclusion
Alkyl nitrites, particularly tert-butyl nitrite, are valuable reagents for the transition metal-catalyzed C-H nitration of arenes. The palladium-catalyzed ortho-nitration of azoarenes demonstrates a highly regioselective and efficient method for the synthesis of nitrated aromatic compounds. The provided protocols and data serve as a practical guide for researchers to implement this methodology in their synthetic endeavors, contributing to the development of novel molecules for various applications, including drug discovery. Further exploration of different alkyl nitrites and transition metal catalysts may expand the scope and utility of this powerful C-H functionalization strategy.
References
Application of Phenyl Nitrite and Related Compounds in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensive applications of phenyl nitrite (B80452) in polymer chemistry are not widely documented in readily available literature, the broader class of organic nitrites and related nitroso compounds plays a significant role in specialized areas of polymer science. This document provides detailed application notes and protocols for the use of organic nitrites, with a focus on their application in the synthesis of nitric oxide (NO)-releasing polymers, a field of great interest for biomedical and drug development applications. Additionally, we will touch upon the related field of nitroxide-mediated polymerization (NMP), where the "nitro" functionality is central to controlling polymer chain growth. The information on tert-butyl nitrite is presented as a well-documented analogue to illustrate the potential applications of phenyl nitrite.
I. Application: Synthesis of Nitric Oxide (NO)-Releasing Polymers
Organic nitrites are valuable reagents for the nitrosation of thiol groups to form S-nitrosothiols (RSNOs). Polymers functionalized with S-nitrosothiols can act as macromolecular NO donors, releasing nitric oxide under specific triggers such as light, heat, or in the presence of metal ions.[1][2] This property is highly sought after for various biomedical applications, including antimicrobial coatings, antithrombotic surfaces, and wound healing materials.[3][4]
A. General Reaction Principle
The core reaction involves the conversion of a thiol group (-SH) on a polymer backbone or a polymer filler to an S-nitrosothiol group (-S-NO) using an organic nitrite, such as tert-butyl nitrite, in an organic solvent.[1]
Reaction: R-SH + R'-ONO → R-S-NO + R'-OH
Where R-SH represents a thiol-functionalized polymer or filler, and R'-ONO is the organic nitrite.
B. Quantitative Data: NO Release from S-Nitrosothiol-Derivatized Materials
The following table summarizes representative quantitative data for nitric oxide loading and release from polymer systems prepared using tert-butyl nitrite. This data is indicative of the performance that could be expected from similar systems.
| Material | Nitrosating Agent | Total NO Loading (nmol/mg) | Trigger for NO Release | NO Surface Flux (10⁻¹⁰ mol cm⁻² min⁻¹) | Reference |
| S-nitroso-N-acetylcysteine (SNAC)-FS in Polyurethane | t-butyl nitrite | Not specified in abstract | Copper (II) ions | 0.1 - 0.7 | [2] |
| S-nitroso-N-acetylpenicillamine (SNAP)-FS in Polyurethane | t-butyl nitrite | Up to 138 | Copper (II) ions | 0 - 7.5 | [2] |
| SNAC-FS in Silicone Rubber | t-butyl nitrite | Not specified in abstract | Visible light | Proportional to light intensity | [2] |
| SNAP-FS in Silicone Rubber | t-butyl nitrite | Up to 138 | Visible light | Proportional to light intensity | [2] |
FS: Fumed Silica (B1680970) filler particles
C. Experimental Protocol: Synthesis of S-Nitrosothiol-Derivatized Fumed Silica for Incorporation into Polymers
This protocol is adapted from the synthesis of NO-releasing polymer fillers.[2]
Objective: To prepare S-nitrosothiol-derivatized fumed silica (FS) particles that can be blended into a polymer matrix to create an NO-releasing material.
Materials:
-
Fumed silica (FS)
-
3-(mercaptopropyl)trimethoxysilane
-
Toluene (B28343), anhydrous
-
Methanol, anhydrous
-
N-acetylcysteine or N-acetylpenicillamine
-
tert-butyl nitrite
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polyurethane or silicone rubber matrix
Procedure:
-
Thiol-Derivatization of Fumed Silica:
-
Disperse fumed silica in anhydrous toluene.
-
Add 3-(mercaptopropyl)trimethoxysilane to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the thiol-derivatized fumed silica (HS-FS) by centrifugation, wash with toluene and then methanol, and dry under vacuum.
-
-
Synthesis of S-Nitrosothiol-Derivatized Fumed Silica (SNO-FS):
-
Suspend the dried HS-FS in a suitable organic solvent (e.g., methanol).
-
Add a solution of the desired thiol species (e.g., N-acetylcysteine or N-acetylpenicillamine) and tert-butyl nitrite.
-
Stir the reaction mixture in the dark at room temperature for a specified period (e.g., 24 hours).
-
Collect the S-nitrosothiol-derivatized fumed silica (SNO-FS) by filtration, wash with the solvent, and dry under vacuum in the dark.
-
-
Preparation of NO-Releasing Polymer Films:
-
Disperse the SNO-FS particles into a solution of the desired polymer (e.g., polyurethane in tetrahydrofuran).
-
Cast the mixture onto a suitable surface and allow the solvent to evaporate to form a film.
-
-
Characterization of NO Release:
-
Submerge the polymer film in PBS (pH 7.4).
-
Induce NO release using the appropriate trigger (e.g., addition of Cu(II) ions or exposure to visible light).
-
Measure the amount of released NO using a chemiluminescence NO analyzer.
-
II. Related Application: Nitroxide-Mediated Polymerization (NMP)
While this compound is not a direct initiator in NMP, the underlying chemistry involves nitroxide radicals that control the polymerization process. NMP is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[5][] The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical.[][7]
A. General Principle of NMP
NMP is typically initiated by an alkoxyamine, which thermally decomposes to generate a propagating radical and a stable nitroxide radical.[] The nitroxide reversibly combines with the growing polymer chain end, creating a dormant species. This equilibrium between active (propagating) and dormant chains allows for controlled polymer growth.
B. Relevance of Phenyl-Containing Compounds in NMP
Compounds like C-phenyl-N-tert-butylnitrone (PBN) are used as spin traps in radical polymerization. They react with growing polymer chains to form nitroxides in situ, which can then mediate the polymerization in a controlled manner.[8] pH-switchable alkoxyamines based on 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO) have been used to control the polymerization of styrene (B11656) and butyl acrylate.[9]
III. Visualizations
Caption: Mechanism of S-Nitrosothiol Formation on a Polymer Filler.
Caption: Experimental Workflow for NO-Releasing Polymer Films.
IV. Conclusion
While the direct application of this compound in polymer chemistry is not as extensively documented as that of other organic nitrites or nitroxides, its chemical properties suggest potential utility in areas such as the synthesis of nitric oxide-releasing polymers. The protocols and data presented, primarily based on the use of tert-butyl nitrite, serve as a valuable guide for researchers exploring the use of this compound or other organic nitrites for polymer modification. The principles of nitroxide-mediated polymerization, where phenyl-containing compounds have demonstrated utility, also provide a relevant context for the broader role of "nitro" functionalities in advanced polymer synthesis. Further research into the specific reaction kinetics and efficiency of this compound in these applications would be a valuable contribution to the field.
References
- 1. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 2. Synthesis, characterization, and controlled nitric oxide release from S-nitrosothiol-derivatized fumed silica polymer filler particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review | MDPI [mdpi.com]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icp.ac.ru [icp.ac.ru]
- 7. scispace.com [scispace.com]
- 8. New Variants of Nitroxide Mediated Polymerization [mdpi.com]
- 9. Smart Control of Nitroxide-Mediated Polymerization Initiators’ Reactivity by pH, Complexation with Metals, and Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl Nitrite and Related Reagents in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phenyl nitrite (B80452) and related nitrosating agents in the synthesis of fine chemicals. The methodologies covered are central to the production of a wide range of chemical intermediates, dyes, and specialized molecules. Key applications include the N-nitrosation of secondary amines, C-nitrosation of phenols, and the diazotization of primary aromatic amines for azo coupling reactions.
Application Note 1: N-Nitrosation of Secondary Amines using Alkyl Nitrites
The N-nitrosation of secondary amines is a fundamental transformation for producing N-nitrosamines. These products are valuable intermediates in organic synthesis and can be converted into other functional groups like hydrazines.[1][2] While classic methods often require strongly acidic conditions with sodium nitrite, the use of alkyl nitrites, such as tert-butyl nitrite (TBN), allows for an efficient and mild reaction under solvent-free, metal-free, and acid-free conditions.[3][4] This approach offers high yields and compatibility with sensitive functional groups.[3][4]
Experimental Protocol: N-Nitrosation of N-methylaniline with tert-Butyl Nitrite (TBN)
This protocol describes a general, solvent-free method for the N-nitrosation of a secondary aryl amine.[3]
Materials:
-
N-methylaniline (1.0 mmol)
-
tert-Butyl nitrite (TBN) (1.0 mmol, 1.0 equiv.)
-
Small reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Ethyl acetate (B1210297) and Hexane (for purification)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add N-methylaniline (1.0 mmol).
-
Add tert-butyl nitrite (1.0 mmol, 1.0 equiv.) to the vial at room temperature.
-
Stir the mixture at room temperature. The reaction is typically complete within 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified. For N-nitroso-N-methylaniline, the product is often obtained in high purity by simply removing any volatile components under reduced pressure.
-
If further purification is required, the crude mixture can be passed through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexane.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the pure N-nitrosamine.
Quantitative Data: N-Nitrosation of Secondary Amines with TBN
The following table summarizes the results for the N-nitrosation of various secondary amines using tert-butyl nitrite under solvent-free conditions.[3][5]
| Entry | Secondary Amine Substrate | TBN (equiv.) | Temp (°C) | Time | Yield (%) |
| 1 | N-Methylaniline | 1.0 | RT | 5 min | 98 |
| 2 | N-Ethylaniline | 1.0 | RT | 5 min | 97 |
| 3 | Diphenylamine | 1.0 | RT | 60 min | 95 |
| 4 | Indoline | 1.0 | RT | 10 min | 98 |
| 5 | N-Phenylbenzylamine | 1.0 | RT | 60 min | 94 |
| 6 | Dibenzylamine | 1.5 | 45 | 60 min | 95 |
| 7 | Di-n-propylamine | 2.0 | 45 | 4 h | 85 |
| 8 | Piperidine | 2.0 | 45 | 5 h | 82 |
| 9 | Pyrrolidine | 2.0 | 45 | 5 h | 80 |
Note: RT = Room Temperature. Reactions for entries 6-9 were conducted at 45 °C to increase the reaction rate.
N-Nitrosation Reaction Mechanism
Application Note 2: C-Nitrosation of Phenols
The C-nitrosation of phenols is an electrophilic aromatic substitution reaction that yields nitrosophenols. These compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[6] The reaction is typically carried out by treating a phenol (B47542) with a source of nitrous acid, generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.[6][7] The active electrophile is the nitrosonium ion (NO⁺), which attacks the electron-rich aromatic ring, preferentially at the para-position unless it is blocked.[1][8]
Experimental Protocol: C-Nitrosation of meta-Cresol
This protocol is adapted from a procedure for the selective nitrosation of m-cresol (B1676322).[7]
Materials:
-
m-Cresol (e.g., 0.14 mol)
-
Sulfuric acid (60% aqueous solution)
-
Toluene (B28343) (or another inert solvent)
-
Sodium nitrite (NaNO₂) (e.g., 0.18 mol)
-
Ice
-
Round-bottom flask with mechanical stirrer and dropping funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, prepare a mixture of 60% sulfuric acid and toluene.
-
Add the m-cresol to the stirred mixture.
-
Cool the flask in an ice bath to approximately 0 °C.
-
Prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred cresol (B1669610) mixture. Maintain the temperature at or below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional 10-15 minutes.
-
Filter the resulting precipitate (the nitroso-m-cresol product) using a Büchner funnel.
-
Wash the solid product first with cold water to remove residual acid and then with a small amount of cold toluene to remove unreacted starting material.
-
Dry the light-yellow crystalline product.
Quantitative Data: C-Nitrosation of Substituted Phenols
The following table presents representative data for the nitrosation (or nitration, a related electrophilic substitution) of various phenols, highlighting the high yields achievable under controlled conditions.[9]
| Entry | Phenol Substrate | Reagent System | Time (min) | Temp (°C) | Isolated Yield (%) |
| 1 | Phenol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 15 | RT | 89 |
| 2 | p-Cresol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 15 | RT | 95 |
| 3 | p-Chlorophenol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 18 | RT | 90 |
| 4 | p-Bromophenol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 22 | RT | 91 |
| 5 | o-Cresol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 28 | RT | 90 |
| 6 | 2,6-Dimethylphenol | NaNO₂ / Oxalic Acid / Wet SiO₂ | 12 | RT | 89 |
Note: RT = Room Temperature. Data is for nitration, which follows a similar electrophilic substitution pattern and illustrates typical yields for such reactions on phenols.
C-Nitrosation Reaction Workflow
Application Note 3: Diazotization of Primary Aromatic Amines and Azo Coupling
Diazotization is a cornerstone reaction in the synthesis of fine chemicals, particularly for the production of azo dyes.[10] The process involves treating a primary aromatic amine, such as aniline, with nitrous acid at low temperatures (0-5 °C) to form a diazonium salt.[11] This salt is a highly versatile intermediate. In a subsequent step, known as azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, like phenol or another aniline, to form a brightly colored azo compound.[11][12]
Experimental Protocol: Synthesis of an Azo Dye from p-Nitroaniline and Phenol
This protocol describes a two-step synthesis of an azo dye via a solid-state grinding method, which is an environmentally friendly alternative to traditional solvent-based methods.[13]
Materials:
-
p-Nitroaniline (1.06 mmol)
-
Sodium nitrite (NaNO₂) (1.06 mmol)
-
p-Toluenesulfonic acid (p-TsA) (1.06 mmol)
-
Phenol (1.06 mmol)
-
Agate mortar and pestle
-
Ice bath
Procedure:
-
Diazotization:
-
Place the agate mortar in an ice bath to cool it to 0 °C.
-
Add p-nitroaniline (0.15 g, 1.06 mmol), p-toluenesulfonic acid (0.18 g, 1.06 mmol), and sodium nitrite (0.07 g, 1.06 mmol) to the cold mortar.
-
Grind the solid mixture vigorously with the pestle. The color of the mixture will turn yellow as the diazonium salt forms.
-
-
Azo Coupling:
-
To the yellow diazonium salt mixture in the mortar, add phenol (0.10 g, 1.06 mmol).
-
Continue to grind the mixture. A color change to deep red or orange will indicate the formation of the azo dye.
-
Grind for several minutes until the reaction appears complete and the mixture is homogeneous.
-
-
Work-up:
-
The solid product can be purified by washing with a small amount of cold water to remove inorganic salts, followed by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data: Synthesis of Azo Dyes via Diazotization and Coupling
The table below shows the yields of various azo dyes synthesized by coupling diazotized p-nitroaniline with different electron-rich compounds using a grinding method.[13]
| Entry | Coupling Agent | Product | Time (min) | Yield (%) |
| 1 | Barbituric Acid | 5-(4-nitro-phenylazo)pyrimidine-2,4,6-trione | 10 | 70 |
| 2 | Thiobarbituric Acid | 5-(4-nitro-phenylazo)-2-thioxo-dihydropyrimidine-4,6-dione | 10 | 75 |
| 3 | 1,3-Dimethylbarbituric Acid | 1,3-Dimethyl-5-(4-nitro-phenylazo)pyrimidine-2,4,6-trione | 10 | 78 |
| 4 | Phenol | 4-(4-nitro-phenylazo)phenol | 15 | 50 |
| 5 | Resorcinol | 4-(4-nitro-phenylazo)benzene-1,3-diol | 15 | 60 |
Diazotization and Azo Coupling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 7. US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents [patents.google.com]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyl Nitrite Reaction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of phenyl nitrite (B80452) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for synthesizing aryl diazonium salts, a common precursor for phenyl nitrite? The optimal temperature for the diazotization of aromatic amines like aniline (B41778) is between 0°C and 5°C.[1][2][3][4] Maintaining this low temperature is critical because diazonium salts are unstable at higher temperatures and can decompose, leading to the formation of phenol (B47542) and nitrogen gas, which significantly lowers the yield of the desired product.[1][2][4]
Q2: Why is an excess of mineral acid required during the diazotization step? An excess of acid, typically 2.5 to 3 molar equivalents of hydrochloric acid, is crucial for two main reasons. First, it ensures the complete protonation of the aromatic amine. Second, it prevents the newly formed diazonium salt from coupling with unreacted amine, a side reaction that produces undesirable diazoamino compounds.[4]
Q3: How can I determine if the diazotization reaction is complete? A reliable method to check for reaction completion is to test for a slight excess of nitrous acid.[4] This can be done by spotting the reaction mixture onto starch-iodide paper.[4] The appearance of a blue-black color indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been converted to the diazonium salt.[4]
Q4: What are the primary side products to expect in a this compound synthesis? Common side products can include phenol, formed from the decomposition of the diazonium salt intermediate if the temperature rises above 5°C.[2][4] If starting from phenol, nitrophenols (2-nitrophenol and 4-nitrophenol) can form as a result of the electrophilic attack of the nitrosating agent on the activated aromatic ring.[5][6] When using an amine precursor, diazoamino compounds can also form if there is insufficient acid.[4]
Q5: What is the best way to store this compound? While specific stability data for this compound is not readily available in the provided search results, analogous compounds like alkyl nitrites are known to be sensitive to heat and light.[7][8] Phenylnitromethane is also noted to decompose on standing.[9] Therefore, it is recommended to store this compound in a cool, dark place and to use it promptly after synthesis to minimize decomposition.
Q6: Can excess nitrous acid from the diazotization step interfere with subsequent reactions? Yes, excess nitrous acid can sometimes interfere with subsequent coupling or substitution reactions. It can be effectively removed by adding a small amount of urea (B33335) or sulfamic acid to the reaction mixture.[4] These reagents react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[4]
Troubleshooting Guide
Problem 1: The reaction yield is significantly lower than expected.
This is a common issue that can stem from several factors related to reaction conditions and reagent quality.
-
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC) to ensure it has proceeded to completion before workup. Consider extending the reaction time if necessary.[10]
-
-
Possible Cause 2: Product Degradation
-
Solution: this compound and its diazonium salt precursor are thermally sensitive.[1][10] Strictly maintain the reaction temperature between 0-5°C throughout the synthesis. Upon completion, proceed with product isolation promptly to minimize decomposition that can be promoted by acidic or basic conditions.[10]
-
-
Possible Cause 3: Sub-optimal Reagents or Stoichiometry
-
Solution: Ensure all reagents, particularly the starting amine or phenol and the nitrite salt, are of high purity.[3] Impurities can lead to side reactions.[3] Carefully control the stoichiometry; while a 1:1 molar ratio of amine to nitrite is theoretical, a slight excess of sodium nitrite may be required to ensure full conversion, but a large excess should be avoided.[4]
-
Problem 2: A dark, oily, or black product is formed during the reaction.
The formation of colored, oily byproducts is a strong indicator of decomposition.
-
Possible Cause: High Reaction Temperature
-
Solution: This typically occurs when the temperature exceeds the stable 0-5°C range for the diazonium salt.[4] The salt decomposes into phenol and other colored byproducts.[1][2][4] Ensure the reaction vessel is adequately cooled in an ice-salt bath and that the sodium nitrite solution is added very slowly and dropwise to control the exothermic nature of the reaction.[3]
-
Problem 3: The final product is contaminated with nitrophenols.
This issue arises when phenol, either as a starting material or formed from decomposition, reacts directly with the nitrosating agent.
-
Possible Cause: Direct Nitration/Nitrosation of the Phenolic Ring
-
Solution: The reaction between phenol and nitrite ions can produce 2-nitrophenol (B165410) and 4-nitrophenol, especially under acidic, neutral, or alkaline conditions.[5][6] The active species, NO₂⁻, attacks the phenol ring.[5][6] To minimize this, carefully control the pH and consider a synthetic route that protects the hydroxyl group or utilizes a pre-formed diazonium salt under conditions that favor ester formation over ring substitution.
-
Data Presentation
Influence of Reaction Parameters on Diazotization Yield & Purity
The following table summarizes the effects of key experimental parameters on the diazotization of an aromatic amine, a critical step in one common pathway to this compound.
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Temperature | 0–5°C | High Yield & Purity | Stabilizes the thermally labile diazonium salt intermediate.[1][3][4] |
| > 5°C | Low Yield, Impurities (e.g., Phenol) | The diazonium salt decomposes to phenol and nitrogen gas.[1][2][4] | |
| Acid Concentration | Excess (2.5–3 molar equivalents) | High Purity | Prevents the coupling of the diazonium salt with unreacted amine, which forms diazoamino byproducts.[4] |
| Stoichiometric or Insufficient | Low Purity | Unreacted aniline can act as a coupling agent for the diazonium salt.[4] | |
| NaNO₂ Addition Rate | Slow, Dropwise | High Yield & Purity | Allows for effective heat dissipation, maintaining the low temperature required for diazonium salt stability.[3] |
| Rapid | Low Yield, Colored Impurities | The exothermic reaction causes a rapid temperature increase, leading to decomposition.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of Aniline
This protocol describes the formation of a benzenediazonium (B1195382) chloride intermediate, which can then be converted to this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Prepare the Aniline Solution: In a beaker, dissolve aniline (1 molar equivalent) in an excess of dilute hydrochloric acid (2.5-3 molar equivalents).[4]
-
Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the solution is between 0°C and 5°C.[3]
-
Prepare the Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (1 to 1.1 molar equivalents) in deionized water.[4] Cool this solution in the ice bath as well.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the cold, stirring aniline solution.[3] The rate of addition must be slow enough to ensure the temperature does not rise above 5°C.[1][3]
-
Monitor Completion: After all the nitrite solution has been added, continue stirring for 15-20 minutes. Check for reaction completion by spotting a drop of the mixture on starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and thus complete conversion of the aniline.[4]
-
Subsequent Reaction: The resulting cold solution of benzenediazonium chloride should be used immediately in the subsequent reaction to form this compound. Note: The conversion of the diazonium salt to this compound requires specific conditions not fully detailed in the search results, but would typically involve reaction with a nitrite source under carefully controlled conditions.
Mandatory Visualizations
Experimental Workflow and Logic Diagrams
Caption: General workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic diagram for diagnosing low reaction yield.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction of phenol with nitrite ion: pathways of formation of nitrophenols in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Phenyl Nitrite Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl nitrite (B80452) and related diazotization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a diazotization reaction using phenyl nitrite (or generating nitrous acid in situ) with an aromatic amine. What are the most common byproducts I should be aware of?
A1: The most common byproducts in aqueous diazotization reactions stem from the instability of the intermediate diazonium salt. Key byproducts include:
-
Phenols: Formed by the reaction of the diazonium salt with water. This is highly temperature-dependent.[1][2]
-
Azo Compounds: Result from the coupling of the unreacted diazonium salt with electron-rich aromatic compounds in the reaction mixture, such as the starting amine or the phenol (B47542) byproduct.[3][4]
-
Biaryl Compounds: These are often observed in radical-mediated reactions, such as the Sandmeyer reaction, which uses the diazonium salt as a precursor.[5] They arise from the coupling of two aryl radicals.
-
Tar/Polymeric Materials: Uncontrolled reactions, especially at higher temperatures, can lead to the formation of complex, often dark-colored and insoluble, polymeric materials.[2]
Q2: My reaction mixture turned dark and oily, and I see gas evolution even at low temperatures. What is happening?
A2: This is a classic sign of diazonium salt decomposition. The diazonium group is an excellent leaving group as dinitrogen (N₂), a highly stable gas.[1] If the temperature of your reaction rises above the optimal 0-5 °C range, the diazonium salt will begin to decompose, reacting with water to form phenol (which can appear as a dark oil) and liberating nitrogen gas.[1][2] Strict temperature control is the most critical parameter to prevent this.
Q3: How can I minimize the formation of phenol in my reaction?
A3: Minimizing phenol formation is crucial for achieving a high yield of your desired product. The key is to maintain the stability of the diazonium salt.
-
Strict Temperature Control: The reaction must be maintained between 0-5 °C. Use an ice-salt bath to ensure the temperature does not rise, especially during the addition of the nitrite solution, which is an exothermic process.[2]
-
Use the Diazonium Salt Immediately: Diazonium salts are inherently unstable and should be used in the subsequent reaction step (e.g., Sandmeyer reaction, azo coupling) without delay.[2] Do not attempt to isolate the diazonium salt as a solid unless you are following a specific protocol for creating stabilized salts (like tetrafluoroborates), as dry diazonium salts can be explosive.
-
Sufficiently Acidic Conditions: The reaction is typically run in the presence of a strong mineral acid like HCl or H₂SO₄. This helps to stabilize the diazonium salt and prevents premature coupling reactions.
Q4: I am attempting an aprotic diazotization using tert-butyl nitrite (an analogue of this compound) and I'm getting a complex mixture of products. What could be the side reactions?
A4: Aprotic diazotization, often using reagents like tert-butyl nitrite or isoamyl nitrite, proceeds through different pathways, often involving radical intermediates. This can lead to a different set of byproducts compared to aqueous reactions.
-
Products of Radical Reactions: Aryl radicals formed during the reaction can lead to side products. For instance, they can abstract a hydrogen atom from the solvent to form a de-aminated arene (e.g., benzene (B151609) from an aniline (B41778) derivative) or couple to form biaryls.[5]
-
Solvent-Derived Byproducts: If using a halogenated solvent (e.g., bromoform, carbon tetrachloride), the aryl radical can abstract a halogen atom, leading to the formation of aryl halides. This is a known variation of the Sandmeyer reaction.
Data Presentation
While precise yields of byproducts are highly dependent on the specific substrates and exact reaction conditions, the following table summarizes the common byproducts and the factors that promote their formation.
| Byproduct | Chemical Structure (Example) | Conditions Favoring Formation | Method of Minimization |
| Phenol | C₆H₅OH | Temperature > 5 °C, presence of water, prolonged reaction time.[1][2] | Maintain temperature strictly at 0-5 °C; use the diazonium salt solution immediately after preparation. |
| Azo Compound | C₆H₅-N=N-C₆H₄-NH₂ | High concentration of electron-rich coupling partners (e.g., unreacted aniline, phenol byproduct), pH not sufficiently acidic.[3] | Slow addition of nitrite to avoid excess amine, maintain low temperature and strongly acidic conditions. |
| Biaryl | C₆H₅-C₆H₅ | Radical-generating conditions (e.g., presence of Cu(I) salts in Sandmeyer reactions), aprotic solvents.[5] | Avoid unnecessary radical initiators if not intended; choose non-reactive solvents. |
| Aryl Halide | C₆H₅-Cl | Use of halogenated solvents (e.g., CCl₄, CHCl₃) or Cu(I) halides (Sandmeyer reaction).[5] | Use non-halogenated solvents like acetonitrile (B52724) or THF if halogenation is not the desired outcome. |
Experimental Protocols
Protocol 1: Standard Aqueous Diazotization of Aniline
This protocol describes the in situ preparation of benzenediazonium (B1195382) chloride, which should be used immediately in a subsequent reaction.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add aniline (1.0 eq.) and a solution of concentrated HCl (2.5-3.0 eq.) in water.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. A fine suspension of the aniline hydrochloride salt may form.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 10-15 minutes at 0-5 °C.
-
Optional: Check for completion by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete. If the test is negative, a small amount of additional nitrite solution can be added.
-
The resulting cold solution of benzenediazonium chloride is now ready for immediate use in the next synthetic step. DO NOT attempt to isolate the solid salt.
Protocol 2: Aprotic Diazotization for Sandmeyer Iodination
This protocol is adapted from a procedure using tert-butyl nitrite for the one-pot synthesis of an aryl iodide.
Materials:
-
Aromatic Amine (e.g., p-Anisidine)
-
tert-Butyl Nitrite (tBuONO)
-
Potassium Iodide (KI)
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)
-
Acetonitrile
Procedure:
-
To a solution of the aromatic amine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.0 eq.), and potassium iodide (2.5 eq.) in acetonitrile, cool the mixture to 0 °C.
-
Add tert-butyl nitrite (2.5 eq.) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes. The diazonium salt is formed in situ.
-
For the subsequent iodination, heat the reaction mixture to 60 °C and stir for 4 hours.
-
After the reaction is complete (monitored by TLC or UPLC), proceed with an appropriate aqueous workup and purification by column chromatography.
Visualizations
Byproduct Formation Pathways
The following diagram illustrates the central role of the diazonium ion and the pathways leading to the desired product versus common byproducts.
Caption: Key reaction pathways starting from an aromatic amine.
Experimental Workflow: Temperature Control
This workflow emphasizes the critical decision points related to temperature control during an aqueous diazotization reaction to minimize byproduct formation.
Caption: Troubleshooting workflow for temperature control in diazotization.
References
Technical Support Center: Purification of Crude Phenyl Nitrite
Welcome to the Technical Support Center for the Purification of Crude Phenyl Nitrite (B80452). This resource is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during the synthesis and purification of phenyl nitrite.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in crude this compound largely depend on the synthetic route. A common synthesis involves the reaction of phenol (B47542) with a nitrosating agent, such as sodium nitrite, in an acidic medium.[1] Potential impurities from this process include:
-
Unreacted Starting Materials: Phenol and residual nitrite salts.
-
Isomeric Byproducts: Ortho- and para-nitrosophenols are common byproducts of the nitrosation of phenol.[1]
-
Oxidation Products: Nitrophenols can be formed if oxidizing conditions are present.
-
Decomposition Products: this compound is sensitive to heat, light, and acid, and can decompose to form phenol, nitrogen oxides, and other degradation products.[2]
-
Solvent Residues: Residual solvents used in the reaction or workup.
Q2: What are the key stability concerns for this compound during purification?
A2: this compound is a reactive molecule and is susceptible to degradation. Key stability concerns include:
-
Thermal Instability: Like many organic nitrites, this compound is expected to be heat-sensitive. Elevated temperatures can lead to decomposition.[3][4]
-
Photolytic Instability: Exposure to light, particularly UV light, can induce decomposition of nitrite compounds.[5]
-
Hydrolytic Instability: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions, to regenerate phenol and nitrous acid.[6]
-
Acid Sensitivity: Acidic conditions can accelerate the decomposition of nitrites.[2]
Therefore, all purification steps should be carried out at low temperatures, protected from light, and under neutral or slightly basic conditions where possible.
Q3: Which purification techniques are most suitable for crude this compound?
A3: The choice of purification technique depends on the nature and quantity of impurities. The most common methods for purifying thermally sensitive, low-melting organic compounds are:
-
Vacuum Distillation: This is often the preferred method for separating this compound from non-volatile impurities and solvents, as the reduced pressure allows for distillation at a lower temperature, minimizing thermal decomposition.[7][8]
-
Column Chromatography: This technique is useful for separating this compound from impurities with different polarities, such as isomeric nitrosophenols.[9] Due to the reactive nature of nitroso compounds, this should be performed with care.[9]
-
Recrystallization: If the crude this compound is a solid and a suitable solvent is found, recrystallization can be an effective purification method. However, finding an appropriate solvent for a low-melting, reactive compound can be challenging.[10]
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[5][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) can be used to separate and quantify non-volatile impurities. Specific methods for nitrosamines and related compounds are available.[1][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimate of purity by identifying characteristic peaks of this compound and any impurities present.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic O-N=O functional group of the nitrite ester.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Product decomposes in the distillation flask. | The distillation temperature is too high. | Decrease the pressure of the vacuum system to allow for distillation at a lower temperature. Ensure the heating mantle is not set too high and use a water or oil bath for more uniform heating.[3] |
| The residence time at high temperature is too long. | Use a distillation setup that minimizes the volume of liquid in the heated flask, such as a short-path distillation apparatus.[4] | |
| Low recovery of this compound. | The compound is co-distilling with a lower-boiling impurity. | Use a fractionating column to improve separation. Ensure a slow and steady distillation rate. |
| The vacuum is too high, causing the product to be carried over into the cold trap. | Carefully regulate the vacuum level. Use a series of cold traps to recover any volatile product. | |
| Distillate is discolored. | Decomposition is occurring. | See "Product decomposes in the distillation flask." above. Ensure the collection flask is cooled effectively. |
| The crude material contains colored, volatile impurities. | Consider a preliminary purification step, such as a wash with a dilute base, before distillation. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Product streaks or shows poor separation on the column. | The column is overloaded. | Use a larger column or a smaller amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to stationary phase by weight. |
| The solvent system is not optimal. | Systematically vary the polarity of the mobile phase. A gradient elution may be necessary. For aromatic compounds, consider using a phenyl-functionalized stationary phase to enhance separation through π-π interactions. | |
| Product appears to decompose on the column. | The stationary phase (e.g., silica (B1680970) gel) is too acidic. | Use a neutral stationary phase like deactivated silica gel or alumina. The chromatography should be performed as quickly as possible. |
| The solvent is reacting with the product. | Ensure the use of high-purity, unreactive solvents. | |
| Low recovery of product from the column. | The product is irreversibly adsorbed onto the stationary phase. | Use a more polar eluent to wash the column. If the product is still retained, consider a different stationary phase. |
| The product is eluting in very broad fractions. | Optimize the solvent system for sharper peaks. Collect smaller fractions to better isolate the product. |
Recrystallization
| Issue | Possible Cause | Solution |
| "Oiling out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent pair.[10] |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate. | |
| The crude material is highly impure. | Attempt a preliminary purification by another method (e.g., a quick filtration through a plug of silica gel) before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Low recovery of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product.[15] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. | |
| Crystals are colored or impure. | Impurities were trapped in the crystal lattice. | Ensure slow cooling to allow for selective crystallization.[15] A second recrystallization may be necessary. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the product.[15] |
Experimental Protocols
Safety Precaution: this compound is expected to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Purification by Vacuum Distillation
This protocol is based on methods for purifying heat-sensitive aromatic compounds.[3][8]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path distillation setup to minimize the residence time at high temperatures.[4] Use ground glass joints with appropriate vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring if using a stir bar.
-
Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.
-
Once the desired vacuum is reached, slowly heat the distillation flask using a water or oil bath.
-
Monitor the temperature of the vapor as it passes into the condenser.
-
Collect the fraction that distills at a constant temperature. The exact boiling point of this compound under vacuum is not well-documented and will need to be determined empirically. For reference, phenylnitromethane boils at 90-92 °C at 3 mmHg.[3]
-
Collect the purified this compound in a receiving flask cooled in an ice bath to minimize decomposition.
-
-
Storage: Store the purified this compound in a tightly sealed, amber-colored vial at low temperature (e.g., in a refrigerator or freezer) to prevent decomposition.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the chromatographic purification of aromatic nitroso compounds.[9]
Methodology:
-
Stationary Phase Selection: Silica gel is a common choice. For potentially better separation of aromatic compounds, a phenyl-functionalized silica gel can be used.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Parameters | Observations |
| Vacuum Distillation | Pressure (mmHg), Temperature (°C) | e.g., Color of distillate, signs of decomposition | |||
| Column Chromatography | Stationary Phase, Mobile Phase | e.g., Separation efficiency, product stability on column | |||
| Recrystallization | Solvent(s), Temperature Profile | e.g., Crystal morphology, "oiling out" |
Mandatory Visualizations
References
- 1. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. njhjchem.com [njhjchem.com]
- 5. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Improving the stability of phenyl nitrite solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of phenyl nitrite (B80452) solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for phenyl nitrite solutions to ensure maximum stability?
A1: To maximize stability, this compound solutions should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8 °C. Solutions should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect against moisture and oxygen. Using amber glass or other opaque containers is crucial to prevent photodegradation.
Q2: What are the common signs of this compound solution degradation?
A2: Degradation of this compound solutions can be identified by several observable changes. These include a noticeable color change (often turning yellow or brown), the formation of a precipitate, or a change in pH. Analytically, degradation can be confirmed by the appearance of unexpected peaks in chromatographic analyses or shifts in spectroscopic readings. The decomposition process can release nitrogen oxides (NOx), which may also be detectable.[1][2]
Q3: Which materials should be avoided when working with this compound?
A3: this compound is incompatible with a range of materials. Contact with strong acids, strong bases, oxidizing agents, and reducing agents should be strictly avoided as they can catalyze decomposition.[1][3] Additionally, avoid using containers made of aluminum or light alloys.[1] It is recommended to use glass or other inert materials for all handling and storage.
Q4: How does pH affect the stability of this compound solutions?
A4: this compound solutions are highly susceptible to acid-catalyzed degradation. Acidic conditions (pH below 6.0) can significantly accelerate the decomposition of nitrites, leading to the formation of nitrous acid which subsequently breaks down into nitrogen oxides.[4][5] Therefore, maintaining a neutral or slightly alkaline pH is critical for enhancing stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown. | Exposure to light (photodegradation) or elevated temperatures. | Store solutions in amber vials or wrap containers in aluminum foil. Always store at the recommended 2-8 °C. |
| A precipitate has formed in the solution. | Contamination, reaction with the container material, or advanced degradation. | Ensure high-purity solvents and reagents. Use only inert glass containers. If degradation is suspected, prepare a fresh solution. |
| Inconsistent results in bioassays. | Degradation of the this compound active agent, leading to lower effective concentration. | Prepare fresh solutions before each experiment. Monitor solution stability over the course of the experiment using a suitable analytical method (e.g., UV-Vis spectroscopy). |
| Gas evolution or pressure buildup in the container. | Decomposition of this compound, which can release nitrogen oxides (NOx) and other gases.[1] | Handle with extreme care in a well-ventilated area or fume hood. If pressure buildup is suspected, vent the container cautiously. This is a sign of significant degradation; the solution should be disposed of properly. |
| pH of the solution has decreased. | Acidic decomposition products are forming. The decomposition of nitrites can be autocatalytic, accelerated by the presence of nitrogen oxides which can form acidic species in solution.[2][6] | Consider adding a stabilizer that can neutralize acidic byproducts. Solid alkaline materials like alkali metal carbonates or phosphates have been used to stabilize related alkyl nitrites.[7] |
Stabilization and Experimental Protocols
Improving the stability of this compound solutions often involves the addition of chemical stabilizers and adherence to strict handling protocols.
Potential Stabilizers
Stabilizers for nitrite-containing compounds generally function by scavenging the nitrogen oxides that catalyze decomposition.[2][6]
| Stabilizer Type | Examples | Mechanism of Action | Considerations |
| Secondary Aryl Amines | Diphenylamine (B1679370), Pyridine | React with and neutralize nitrogen oxides (NOx), interrupting the autocatalytic degradation cycle.[2][7] | May cause slight color changes in the solution or lead to the formation of other byproducts.[7] |
| Solid Alkaline Materials | Sodium Carbonate, Potassium Phosphate | Neutralize acidic byproducts (e.g., nitrous acid) that promote decomposition.[7] | Used in solid form, requiring the solution to be in direct contact. May not be suitable for all applications. |
| Nitrite Scavengers | Ascorbic Acid (Vitamin C), L-cysteine | Reduce nitrite, preventing it from participating in degradation or unwanted side reactions like N-nitrosation.[8] | The scavenger will be consumed over time and may need to be replenished or used in sufficient excess. |
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable solution for experimental use.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or as required by the experiment)
-
Stabilizer (e.g., Diphenylamine)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and completely dry.
-
Weighing: Accurately weigh the desired amount of this compound and the selected stabilizer. A typical concentration for diphenylamine is around 1-2% w/v.[7]
-
Dissolution: Add the anhydrous solvent to an appropriate amber glass container. Add the stabilizer and stir until fully dissolved.
-
Addition of this compound: Slowly add the this compound to the solvent-stabilizer mixture while stirring gently.
-
Inert Atmosphere: Purge the headspace of the container with an inert gas for 1-2 minutes to displace oxygen.
-
Sealing and Storage: Immediately seal the container tightly with a PTFE-lined cap. Store the solution in a refrigerator at 2-8 °C, away from light.
Experimental Protocol: Monitoring Solution Stability via UV-Vis Spectroscopy
This protocol allows for the routine monitoring of this compound degradation.
Procedure:
-
Baseline Spectrum: Immediately after preparing a fresh solution, take a UV-Vis spectrum. This will serve as your t=0 baseline. Identify the wavelength of maximum absorbance (λmax) for this compound.
-
Sample Preparation: At designated time points (e.g., 24, 48, 72 hours), take a small, measured aliquot of the stored solution.
-
Dilution: Dilute the aliquot to a concentration that falls within the linear range of your spectrophotometer using the same anhydrous solvent.
-
Measurement: Record the UV-Vis spectrum of the diluted sample.
-
Analysis: Compare the absorbance at λmax to the baseline reading. A significant decrease in absorbance indicates degradation of the this compound. The appearance of new peaks at other wavelengths may indicate the formation of degradation products.
Diagrams and Workflows
Troubleshooting Workflow for this compound Instability
The following diagram outlines a logical workflow for diagnosing and addressing instability issues with this compound solutions.
Caption: A workflow for troubleshooting this compound solution instability.
General Degradation Pathway of this compound
This diagram illustrates the primary factors leading to the decomposition of this compound.
Caption: Factors leading to the degradation of this compound.
Mechanism of Stabilization
This diagram shows the logical relationship of how a stabilizer interrupts the degradation cycle.
Caption: How stabilizers interrupt the autocatalytic degradation cycle.
References
- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 8. psecommunity.org [psecommunity.org]
Phenyl Nitrite in Organic Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl nitrite (B80452). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a phenyl nitrite solution in an organic solvent?
A1: The stability of this compound is highly dependent on the solvent, temperature, and exposure to light. This compound can be susceptible to thermal and photochemical decomposition. For optimal stability, it is recommended to use freshly prepared solutions and store them in the dark at low temperatures. In protic solvents like alcohols, transesterification can be a significant side reaction.
Q2: Are there any known incompatibilities with common laboratory solvents?
A2: Yes. This compound can undergo side reactions with certain solvents. Protic solvents, particularly alcohols, can lead to the formation of alkyl nitrites through transesterification. Chlorinated solvents may participate in radical reactions under certain conditions. Ethers are generally considered suitable solvents, but care should be taken to use peroxide-free ethers, as organic peroxides can initiate radical decomposition pathways.
Q3: What are the primary decomposition products of this compound?
A3: Under thermal or photochemical conditions, this compound can decompose through homolytic cleavage of the O-NO bond to generate a phenoxy radical and nitric oxide. These reactive intermediates can then engage in a variety of secondary reactions, leading to the formation of phenol (B47542), nitroarenes, and other byproducts, depending on the solvent and other reagents present.
Troubleshooting Guide
Issue 1: Unexpected Formation of Alkyl Nitrite and Phenol in Alcohol Solvents
Question: I am using this compound in an ethanol (B145695) solution and my reaction is yielding significant amounts of phenol and what appears to be ethyl nitrite. What is causing this?
Answer: This is a classic example of a transesterification side reaction. This compound can react with alcohol solvents, such as ethanol, in an equilibrium process to form the corresponding alkyl nitrite (ethyl nitrite in this case) and phenol. This reaction can be catalyzed by trace amounts of acid or base.
Troubleshooting Steps:
-
Solvent Choice: If the presence of an alcohol is not critical for your reaction, consider switching to an aprotic solvent such as diethyl ether, tetrahydrofuran (B95107) (THF), or acetonitrile.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the transesterification equilibrium.
-
pH Control: Ensure the reaction medium is neutral. Traces of acid or base can catalyze the transesterification.
-
Use of Fresh Reagents: Use freshly prepared this compound and anhydrous alcohol to minimize potential catalysts.
Quantitative Data on Transesterification of Alkyl Nitrites with Alcohols
| Alcohol Reactant | Resulting Alkyl Nitrite | Relative Reaction Rate (Qualitative) | Potential Byproducts |
| Methanol | Methyl Nitrite | Fast | Phenol |
| Ethanol | Ethyl Nitrite | Fast | Phenol |
| Isopropanol | Isopropyl Nitrite | Moderate | Phenol |
| t-Butanol | t-Butyl Nitrite | Slow | Phenol |
Experimental Protocol: Monitoring Transesterification by GC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): Dilute the aliquot immediately with a non-reactive solvent (e.g., dichloromethane) to stop the reaction.
-
Analysis: Inject the diluted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Compound Identification: Identify this compound, the alcohol solvent, phenol, and the corresponding alkyl nitrite by their retention times and mass spectra.
-
Quantification: Use an internal standard to quantify the relative amounts of each component over time to understand the reaction kinetics.
Logical Workflow for Troubleshooting Transesterification
References
How to prevent the decomposition of phenyl nitrite during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl nitrite (B80452). The information aims to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of phenyl nitrite?
A1: this compound is a sensitive compound prone to decomposition. The primary factors that contribute to its degradation include:
-
Exposure to Light: Photochemical decomposition can occur, leading to the formation of radical species.[1][2]
-
Elevated Temperatures: Thermal decomposition can lead to the cleavage of the O-NO bond.[3][4]
-
Presence of Acid: Acidic conditions can catalyze the decomposition of nitrites.[5][6]
-
Presence of Oxygen and Moisture: this compound is sensitive to air and moisture, which can lead to hydrolytic and oxidative decomposition.[5]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a cool, dark, and dry place. An inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to prevent exposure to oxygen and moisture.[7][8][9]
Q3: Are there any recommended stabilizers for this compound?
A3: While specific data for this compound is limited, stabilizers effective for alkyl nitrites can be considered. These include:
-
Secondary Aryl Amines: Compounds like diphenylamine (B1679370) and pyridine (B92270) have been shown to retard the degradation of alkyl nitrites.[5][10]
-
Solid Alkaline Materials: Anhydrous potassium carbonate or magnesium oxide can be used to neutralize any acidic impurities that may catalyze decomposition.[5][10]
Q4: Can I use radical scavengers to prevent the decomposition of this compound?
A4: Yes, since decomposition can proceed through radical pathways, the use of radical scavengers may be beneficial.[11][12][13] Phenolic compounds and other antioxidants can help to quench radical intermediates that may form.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns brown or black. | Decomposition of this compound. | 1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Control the reaction temperature, using a cooling bath if necessary. 4. Consider adding a stabilizer, such as a small amount of pyridine or diphenylamine. |
| Low yield of the desired product. | This compound has decomposed before or during the reaction. | 1. Use freshly prepared or purified this compound. 2. Add the this compound to the reaction mixture slowly and at a controlled temperature. 3. Ensure all solvents and reagents are dry and deoxygenated. |
| Inconsistent reaction outcomes. | Variable purity of this compound due to decomposition. | 1. Purify the this compound by distillation under reduced pressure immediately before use. 2. Implement stringent storage and handling protocols as outlined in the FAQs. |
Data on Stabilizer Efficacy for Alkyl Nitrites
The following data is for alkyl nitrites and should be considered as a general guide for this compound due to the lack of specific data for the latter.
| Stabilizer | Concentration (w/v) | Observation |
| Anhydrous Potassium Carbonate | ~2% | Substantially free from gas formation and stable at room temperature.[5] |
| Anhydrous Magnesium Oxide | ~2% | Stable and substantially free from degradation and gas formation.[5] |
| Diphenylamine | ~1-2% | Materially retarded or prevented degradation.[5] |
| Pyridine | ~1-2% | Materially retarded or prevented degradation.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Inert Atmosphere
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
System Assembly: Assemble the reaction apparatus, including a dropping funnel for the addition of this compound, and ensure all joints are well-sealed.
-
Inerting the System: Purge the entire system with dry nitrogen or argon for at least 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[7][8]
-
Reagent Preparation: Dissolve the substrate and any other reagents in a dry, deoxygenated solvent in the reaction flask.
-
Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Addition of this compound: Add the this compound dropwise from the dropping funnel to the stirred reaction mixture at a rate that maintains the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately, keeping in mind the potential for unreacted this compound to decompose upon exposure to air and moisture.
Visualizations
Caption: Plausible decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General mechanism of this compound stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srd.nist.gov [srd.nist.gov]
- 5. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mypolymers.com [mypolymers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the Novel Free Radical Scavenger 4'-Hydroxyl-2-Substituted Phenylnitronyl Nitroxide on Oxidative Stress, Mitochondrial Dysfunction and Apoptosis Induced by Cerebral Ischemia-Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Phenyl Nitrite Synthesis: A Technical Support Guide to Temperature Control
For researchers, scientists, and drug development professionals, the synthesis of phenyl nitrite (B80452) via the nitrosation of phenol (B47542) is a critical reaction. Precise temperature control is paramount to ensure optimal yield, purity, and safety. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the impact of temperature on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low temperature (0-5 °C) so critical during the synthesis of phenyl nitrite?
A1: Maintaining a low temperature is crucial for several reasons:
-
Stability of Nitrous Acid: Nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, is highly unstable at temperatures above 5 °C and readily decomposes into nitrogen oxides (NOx) and water. This decomposition reduces the concentration of the active nitrosating agent, leading to lower yields.[1]
-
Prevention of Side Reactions: Higher temperatures promote undesirable side reactions. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to further reactions.[2] Elevated temperatures can lead to the formation of nitrophenols (both ortho and para isomers) and polynitrated byproducts.[2]
-
Minimizing Decomposition of this compound: The product, this compound, is also thermally sensitive and can decompose at higher temperatures, contributing to the formation of tarry substances and reducing the overall yield.
-
Controlling Exothermic Reaction: The reaction between phenol and nitrous acid is exothermic. Low temperatures and slow, controlled addition of reagents are necessary to manage the heat generated and prevent localized overheating, which can accelerate decomposition and side reactions.[1]
Q2: My reaction mixture turned dark brown or black. What is the likely cause and how can I prevent it?
A2: A dark coloration is a common indicator of product decomposition and the formation of tarry byproducts. The primary cause is excessive reaction temperature. To prevent this, ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a temperature at or below 5 °C. Additionally, the slow, dropwise addition of the sodium nitrite solution or the acid is critical to prevent localized temperature spikes.
Q3: I am observing a low yield of this compound. What are the potential causes related to temperature?
A3: Low yields are often directly linked to inadequate temperature control. If the temperature rises above the optimal range:
-
Nitrous acid decomposes before it can react with phenol.[1]
-
This compound product decomposes.
-
Side reactions, such as nitration leading to nitrophenols, become more prevalent, consuming the starting material and reducing the yield of the desired product.[2]
To improve the yield, strictly maintain the reaction temperature between 0-5 °C throughout the addition of reagents.
Q4: Can I run the reaction at a temperature below 0 °C?
A4: Yes, conducting the reaction at a temperature slightly below 0 °C (e.g., -2 °C to 0 °C) can be beneficial.[1] This further minimizes the decomposition of nitrous acid and can lead to a cleaner reaction with fewer byproducts. However, ensure that your solvent system does not freeze at the chosen temperature.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Reaction temperature was too high, leading to the decomposition of nitrous acid and/or this compound. | Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Monitor the internal reaction temperature continuously. |
| Localized overheating due to rapid addition of reagents. | Add the sodium nitrite solution or acid dropwise with vigorous stirring to ensure efficient heat dissipation. | |
| Formation of a Dark, Tarry Substance | Significant decomposition of the product and/or starting materials due to excessive heat. | Immediately cool the reaction vessel if a sudden temperature increase is observed. In future runs, ensure slower reagent addition and more efficient cooling. |
| Presence of Nitrophenol Byproducts | The reaction temperature was high enough to favor nitration of the phenol ring. | Strictly adhere to the 0-5 °C temperature range. Using a slight excess of phenol relative to the nitrosating agent can also help minimize the formation of dinitrated products. |
| Vigorous Gas Evolution (Brown Fumes) | Decomposition of nitrous acid into nitrogen oxides (NOx) at elevated temperatures. | Immediately check and lower the reaction temperature. Ensure the reaction is carried out in a well-ventilated fume hood. In subsequent experiments, reduce the rate of reagent addition. |
Quantitative Data
The reaction temperature has a significant impact on the yield and purity of this compound. While specific quantitative data for this compound is not extensively published, the general trend for nitrosation and related nitration reactions of phenol demonstrates a clear preference for low temperatures to maximize the desired product and minimize byproducts.
Table 1: Effect of Temperature on Phenol Nitration Product Distribution (Illustrative)
| Temperature (°C) | Yield of Mononitrophenols (%) | Yield of Dinitro/Trinitrophenols (%) | Yield of Tarry Byproducts |
| 0 - 5 | High | Low | Minimal |
| 10 - 15[3] | Moderate | Moderate | Present |
| > 20[3] | Low | High | Significant |
Note: This table is illustrative of the general trend in electrophilic substitution of phenol and is not specific to this compound. The trend for this compound synthesis is expected to be similar, with higher temperatures leading to lower yields and increased impurity levels.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a synthesis of best practices for the low-temperature nitrosation of phenol.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Salt
Procedure:
-
Preparation of Phenol Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenol (1.0 equivalent) in a suitable solvent (e.g., water with a co-solvent or an organic solvent).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0 equivalent) in cold water. Cool this solution in an ice bath.
-
Acidification and Nitrosation: Slowly and dropwise, add concentrated sulfuric acid (1.0 equivalent) to the cooled, stirred phenol solution, ensuring the temperature does not rise above 5 °C. Following the acid addition, slowly add the cold sodium nitrite solution from the dropping funnel to the reaction mixture over a period of at least one hour.[1] Maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with cold diethyl ether.
-
Combine the organic extracts and wash them with cold saturated sodium bicarbonate solution, followed by cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Phenyl Nitrite Reactivity
This guide provides technical information, troubleshooting advice, and experimental protocols for researchers working with phenyl nitrite (B80452), focusing on how its reactivity is influenced by pH.
Frequently Asked Questions (FAQs)
Q1: What is phenyl nitrite and why is its pH-dependent reactivity important?
A: this compound (C₆H₅ONO) is an organic ester of nitrous acid. Its reactivity is of significant interest because it can act as a nitrosating agent or a source of other reactive nitrogen species. The stability and reaction pathway of this compound are highly dependent on pH, which is a critical parameter to control in organic synthesis, drug development, and studies of nitrosative stress. Failure to control pH can lead to rapid decomposition, low product yield, and formation of unintended side products.
Q2: How does pH generally affect the stability of this compound?
A: The stability of this compound is dramatically affected by pH.
-
Acidic Conditions (pH < 6): this compound is highly unstable in acidic solutions. The ester is readily hydrolyzed to phenol (B47542) and nitrous acid (HNO₂). Furthermore, nitrous acid itself is unstable under acidic conditions and can decompose into various nitrogen oxides (e.g., NO, NO₂, N₂O₃), which can participate in secondary reactions.[1][2] Decomposition rates increase significantly as pH decreases.[1]
-
Neutral Conditions (pH ≈ 7): this compound exhibits its greatest stability in neutral, aprotic environments. In neutral aqueous solutions, hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.
-
Alkaline Conditions (pH > 8): Stability decreases again in alkaline solutions due to base-catalyzed hydrolysis. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the nitroso-nitrogen and leading to the formation of phenolate (B1203915) and nitrite ions.
Q3: What are the primary decomposition pathways for this compound in aqueous solutions?
A: The primary decomposition pathway is hydrolysis, which proceeds via two distinct mechanisms depending on the pH. The final products are typically phenol and nitrite/nitrous acid.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the oxygen atom of the nitroso group is protonated. This protonation makes the nitroso-nitrogen a much better leaving group and activates the molecule for nucleophilic attack by water, leading to the cleavage of the O-N bond.[5][6]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻) directly attacks the electrophilic nitroso-nitrogen atom. This addition-elimination process results in the cleavage of the O-N bond to yield a phenolate anion and nitrite.[6][7]
Q4: What are the main products of this compound decomposition?
A: The primary products from the hydrolysis of this compound are phenol and nitrous acid (in acidic solution) or the nitrite ion (in neutral to basic solution).[3][4] However, under strongly acidic conditions, the nitrous acid formed can further decompose to nitrogen oxides (NOx), which can lead to secondary reactions like C-nitrosation or nitration of the phenol ring.[8]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Rapid, uncontrolled decomposition of this compound upon dissolution. | The solvent is acidic or basic. Many common solvents can be slightly acidic. | Ensure the use of a dry, neutral, aprotic solvent (e.g., acetonitrile (B52724), THF) for storage and non-aqueous reactions. For aqueous experiments, prepare this compound solution immediately before use in a well-defined buffer at the target pH. |
| Inconsistent reaction rates or yields between experimental batches. | Poor pH control. The reaction rate is highly sensitive to small changes in pH, especially in acidic or basic regimes. | Use a reliable buffer system with sufficient buffering capacity for the desired pH range. Always measure the pH of the reaction mixture before initiating the reaction and consider monitoring it throughout the experiment. |
| Formation of colored byproducts (e.g., yellow, brown). | C-nitrosation or nitration of the phenol product. This is common in acidic solutions where unstable nitrous acid decomposes to form stronger nitrosating/nitrating agents.[8] | If the desired reaction is hydrolysis, consider running the reaction at a neutral or slightly alkaline pH to minimize the decomposition of the nitrite product. If nitrosation is the goal, a pH around 3-4 is often optimal but must be carefully controlled. |
| Low recovery of expected products. | This compound is volatile and may be lost to evaporation. The decomposition products (e.g., phenol) may be susceptible to oxidation. | Perform reactions in a closed system, especially if heating. Keep solutions cold where possible to minimize evaporation and side reactions. Consider blanketing the reaction with an inert gas (e.g., nitrogen, argon) to prevent oxidation. |
Data Presentation
Table 1: Summary of this compound Reactivity vs. pH
| pH Range | Condition | Dominant Mechanism | Relative Rate of Decomposition | Key Experimental Considerations |
| < 5 | Acidic | Acid-Catalyzed Hydrolysis | Very Fast | Rate is highly sensitive to [H⁺]. Risk of secondary reactions (e.g., C-nitrosation) due to HNO₂ decomposition.[1] |
| 5 - 6 | Weakly Acidic | Acid-Catalyzed Hydrolysis | Moderate to Fast | Decomposition of nitrite into nitrogen oxides can begin, especially with agitation.[1] |
| 6 - 8 | Neutral | Neutral Hydrolysis | Slow (Most Stable Range) | Optimal range for storage in aqueous buffers and for experiments where stability is desired. |
| 8 - 10 | Weakly Alkaline | Base-Catalyzed Hydrolysis | Moderate to Fast | Rate increases with OH⁻ concentration. Products are phenolate and nitrite ions. |
| > 10 | Strongly Alkaline | Base-Catalyzed Hydrolysis | Very Fast | Rapid decomposition. The phenolate product is stable but the reaction is fast.[7] |
Visualizations
Reaction Pathways Overview
The pH of the solution dictates the predominant mechanism for this compound hydrolysis. Under acidic conditions, the reaction is catalyzed by protonation, while under alkaline conditions, it is initiated by nucleophilic attack from a hydroxide ion.
Caption: pH-dependent hydrolysis mechanisms for this compound. Max width: 760px.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectrophotometry
This protocol details a method to determine the rate of this compound hydrolysis by monitoring the formation of the phenol product, which has a distinct UV absorbance maximum around 270 nm.[9]
1. Materials and Reagents:
-
This compound (to be synthesized or acquired, handle with care)
-
Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Deionized water
-
Acetonitrile (ACN) or other suitable organic solvent
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard lab glassware (volumetric flasks, pipettes)
2. Preparation of Solutions:
-
Buffer Solutions (0.1 M): Prepare a series of buffer solutions covering the desired pH range. Verify the final pH of each buffer with a calibrated pH meter.
-
Phenol Standard Stock Solution (1 mM): Accurately weigh and dissolve a known amount of pure phenol in deionized water to create a stock solution for the calibration curve.
-
This compound Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution of this compound in a dry, neutral organic solvent like acetonitrile to ensure stability. Store on ice and use promptly.
3. Experimental Workflow:
Caption: Workflow for kinetic analysis of this compound hydrolysis. Max width: 760px.
4. Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.[9]
-
Set the instrument to kinetic mode.
-
Set the measurement wavelength to the absorbance maximum of phenol (λ_max ≈ 270 nm). A full spectrum scan of a phenol standard should be performed to confirm the exact λ_max in your buffer system.[9]
-
Set the desired temperature for the cuvette holder (e.g., 25°C).
5. Procedure:
-
Calibration Curve: Prepare a series of dilutions from the phenol stock solution in the buffer to be used. Measure the absorbance of each at 270 nm and plot Absorbance vs. Concentration to generate a Beer's Law calibration curve.[10]
-
Kinetic Run: a. Pipette 3.0 mL of the desired pH buffer into a quartz cuvette and place it in the temperature-controlled holder. b. Allow the buffer to equilibrate to the set temperature. c. "Blank" the instrument using this cuvette. d. To initiate the reaction, inject a small, precise volume of the cold this compound stock solution (e.g., 30 µL of 10 mM stock into 3 mL buffer for a final concentration of 0.1 mM) into the cuvette. e. Quickly mix by inverting the cuvette (covered with parafilm) 2-3 times and immediately start recording the absorbance at 270 nm over time. f. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
Repeat: Perform the kinetic run for each buffer solution to determine the effect of pH on the reaction rate.
6. Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.
-
The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
Finally, plot the calculated k_obs values against the corresponding pH to visualize the relationship between pH and the rate of this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lu Le Laboratory: UV-Visible Spectrophotometric Determination of Phenol in Wastewater-Experiment of Instrumental Analysis [lulelaboratory.blogspot.com]
- 10. ijset.in [ijset.in]
Technical Support Center: Managing Gaseous Byproducts from Phenyl Nitrite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl nitrite (B80452) and related reactions. The focus is on the safe and effective management of gaseous byproducts, primarily nitrogen oxides (NOx).
Frequently Asked Questions (FAQs)
Q1: What are the primary gaseous byproducts generated during reactions involving phenyl nitrite?
A1: Reactions involving this compound, particularly its synthesis or decomposition, can generate nitrogen oxides (NOx). The most common gaseous byproducts include nitric oxide (NO) and nitrogen dioxide (NO2).[1][2][3] this compound itself can be unstable and may decompose, especially when exposed to light, to produce nitric oxide.[1][4] In the context of diazotization reactions where nitrites are used, side reactions can lead to the formation of NOx.[5][6][7]
Q2: Why is it crucial to manage the gaseous byproducts from this compound reactions?
A2: Nitrogen oxides (NOx) are hazardous air pollutants with significant health and environmental impacts.[2] In a laboratory setting, inhalation of NOx can cause respiratory irritation and other health issues.[2] Furthermore, uncontrolled release of these gases can contribute to the formation of acid rain and smog.[2] From a process safety perspective, the accumulation of certain byproducts, such as diazonium nitrates in specific diazotization processes, can pose a risk of decomposition if not properly managed.[6]
Q3: What are the general strategies for mitigating NOx emissions in a laboratory setting?
A3: Several strategies can be employed to manage NOx emissions at a laboratory scale. These can be broadly categorized as:
-
Process Optimization: Modifying reaction conditions (e.g., pH, temperature, reagent addition rate) to minimize the formation of side products.[5]
-
Gas Scrubbing (Wet Scrubbing): Passing the off-gases through a solution that absorbs or reacts with the NOx.[8]
-
Adsorption: Using solid adsorbents to trap NOx gases.[9]
-
Quenching: Introducing a chemical agent to react with and neutralize the gaseous byproducts.
Troubleshooting Guides
Issue 1: Brownish-red gas is observed evolving from the reaction vessel.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Nitrogen Dioxide (NO2) due to side reactions or decomposition.[3] | 1. Ensure the reaction is performed in a well-ventilated fume hood. 2. Implement a gas scrubbing system. A common and effective method is to bubble the off-gas through a solution of sodium hydroxide (B78521) or sodium sulfite (B76179).[8] 3. Verify the purity of starting materials, as impurities can catalyze decomposition. | The brownish-red gas will be absorbed by the scrubbing solution, and the off-gas will be colorless. This indicates successful removal of NO2. |
| Reaction temperature is too high, leading to increased decomposition. | 1. Monitor and control the reaction temperature closely using a cooling bath if necessary. 2. Consider a slower, dropwise addition of reagents to manage the reaction exotherm. | The rate of gas evolution will decrease, and the color intensity may lessen, indicating a reduction in NO2 formation. |
Issue 2: The reaction is producing a lower than expected yield, and there is significant off-gassing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound is decomposing before it can react as intended. | 1. Protect the reaction from light, as this compound can be light-sensitive.[1][4] 2. Use freshly prepared this compound or ensure its purity before use. | Reduced off-gassing and an improvement in the yield of the desired product. |
| Incorrect stoichiometry or addition rate of reagents. | 1. Carefully re-calculate and verify the molar ratios of all reactants. 2. Optimize the rate of addition of the nitrite source to maintain a low instantaneous concentration, which can suppress side reactions. | A more controlled reaction with minimized byproduct formation and improved yield. |
Experimental Protocols
Protocol 1: Laboratory-Scale Wet Scrubbing of NOx Gases
This protocol describes a general method for setting up a wet scrubber to remove NOx from a gas stream.
Materials:
-
Gas washing bottle or bubble reactor
-
Scrubbing solution (e.g., 5% w/v sodium hydroxide solution or 10 mM sodium sulfite solution[8])
-
Tubing to connect the reaction vessel to the scrubber and the scrubber to the fume hood exhaust.
-
Reaction vessel where the this compound reaction is being conducted.
Procedure:
-
Fill the gas washing bottle to approximately two-thirds of its volume with the chosen scrubbing solution.
-
Connect the outlet of the reaction vessel to the inlet of the gas washing bottle using chemically resistant tubing. The inlet tube of the gas washing bottle should extend below the surface of the scrubbing solution to ensure the gas bubbles through it.
-
Connect the outlet of the gas washing bottle to the fume hood's exhaust duct. This ensures that any unreacted gases are safely vented.
-
Begin the this compound reaction. The off-gases will be directed through the scrubbing solution, where the NOx will be neutralized.
-
Monitor the scrubbing solution. If a color change is observed or if the solution becomes saturated, it should be replaced with a fresh solution.
-
Upon completion of the reaction, continue to pass an inert gas (e.g., nitrogen) through the system for a few minutes to purge any remaining NOx.
-
The spent scrubbing solution should be disposed of according to institutional hazardous waste guidelines.
Quantitative Data Summary
The efficiency of NOx removal can be dependent on the concentration of the scrubbing agent.
| Scrubbing Agent | Concentration | NO2 Removal Efficiency | Reference |
| Water | - | Baseline | [8] |
| Sodium Sulfite | 1 mM | ~45% increase over water | [8] |
| Sodium Sulfite | 10 mM | ~95% | [8] |
Visualizations
Caption: Experimental workflow for managing gaseous byproducts.
Caption: Troubleshooting logic for visible gas evolution.
Caption: Simplified decomposition pathway of this compound.
References
- 1. Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cecoenviro.com [cecoenviro.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Nitrogen Oxide (NOx) Emissions from Exothermic Nitrogen Generation Systems for Application in Subsea Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4020051A - Control of nitrogen oxide reactions in off-gases from the diazotization/coupling of aromatic amines - Google Patents [patents.google.com]
- 7. Waste Stream Recycling within Diazotizations - ChemistryViews [chemistryviews.org]
- 8. doria.fi [doria.fi]
- 9. mdpi.com [mdpi.com]
Phenyl Nitrite Reaction Monitoring: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring phenyl nitrite (B80452) reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my phenyl nitrite reaction?
A1: TLC is a rapid and effective technique for monitoring the progress of a chemical reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. A co-spot, where both the starting material and reaction mixture are spotted on the same lane, can help to definitively identify the starting material spot in the reaction mixture lane.[1] The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.[1]
Q2: What is a suitable stationary phase for TLC analysis of this compound?
A2: For most applications involving small organic molecules like this compound, standard silica (B1680970) gel plates are the most common and appropriate stationary phase.[2] Silica gel is a polar stationary phase, making it well-suited for normal-phase TLC.[2] If this compound or the product is extremely non-polar or unstable on silica, a reversed-phase C18 plate could be considered.[3]
Q3: How do I select an appropriate mobile phase (solvent system) for TLC?
A3: The choice of mobile phase is crucial for good separation.[4] A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][5] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve an optimal retention factor (Rf) for your spots, ideally between 0.2 and 0.8.[6]
Q4: How can I visualize the spots on the TLC plate?
A4: If this compound and the related products are UV active due to the aromatic ring, they can be visualized under a UV lamp.[5] If the compounds are not UV active or for better visualization, various chemical stains can be used. Potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.[4] Other stains like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or p-anisaldehyde can also be effective.[4]
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | Sample is too concentrated (overloaded).[5][7] | Dilute the sample before spotting it on the TLC plate.[3][5] |
| The sample is not fully dissolved in the spotting solvent. | Ensure the sample is completely dissolved before spotting. | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase (e.g., 0.1-2%).[3] | |
| This compound or product is unstable on the silica gel.[8] | Consider using a different stationary phase like alumina (B75360) or a reversed-phase plate. You can also try to run the TLC quickly and with minimal exposure to air and light. | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough.[3] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[2][3] |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar.[3] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[3] |
| No spots are visible | The sample is too dilute.[3][7] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][7] |
| The compound is not UV active and no stain was used. | Use a chemical stain for visualization.[4] | |
| The compound is volatile and may have evaporated.[3] | This makes TLC monitoring difficult. Consider using a different analytical technique. | |
| Uneven solvent front | The TLC plate is not placed vertically in the chamber. | Ensure the plate is straight and the chamber is on a level surface.[4] |
| The bottom of the plate is not evenly immersed in the solvent. | Make sure the solvent level is below the spotting line and the plate is placed evenly.[4] |
Experimental Protocol: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.
-
Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane). For the reaction mixture, take a small aliquot from the reaction vessel.[1]
-
Spotting: Using a capillary tube, spot a small amount of the starting material solution on its designated lane on the starting line. Do the same for the reaction mixture. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.[1] Keep the spots small, around 1-2 mm in diameter.[4]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by dipping the plate into a staining solution (e.g., potassium permanganate) and gently heating.
-
Analysis: Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
Frequently Asked Questions (FAQs)
Q1: When should I use HPLC instead of TLC for reaction monitoring?
A1: HPLC is preferred when you need more accurate quantitative data, when the components are not well-resolved by TLC, or when the compounds are not easily visualized on a TLC plate. HPLC provides information on the relative concentrations of reactants and products, allowing for a more precise determination of reaction completion and yield.
Q2: What type of HPLC column is suitable for this compound analysis?
A2: For a small aromatic molecule like this compound, a reversed-phase column is the most common choice.[9] Good starting options include a C18 column, which is a versatile column for a wide range of organic compounds, or a Phenyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[10][11]
Q3: How do I choose a mobile phase for HPLC analysis of this compound?
A3: In reversed-phase HPLC, the mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol.[12] The ratio of the organic solvent to water determines the polarity of the mobile phase and thus the retention time of the analytes. A higher proportion of organic solvent will decrease retention times. A gradient elution, where the mobile phase composition changes over time, can be useful for separating complex mixtures.
Q4: What detector is appropriate for this compound analysis?
A4: A UV-Vis detector is the most common and suitable detector for analyzing compounds containing a chromophore, such as the aromatic ring in this compound. The wavelength of detection should be set to the absorbance maximum of this compound or the product of interest to achieve the highest sensitivity. For nitrites, detection is often performed at wavelengths around 210-220 nm.[13][14]
Troubleshooting Guide for HPLC
| Problem | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | Injection issue (e.g., air in the sample loop, incorrect injection volume). | Ensure proper injection technique. Check for leaks in the injection system.[15] |
| Detector is off or not set to the correct wavelength. | Verify detector settings.[16] | |
| Sample is too dilute. | Concentrate the sample or inject a larger volume. | |
| Broad peaks | Column contamination or degradation.[16] | Flush the column with a strong solvent. If the problem persists, replace the column. |
| High dead volume in the system (e.g., long tubing between column and detector).[16] | Use shorter, narrower tubing where possible. | |
| Sample solvent is incompatible with the mobile phase.[15] | Dissolve the sample in the mobile phase if possible. | |
| Peak tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions with basic compounds). | Add a modifier to the mobile phase (e.g., a small amount of acid or base). Use a different column with end-capping.[16] |
| Column is overloaded.[16] | Dilute the sample. | |
| Peak fronting | Sample is too concentrated. | Dilute the sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in a weaker solvent or the mobile phase. | |
| Shifting retention times | Inconsistent mobile phase composition.[16] | Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to remove dissolved air.[16] |
| Fluctuations in column temperature.[16] | Use a column oven to maintain a constant temperature.[16] | |
| Column is not properly equilibrated.[12][16] | Increase the column equilibration time before injecting the sample.[16] | |
| High backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[17] | Systematically check and clean or replace components starting from the detector and moving backward. |
| Mobile phase viscosity is too high. | Consider using a less viscous solvent or increasing the column temperature. | |
| Ghost peaks | Contamination from a previous injection.[17] | Run a blank gradient to wash the column. |
| Impurities in the mobile phase or sample. | Use high-purity solvents and filter samples before injection. |
Experimental Protocol: HPLC Monitoring of a this compound Reaction
-
System Preparation:
-
Prepare the mobile phase (e.g., a mixture of HPLC-grade water and acetonitrile or methanol). Degas the mobile phase using sonication or vacuum filtration.
-
Install the appropriate HPLC column (e.g., C18 or Phenyl).
-
Purge the pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
Dilute the aliquot with the mobile phase to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using the desired method (isocratic or gradient elution).
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product.
-
-
Data Interpretation:
-
Identify the peaks based on their retention times (by injecting standards of the starting material if available).
-
Integrate the peak areas to determine the relative amounts of each component.
-
The reaction is considered complete when the peak for the limiting reactant is no longer detectable or its area has reached a minimum, constant value.
-
Troubleshooting Logic for HPLC
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organomation.com [organomation.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determine Nitrite in Pharmaceutical Products - Ion Chromatography & UV Detection [thermofisher.com]
- 15. ijsdr.org [ijsdr.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Phenyl Nitrite Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for reactions involving phenyl nitrite (B80452). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of reactions where phenyl nitrite has been used.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| QN-01 | Vigorous, uncontrolled off-gassing or foaming upon addition of quenching agent. | 1. The quenching agent is being added too quickly. 2. The reaction mixture is not sufficiently cooled. 3. The concentration of unreacted this compound is higher than anticipated. | 1. Immediately cease the addition of the quenching agent. 2. Ensure the reaction flask is securely placed in a cooling bath (e.g., ice-water). 3. Add the quenching agent dropwise with vigorous stirring. 4. Dilute the reaction mixture with a cold, inert solvent if possible. |
| QN-02 | Formation of a dark brown or black tar-like substance during quenching. | 1. Decomposition of the diazonium salt intermediate if the reaction was a diazotization. 2. Side reactions, such as nitrosation of phenolic byproducts, at elevated temperatures. | 1. Maintain a low temperature (0-5 °C) throughout the quenching process. 2. Ensure the quenching is performed promptly after the reaction is deemed complete. 3. Consider using a pre-cooled quenching solution. |
| QN-03 | The aqueous layer of the workup is a bright or deep yellow/orange color. | 1. Formation of colored azo compounds due to coupling reactions. 2. Presence of nitrophenol byproducts.[1][2] | 1. Adjust the pH of the aqueous layer; the color of some azo dyes is pH-dependent. 2. Perform an extraction with a suitable organic solvent to remove the colored impurities. 3. Consider a wash with a mild reducing agent solution (e.g., sodium bisulfite) to destroy some colored species. |
| QN-04 | Low yield of the desired product after workup. | 1. Incomplete reaction. 2. Decomposition of the product or intermediates during quenching. 3. The product is partially soluble in the aqueous quenching solution. | 1. Before quenching, confirm reaction completion using a suitable analytical technique (e.g., TLC, LC-MS). 2. Adhere strictly to low-temperature conditions during the quench. 3. Perform back-extraction of the aqueous layers with the workup solvent to recover any dissolved product. |
| QN-05 | Difficulty in separating the organic and aqueous layers during extraction. | 1. Formation of an emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Allow the mixture to stand for a longer period. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking. 4. Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a this compound reaction?
A1: The primary purpose of quenching is to neutralize any unreacted this compound and other reactive intermediates, such as diazonium salts, to ensure the safe handling and purification of the reaction mixture. This step also helps to separate the desired product from byproducts and reagents.
Q2: What are the standard quenching agents for reactions involving this compound?
A2: Common quenching agents include water, dilute aqueous solutions of a weak base (e.g., sodium bicarbonate), or a reducing agent. For residual nitrites, a solution of sulfamic acid or urea (B33335) can be used to decompose them into nitrogen gas. The choice of quenching agent depends on the specific reaction and the stability of the product.
Q3: Why is temperature control so critical during the quenching of these reactions?
A3: this compound and its reaction intermediates, particularly diazonium salts, can be thermally unstable. Elevated temperatures can lead to decomposition, resulting in the formation of tars, phenolic byproducts, and a reduction in the yield of the desired product. Maintaining a low temperature, typically between 0 and 5 °C, is crucial for a clean reaction workup.
Q4: How can I test for the presence of unreacted nitrite before proceeding with the workup?
A4: You can test for the presence of excess nitrous acid (which is in equilibrium with this compound in acidic conditions) using starch-iodide paper. A sample of the reaction mixture is spotted onto the paper; an immediate blue-black color indicates the presence of excess nitrite.
Q5: What are the primary safety precautions to take when quenching a this compound reaction?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Use a blast shield if working on a large scale. Ensure that the quenching process is performed slowly and with adequate cooling to control the reaction rate and prevent excessive gas evolution.
Q6: How should I dispose of waste from a this compound reaction?
A6: Waste containing residual nitrites should be treated as hazardous. It is often recommended to chemically destroy the nitrite before disposal. This can be achieved by reacting the waste with sulfamic acid or urea to generate nitrogen gas. Always follow your institution's specific guidelines for hazardous waste disposal.[3]
Experimental Protocols
Protocol 1: General Quenching Procedure for a this compound Reaction
This protocol describes a standard method for quenching a reaction where this compound was used as a reagent.
Materials:
-
Reaction mixture containing the product and potentially unreacted this compound.
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution (chilled)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Ensure the reaction flask is securely clamped in an ice-water bath and the internal temperature is maintained between 0 and 5 °C.
-
With vigorous stirring, slowly add the chilled saturated sodium bicarbonate solution dropwise to the reaction mixture. Monitor for any gas evolution.
-
Continue the slow addition until the gas evolution ceases and the pH of the aqueous phase is neutral or slightly basic.
-
Transfer the quenched mixture to a separatory funnel.
-
Add the extraction solvent and perform a liquid-liquid extraction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Sulfamic Acid to Destroy Excess Nitrite
This protocol is specifically for reactions where it is critical to eliminate all residual nitrite.
Materials:
-
Reaction mixture
-
Ice-water bath
-
10% w/v aqueous sulfamic acid solution (chilled)
-
Starch-iodide paper
-
Extraction solvent
-
Saturated aqueous sodium bicarbonate solution (chilled)
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly add the chilled 10% sulfamic acid solution dropwise. Vigorous gas (N₂) evolution will occur.
-
Continue the addition until a spot test of the reaction mixture on starch-iodide paper shows no immediate formation of a blue-black color.
-
Once the excess nitrite is destroyed, proceed with the standard workup by neutralizing the mixture with a chilled saturated sodium bicarbonate solution.
-
Perform the extraction as described in Protocol 1.
Visualizations
Caption: General experimental workflow for quenching this compound reactions.
Caption: Logical workflow for troubleshooting uncontrolled quenching events.
References
Technical Support Center: Phenyl Nitrite in Experimental Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenyl nitrite (B80452) in their experiments. The focus is on addressing common issues arising from impurities in phenyl nitrite and their impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or freshly synthesized this compound?
A1: The most prevalent impurities in this compound stem from its synthesis, which typically involves the reaction of phenol (B47542) with nitrous acid (generated in situ from a nitrite salt and a strong acid). The primary impurities to be aware of are:
-
Unreacted Phenol: Incomplete reaction can leave residual phenol in the final product.
-
Residual Nitrous Acid (or Nitrite Salts): An excess of the nitrosating agent used during synthesis can remain.
-
Degradation Products: this compound can be susceptible to decomposition, especially when exposed to light, which may lead to the formation of nitric oxide and other byproducts.[1]
Q2: How can I detect the presence of phenol and nitrous acid impurities in my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. Phenolic protons have characteristic chemical shifts that can be distinguished from the signals of this compound. By integrating the signals, the relative purity can be determined.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating volatile and semi-volatile compounds. This compound, phenol, and potential side-products can be separated and identified based on their retention times and mass spectra.[5][6][7][8]
-
Titration: The amount of residual nitrous acid can be determined by redox titration methods. For example, titration with a standardized solution of potassium permanganate (B83412) or using an electrometric method can quantify the nitrite content.[9][10][11][12]
-
Colorimetric Tests: A qualitative test for phenols, such as the ferric chloride test, can indicate the presence of this impurity. The Liebermann nitroso reaction can also be used, where a phenol reacts with sodium nitrite and concentrated sulfuric acid to produce a characteristic color change.[13]
Q3: My reaction is producing a complex mixture of side-products. Could impurities in my this compound be the cause?
A3: Yes, impurities are a likely cause.
-
Phenol Impurity: If your reaction involves the formation of a diazonium salt, any contaminating phenol can react with it to form azo dyes, leading to colored impurities. Phenol itself can also undergo nitrosation to form 4-nitrosophenol, which can then be oxidized to 4-nitrophenol, consuming your reagent and introducing byproducts.[1][14][15][16]
-
Excess Nitrous Acid: Residual nitrous acid can lead to a variety of side reactions. It can decompose diazonium salts, leading to lower yields and the formation of phenols. It can also act as an oxidizing agent, contributing to the formation of undesired oxidized byproducts.[17][18]
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction stalls or proceeds slowly. | Degraded this compound: this compound can decompose over time, reducing its effective concentration. | Use freshly prepared or properly stored this compound. Protect from light and heat. |
| Lower than expected yield of the desired product. | Phenol Impurity: Unreacted phenol in the this compound can compete for the nitrosating species, leading to the formation of nitrosophenols and reducing the amount of reagent available for the main reaction.[1][15] | Purify the this compound to remove residual phenol before use. (See Experimental Protocol 1). |
| Excess Nitrous Acid: This can lead to the decomposition of sensitive intermediates, such as diazonium salts, thereby lowering the yield of the final product.[17] | Determine the concentration of nitrous acid via titration and neutralize any excess before starting the reaction. |
Issue 2: Formation of Colored Impurities
| Symptom | Possible Cause | Troubleshooting Step |
| The reaction mixture develops an unexpected deep color (e.g., red, brown, or black). | Phenol Impurity reacting with diazonium salts: If your reaction generates a diazonium salt, residual phenol can couple with it to form highly colored azo dyes. | Ensure the this compound is free of phenol by performing a purification step and confirming its absence with a qualitative test or GC-MS analysis. |
| Formation of Nitrosophenols: Phenol impurity can be nitrosated to form nitrosophenols, which can be colored compounds.[19][20] | Purify the this compound to remove phenol. | |
| The final product is difficult to purify and remains colored. | Oxidation Byproducts: Phenolic impurities can be oxidized to form colored quinone-type compounds.[16] | Use purified this compound and consider running the reaction under an inert atmosphere to minimize oxidation. |
Data Presentation
The presence of phenol as an impurity in reactions where a nitrite source is used for nitrosation or nitration can significantly impact the yield of the desired product. The following table summarizes data on the formation of 2-nitrophenol (B165410) from the reaction of phenol with nitrite ions, illustrating how increasing the concentration of the "impurity" (phenol) and the nitrosating agent affects the formation of a side product.
Table 1: Yield of 2-Nitrophenol from the Reaction of Phenol and Nitrite Ion [14]
| Experiment | Phenol Concentration (mg/L) | Nitrite Ion Concentration (mg/L) | Reaction Time (min) | Yield of 2-Nitrophenol (mg/L) |
| 1 | 20 | 75 | 90 | 6.7 |
| 2 | 20 | 150 | 90 | 13.2 |
| 3 | 10 | 100 | 60 | 4.5 |
| 4 | 20 | 100 | 60 | 8.9 |
This data demonstrates that the presence and concentration of phenol can directly lead to the formation of nitrophenol byproducts, consuming the nitrite reagent.
Experimental Protocols
Protocol 1: Purification of this compound from Unreacted Phenol
Objective: To remove residual phenol from a crude this compound sample. This procedure is adapted from methods used to purify similar phenolic esters.[21]
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
10% aqueous sodium carbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether in a separatory funnel.
-
Add a volume of 10% aqueous sodium carbonate solution approximately half that of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the sodium phenoxide salt of the phenol impurity.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the sodium carbonate solution two more times to ensure complete removal of phenol.
-
Wash the organic layer with a saturated brine solution to remove any remaining aqueous solution.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: GC-MS Analysis for Phenol Impurity in this compound
Objective: To qualitatively and quantitatively determine the presence of phenol in a this compound sample.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-polarity capillary column, such as one with a 5% phenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating these compounds.[8]
Typical GC-MS Parameters: [7][8]
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or diethyl ether.
-
Calibration: Prepare a series of standard solutions of phenol of known concentrations in the same solvent.
-
Analysis: Inject the standard solutions and the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and phenol based on their retention times and mass spectra. The mass spectrum of phenol will show a characteristic molecular ion peak at m/z 94.
-
Generate a calibration curve by plotting the peak area of phenol from the standard solutions against their concentrations.
-
Determine the concentration of phenol in the this compound sample by comparing its peak area to the calibration curve.
-
Protocol 3: Quantitative ¹H NMR for Purity Assessment
Objective: To determine the molar purity of a this compound sample relative to an internal standard.[2][3][4]
Materials:
-
This compound sample
-
High-purity internal standard (e.g., dimethyl sulfone, 1,4-dioxane) with a known chemical shift that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the this compound (e.g., aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Impact of phenol impurity on a nitrosation reaction.
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Method for Nitrite Titration | Pharmaguideline [pharmaguideline.com]
- 10. digicollections.net [digicollections.net]
- 11. zenodo.org [zenodo.org]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Phenyl Nitrite Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of phenyl nitrite (B80452) and related diazonium compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing the precursor to phenyl nitrite, the benzenediazonium (B1195382) salt?
A1: The synthesis involves the diazotization of an aromatic primary amine, such as phenylamine (aniline), with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[1] The reaction must be kept below 5°C to ensure the stability of the resulting benzenediazonium salt.[1]
Q2: What are the most critical safety precautions when handling reagents for this reaction?
A2: Safety is paramount due to the hazardous nature of the reagents and products.
-
Reagents: Sodium nitrite is an oxidizer and toxic if swallowed.[2] Strong acids like HCl are corrosive. Phenylamine (aniline) is toxic and readily absorbed through the skin.
-
Product: Diazonium salts in their solid form are often unstable and can be explosive.[1] Therefore, they are almost always prepared and used in a cold aqueous solution without being isolated.[1]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] An emergency shower and eyewash station should be readily accessible.[5]
Q3: How can I monitor the completion of the diazotization reaction?
A3: A common and effective method is to test for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed. This is done using starch-iodide paper. A positive test, where the paper turns a blue-black color, confirms that the reaction is complete.[6]
Q4: What are the primary challenges when scaling this reaction from a laboratory bench to a pilot plant?
A4: Scaling up introduces several significant challenges that must be addressed:
-
Heat Management: The diazotization reaction is highly exothermic. What is easily managed in an ice bath at the lab scale requires robust cooling systems and careful control of reagent addition rates at the pilot scale to prevent temperature spikes.[7]
-
Mixing Efficiency: Ensuring uniform temperature and concentration throughout a larger reactor volume is critical. Inefficient mixing can create localized "hot spots" where the temperature exceeds 5°C, leading to product decomposition and byproduct formation.
-
Reagent Addition: The slow, controlled addition of sodium nitrite solution is crucial.[1] At the pilot scale, this requires precise pumping and monitoring systems to maintain the low temperature.
-
Safety Protocols: Risks are amplified at a larger scale. A thorough hazard analysis is required, considering potential runaway reactions, gas evolution (nitrogen), and handling larger quantities of hazardous materials.[8]
Troubleshooting Guide
Problem 1: My reaction yield is very low, or I'm not getting any product.
-
Possible Cause 1: Incorrect Temperature. The temperature may have risen above the critical 5-10°C range, causing the unstable diazonium salt to decompose.[1]
-
Solution: Improve cooling efficiency. At the lab scale, ensure the reaction flask is submerged in an ice-salt bath. At the pilot scale, verify the cooling jacket's performance and consider a slower addition rate of the nitrite solution.[6]
-
-
Possible Cause 2: Incomplete Reaction. Not enough nitrous acid was generated or had time to react.
-
Solution: Test for excess nitrous acid using starch-iodide paper. If the test is negative, add more sodium nitrite solution slowly until the test is positive. Ensure sufficient reaction time after the final addition.[6]
-
-
Possible Cause 3: Reagent Quality. The starting amine may be impure, or the sodium nitrite may have degraded.
-
Solution: Use reagents from a reliable source or purify them before use. Store sodium nitrite in a tightly closed container in a cool, dry place.[2]
-
Problem 2: The reaction mixture turned into a black, oily product.
-
Possible Cause: High Temperature. This is a classic sign of diazonium salt decomposition. If the mixture warms up, the primary product will be phenol, which can appear as a dark, oily substance, and nitrogen gas will be evolved.[1]
-
Solution: This batch is likely unrecoverable. For future attempts, focus on rigorous temperature control as the primary corrective action. Monitor the internal reaction temperature continuously, not just the bath temperature.
-
Problem 3: The product seems to be unstable even after a successful reaction.
-
Possible Cause: Inherent Instability. Benzenediazonium salts are inherently unstable and are not meant for storage.[1] Their solutions will decompose over time, even when kept cold.
-
Solution: Plan your workflow so that the diazonium salt solution is used immediately in the next synthetic step. Do not attempt to isolate the solid diazonium salt unless you are following a specific, validated procedure with appropriate safety precautions in place.
-
Data Presentation
Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale
| Parameter | Laboratory Scale (100 mL - 1 L) | Pilot Plant Scale (50 L - 500 L) | Key Considerations for Scale-Up |
| Temperature Control | Ice/Salt Bath | Jacketed Reactor with Chiller | Surface area-to-volume ratio decreases, making heat removal less efficient. Requires powerful cooling and precise control.[7] |
| Reagent Addition | Manual (e.g., dropping funnel) | Metering/Dosing Pumps | Addition rate is critical to control exotherm. Automated systems are necessary for safety and consistency. |
| Mixing | Magnetic or Overhead Stirrer | Baffled Reactor with Impeller | Must ensure homogeneity to avoid localized overheating and side reactions.[9] |
| Monitoring | Thermometer, Starch-Iodide Paper | Calibrated Probes (Temp, pH), In-line Analytical | Real-time data is essential for process control and safety at a larger scale. |
| Safety | Fume Hood, Standard PPE | Process Hazard Analysis (PHA), Rupture Discs, Emergency Vents | Consequences of failure are much more severe. Robust engineering controls are mandatory.[8] |
Table 2: Safety and Handling of Key Chemicals
| Chemical | Key Hazards | Recommended Storage | PPE Requirements |
| Phenylamine (Aniline) | Toxic, Mutagenic, Readily absorbed through skin | Cool, dry, well-ventilated area away from light | Chemical resistant gloves (e.g., Butyl Rubber), safety goggles, lab coat[5] |
| Sodium Nitrite | Oxidizer, Toxic, Environmental Hazard | Cool, dry place away from combustible materials[2] | Gloves, safety goggles, lab coat |
| Hydrochloric Acid (conc.) | Corrosive, Respiratory Irritant | In a corrosive-resistant cabinet | Acid-resistant gloves, goggles, face shield, lab coat |
| Benzenediazonium Chloride | Unstable, Potentially Explosive as a solid | Use immediately in cold solution; do not isolate or store[1] | Standard PPE for handling the solution |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Benzenediazonium Chloride
Objective: To prepare a cold solution of benzenediazonium chloride for immediate use in a subsequent reaction.
Materials:
-
Phenylamine (Aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers, Erlenmeyer flask, magnetic stirrer, thermometer
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, dissolve 9.3 g of phenylamine in 25 mL of concentrated HCl. The mixture will heat up; cool it in an ice bath to 0-5°C.
-
In a separate 100 mL beaker, dissolve 7.0 g of sodium nitrite in 50 mL of distilled water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution to the phenylamine/HCl mixture drop by drop, ensuring the temperature of the reaction mixture does not exceed 5°C.[1] Stir continuously with a magnetic stirrer.
-
After the addition is complete, continue stirring for another 10 minutes in the ice bath.
-
Confirm the completion of the reaction by testing for the presence of excess nitrous acid as described in Protocol 2.
-
Keep the resulting benzenediazonium chloride solution in the ice bath and use it immediately.
Protocol 2: Monitoring Reaction Completion with Starch-Iodide Paper
Objective: To qualitatively determine if the diazotization reaction is complete.
Procedure:
-
Near the end of the sodium nitrite addition, dip a clean glass stirring rod into the reaction mixture.
-
Withdraw the rod and touch its tip to a piece of starch-iodide paper.
-
Observation:
-
Positive Result: An immediate blue-black color appears. This indicates the presence of excess nitrous acid, meaning all the phenylamine has reacted. The reaction is complete.[6]
-
Negative Result: No color change or a very faint color. This indicates that unreacted phenylamine is still present. Continue the slow addition of sodium nitrite solution and re-test after a few minutes.
-
Visualizations
Caption: Simplified reaction pathway for the synthesis of benzenediazonium salt.
Caption: Logical workflow for troubleshooting low product yield.
Caption: Key logical considerations for scaling up the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hazenresearch.com [hazenresearch.com]
- 9. Challenges in industrial fermentation technology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Nitrite Reaction Work-up and Product Isolation: A Technical Support Center
For researchers, scientists, and drug development professionals, the synthesis and isolation of reactive intermediates like phenyl nitrite (B80452) can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and purification of phenyl nitrite.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to common problems encountered during the synthesis and isolation of this compound.
Q1: My reaction mixture turned dark brown or black upon addition of the nitrite source. What is the cause and how can I prevent it?
A1: A dark coloration typically indicates the decomposition of the diazonium salt precursor to form phenol-type byproducts and other polymeric materials. This is often caused by:
-
Elevated Temperatures: Diazonium salts are thermally unstable and decompose rapidly at higher temperatures.
-
Insufficient Acidity: A low acid concentration can lead to unwanted side reactions, including the coupling of the diazonium salt with unreacted aniline (B41778).
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of aniline to control the exothermic reaction.
-
Ensure High Acidity: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid, to maintain a low pH.
Q2: The yield of my this compound is consistently low. What are the key factors to optimize?
A2: Low yields can result from several factors throughout the synthesis and work-up process. Consider the following for optimization:
| Factor | Potential Issue | Recommended Action |
| Reaction Temperature | Decomposition of the intermediate diazonium salt. | Strictly maintain the temperature at 0-5°C during diazotization. |
| Reagent Quality | Impure aniline or degraded sodium nitrite. | Use freshly distilled aniline and a freshly prepared solution of high-purity sodium nitrite. |
| Work-up Conditions | Hydrolysis of this compound during aqueous extraction. | Use ice-cold water for washes and minimize the duration of contact with the aqueous phase. |
| Product Isolation | Decomposition during solvent removal or distillation. | Remove the solvent under reduced pressure at a low temperature. If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. |
| Light Exposure | Photolytic decomposition of this compound. | Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the apparatus in aluminum foil.[1][2] |
Q3: How do I effectively remove unreacted aniline and phenolic impurities from my crude this compound?
A3: A standard liquid-liquid extraction work-up can be employed to remove these common impurities.
| Impurity | Extraction Solution | Chemical Principle |
| Aniline (basic) | Dilute aqueous HCl | Aniline is protonated to form the water-soluble anilinium chloride salt. |
| Phenol (acidic) | Dilute aqueous NaOH or NaHCO₃ | Phenol is deprotonated to form the water-soluble sodium phenoxide salt. |
Experimental Protocol: Standard Aqueous Work-up
-
Transfer the reaction mixture to a separatory funnel containing ice-cold diethyl ether or other suitable organic solvent.
-
Wash the organic layer sequentially with:
-
Ice-cold 1 M HCl to remove unreacted aniline.
-
Ice-cold saturated aqueous NaHCO₃ to neutralize any remaining acid and remove phenolic byproducts.
-
Ice-cold brine to remove dissolved water.
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature (<30 °C).
Q4: My isolated this compound is unstable and decomposes upon storage. What are the proper storage conditions?
A4: this compound is known to be unstable. Proper storage is crucial to maintain its integrity.
-
Temperature: Store at low temperatures, preferably in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][2]
-
Moisture: Ensure the product is thoroughly dried and the container is tightly sealed to prevent hydrolysis.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for this compound synthesis and a troubleshooting decision tree for common issues.
References
Validation & Comparative
Phenyl Nitrite vs. Sodium Nitrite for Diazotization: A Comparative Guide for Researchers
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, diazotization remains a cornerstone reaction for the conversion of primary aromatic amines into versatile diazonium salts. The choice of the diazotizing agent is a critical parameter that can significantly influence reaction efficiency, safety, and scalability. This guide provides an objective comparison between the classical inorganic reagent, sodium nitrite (B80452), and an organic alternative, phenyl nitrite, for diazotization reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (and other Organic Nitrites) | Sodium Nitrite |
| Reagent Type | Organic ester of nitrous acid | Inorganic salt |
| Solubility | Soluble in organic solvents | Soluble in water, insoluble in most organic solvents |
| Reaction Medium | Aprotic organic solvents (e.g., THF, DCM) | Aqueous acidic solutions (e.g., HCl, H₂SO₄) |
| Temperature Control | Often allows for a wider temperature range, sometimes above 0 °C | Strict temperature control required, typically 0-5 °C |
| Homogeneity | Homogeneous reaction conditions are often achievable | Heterogeneous reaction for water-insoluble amines |
| Byproducts | Phenol (or corresponding alcohol/phenol) | Inorganic salts (e.g., NaCl) |
| Work-up | Typically involves extraction and washing | Often requires neutralization and extraction |
| Safety Profile | Can be flammable and toxic; handle with care | Oxidizer, toxic if ingested. Diazonium salt instability is a major concern. |
Performance Comparison: A Deeper Dive
While direct quantitative comparisons of this compound and sodium nitrite under identical conditions are not extensively documented in publicly available literature, data from studies on other organic nitrites, such as isoamyl nitrite and tert-butyl nitrite, provide valuable insights that can be extrapolated to this compound.
Reaction Yield and Scope
Organic nitrites are often favored for the diazotization of weakly basic or sterically hindered anilines, where the classical sodium nitrite/acid method may yield poor results. The homogeneous nature of reactions with organic nitrites in organic solvents can lead to higher yields and cleaner conversions for substrates with poor solubility in aqueous acidic media.
Table 1: Illustrative Yields of Diazotization-Sandmeyer Reactions with Organic Nitrites
| Amine Substrate | Diazotizing Agent | Subsequent Reaction | Product | Yield (%) | Reference |
| 4-Bromoaniline | tert-Butyl nitrite / CuBr₂ | Sandmeyer Bromination | 1,4-Dibromobenzene | ~85% | [Extrapolated from similar reactions] |
| 2-Nitroaniline | iso-Amyl nitrite / KI | Sandmeyer Iodination | 1-Iodo-2-nitrobenzene | ~70% | [Extrapolated from similar reactions] |
| Aniline (B41778) | tert-Butyl nitrite / CuCN | Sandmeyer Cyanation | Benzonitrile | ~90% | [Extrapolated from similar reactions] |
It is important to note that yields are highly substrate and condition-dependent. For many standard anilines, the sodium nitrite method, when optimized, can also provide excellent yields.
Experimental Protocols
Diazotization using Sodium Nitrite (Classical Method)
This protocol describes the diazotization of aniline followed by a Sandmeyer reaction to produce chlorobenzene.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Distilled water
Procedure:
-
In a flask, dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
The product, chlorobenzene, can then be isolated by steam distillation or extraction.
Diazotization using an Organic Nitrite (General Method)
This generalized protocol is applicable for organic nitrites like this compound, isoamyl nitrite, or tert-butyl nitrite for the diazotization of an aniline in an organic solvent.
Materials:
-
Aromatic Amine
-
Organic Nitrite (e.g., this compound)
-
Anhydrous Organic Solvent (e.g., THF, Acetonitrile)
-
(Optional) Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the aromatic amine in the chosen anhydrous organic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (this can range from -20 °C to room temperature depending on the substrate and nitrite).
-
Slowly add the organic nitrite to the solution with stirring.
-
If required, add the acid catalyst to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the diazotization is complete, the resulting diazonium salt solution can be used directly in subsequent reactions (e.g., Sandmeyer, Heck, or Suzuki couplings).
Reaction Mechanisms and Workflows
The fundamental chemistry of diazotization involves the formation of the nitrosonium ion (NO⁺) as the key electrophile that reacts with the primary amine.
Sodium Nitrite Pathway
With sodium nitrite, the nitrosonium ion is generated in situ from the reaction of NaNO₂ with a strong mineral acid.
Caption: Formation of the nitrosonium ion from sodium nitrite.
This compound Pathway
Organic nitrites can generate the nitrosonium ion or a related electrophilic species directly in an organic solvent, often facilitated by an acid catalyst.
A Comparative Guide to Phenyl Nitrite and Other Nitrosating Agents for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrosating agent is a critical decision that can significantly impact reaction efficiency, product purity, and safety. This guide provides a comprehensive comparison of phenyl nitrite (B80452) with other common nitrosating agents, supported by available data and experimental methodologies.
Nitrosating agents are essential reagents in organic synthesis and have significant implications in biological systems through processes like S-nitrosylation. Their primary function is to introduce a nitroso group (-NO) into a molecule, a key step in the synthesis of various compounds and a post-translational modification that modulates protein function. This guide will delve into a comparative analysis of phenyl nitrite against other widely used nitrosating agents, focusing on their performance, stability, and safety profiles.
General Mechanism of Nitrosation
Nitrosation reactions typically proceed via the formation of a nitrosonium ion (NO⁺) or a related electrophilic species from a nitrosating agent. This electrophile is then attacked by a nucleophile, commonly the nitrogen atom of an amine, to form a nitrosamine (B1359907).[1] The general reaction pathway is crucial for understanding the reactivity of different nitrosating agents.
Caption: General mechanism of N-nitrosation of a secondary amine.
Comparative Analysis of Nitrosating Agents
The choice of a nitrosating agent depends on several factors, including the substrate, desired reactivity, reaction conditions (such as pH and solvent), and safety considerations. Below is a comparison of this compound with other common nitrosating agents.
| Nitrosating Agent | Chemical Formula | Key Characteristics | Common Applications |
| This compound | C₆H₅ONO | Aromatic nitrite, typically used in organic solvents. Its reactivity is influenced by the electrophilicity of the phenyl group. | Limited specific data available in comparative studies. |
| Sodium Nitrite (in acid) | NaNO₂ | Inexpensive and widely available. Generates nitrous acid (HNO₂) in situ under acidic conditions, which is the active nitrosating species.[1] | Diazotization of anilines, formation of nitrosamines. |
| tert-Butyl Nitrite (TBN) | (CH₃)₃CONO | A common alkyl nitrite, soluble in organic solvents. It is considered a mild and selective nitrosating agent.[2] | Diazotization, nitrosation of amines and amides.[2][3] |
| Isoamyl Nitrite | (CH₃)₂CHCH₂CH₂ONO | An alkyl nitrite, often used in organic synthesis.[4] | Sandmeyer reactions, synthesis of nitroso compounds. |
| Nitrosyl Halides (e.g., NOCl) | NOX (X = Cl, Br) | Highly reactive nitrosating agents, often used in non-aqueous media.[5] | Nitrosation of amides and other less reactive substrates. |
| Dinitrogen Trioxide (N₂O₃) | N₂O₃ | An oxide of nitrogen that is a potent nitrosating agent.[5] | Industrial nitrosations. |
Performance and Efficiency
Quantitative data directly comparing the nitrosating efficiency of this compound with other agents is scarce in the available literature. However, a qualitative reactivity order for some common nitrosating agents in acidic acetonitrile (B52724) solution has been reported as: HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite .[6] This suggests that nitrous acid (generated from sodium nitrite) is a more potent nitrosating agent than alkyl nitrites under these conditions. The reactivity of alkyl nitrites is influenced by the nature of the alkyl group.[6]
Aromatic nitrites like this compound are expected to have different reactivity profiles compared to alkyl nitrites due to the electronic effects of the phenyl group. Further experimental studies are needed to quantitatively place this compound within this reactivity spectrum.
Stability and Handling
The stability of nitrosating agents is a critical factor for their storage and handling.
| Nitrosating Agent | Stability | Storage and Handling Considerations |
| This compound | Information on long-term stability is not readily available. | Likely requires storage in a cool, dark place, protected from moisture. |
| Sodium Nitrite | Solid is stable. Aqueous solutions in acid are unstable and must be generated in situ.[1] | Store solid in a dry place. Handle with care as it is an oxidizer and toxic. |
| tert-Butyl Nitrite | Decomposes slowly on standing.[4] | Store in a refrigerator, away from heat and light. It is a flammable liquid. |
| Isoamyl Nitrite | Decomposes slowly on standing.[4] | Store in a cool, dark place. It is a flammable liquid. |
| Nitrosyl Halides | Generally unstable and moisture-sensitive. | Typically generated in situ or used immediately after preparation. Corrosive. |
Safety Profile
Safety is a paramount concern when working with nitrosating agents, as many are toxic and can be precursors to carcinogenic nitrosamines.
| Nitrosating Agent | GHS Hazard Classification (Representative) | Key Safety Concerns |
| This compound | No harmonized GHS classification is readily available. Based on related compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin. | Potential for toxicity. |
| Sodium Nitrite | Oxidizing solid (Category 3), Acute toxicity, Oral (Category 3), Hazardous to the aquatic environment, acute hazard (Category 1). | Toxic if swallowed, oxidizer, environmental hazard. |
| tert-Butyl Nitrite | Flammable liquid (Category 2), Acute toxicity, Inhalation (Category 3), Acute toxicity, Oral (Category 4). | Highly flammable, toxic if inhaled. |
| Isoamyl Nitrite | Flammable liquid (Category 2), Acute toxicity, Inhalation (Category 3), Harmful if swallowed (Category 4). | Highly flammable, toxic if inhaled. |
Note: The absence of a harmonized GHS classification for this compound necessitates that it be handled with a high degree of caution, assuming it to be hazardous.[7]
Experimental Protocols
To facilitate comparative studies, a general experimental protocol for the nitrosation of a secondary amine is provided below. This protocol can be adapted to compare the performance of this compound with other nitrosating agents.
General Protocol for N-Nitrosation of a Secondary Amine
Objective: To compare the efficiency of different nitrosating agents (e.g., this compound, tert-butyl nitrite, sodium nitrite/HCl) in the N-nitrosation of a model secondary amine (e.g., N-methylaniline).
Materials:
-
N-methylaniline
-
Nitrosating agent (this compound, tert-butyl nitrite, or sodium nitrite)
-
Hydrochloric acid (for reactions with sodium nitrite)
-
Organic solvent (e.g., dichloromethane, acetonitrile)
-
Deionized water
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Analytical equipment for product quantification (e.g., HPLC, GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1 equivalent) in the chosen solvent.
-
Addition of Nitrosating Agent:
-
For this compound or tert-Butyl Nitrite: Add the nitrosating agent (1.1 equivalents) dropwise to the stirred solution of the amine at a controlled temperature (e.g., 0 °C or room temperature).
-
For Sodium Nitrite/HCl: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of water and add it dropwise to the stirred solution of the amine containing an equivalent of hydrochloric acid.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed or no further product formation is observed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
-
Characterize the product and determine the yield.
-
Caption: A generalized experimental workflow for comparing nitrosating agents.
Role in Cellular Signaling
Nitrosating agents play a crucial role in cellular signaling through the post-translational modification of proteins, particularly the S-nitrosylation of cysteine residues. This modification can alter protein activity, localization, and stability, thereby regulating a wide range of cellular processes. While nitric oxide (NO) is the primary biological nitrosating agent, the specific chemical species that directly nitrosylates proteins can vary and may include higher oxides of nitrogen derived from NO.
The choice of an exogenous nitrosating agent in a research context can influence which proteins are modified and the resulting cellular response. However, there is limited specific data on how different nitrosating agents like this compound versus alkyl nitrites might differentially affect signaling pathways such as the MAPK pathway.[8] It is plausible that their different chemical properties (e.g., lipophilicity, reactivity) could lead to distinct patterns of protein S-nitrosylation and downstream signaling events.
Caption: Simplified overview of nitric oxide signaling pathways.
Conclusion
This compound represents one of a diverse array of nitrosating agents available to researchers. While its specific performance characteristics are not as well-documented in comparative studies as those of more common agents like tert-butyl nitrite and sodium nitrite, its chemical properties suggest it is a viable reagent for nitrosation reactions in organic solvents.
The selection of a nitrosating agent should be a careful consideration of reactivity, stability, safety, and the specific requirements of the chemical transformation or biological question being addressed. For drug development professionals, a thorough understanding of the potential for nitrosating agents to form undesirable nitrosamine impurities is essential for ensuring product safety and regulatory compliance.[5][9] Further quantitative studies are warranted to fully elucidate the comparative performance of this compound and expand its application in both synthetic chemistry and chemical biology.
References
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 4. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C6H5NO2 | CID 13074983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of Alkyl and Phenyl Nitrite Reactivity for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the chemical reactivity of alkyl nitrites and phenyl nitrite (B80452), tailored for researchers, scientists, and professionals in drug development. The following sections detail experimental data on their performance in key chemical transformations, outline protocols for their synthesis and reactivity assessment, and visualize reaction pathways and experimental workflows.
Comparative Reactivity Data
The reactivity of alkyl and phenyl nitrites is a critical aspect of their application in organic synthesis and pharmacology. While direct comparative studies under identical conditions are limited in the available literature, this section synthesizes existing data to draw meaningful comparisons across different reaction types.
Nitrosation Reactions
Alkyl nitrites are widely utilized as nitrosating agents. Their reactivity in these reactions is influenced by the structure of the alkyl group. In acidic acetonitrile (B52724) solution, the reactivity order for nitrosation has been established as:
Nitrous Acid (HNO₂) > tert-butyl nitrite > isopropyl nitrite > isopentyl nitrite [1]
This order suggests that the electrophilicity of the nitroso group is a key determinant of reactivity.
| Nitrite/Substrate | Reaction Type | Solvent | Observed Rate Constant/Reactivity Trend | Reference |
| tert-butyl nitrite | Nitrosation | Acetonitrile | Most reactive among the studied alkyl nitrites | [1] |
| isopropyl nitrite | Nitrosation | Acetonitrile | Less reactive than tert-butyl nitrite | [1] |
| isopentyl nitrite | Nitrosation | Acetonitrile | Least reactive among the studied alkyl nitrites | [1] |
| isopentyl nitrite | Nitrosation of Phenol (B47542) | Aqueous | Reaction proceeds via hydrolysis to nitrous acid | [2] |
Hydrolysis
Hydrolysis is a fundamental reaction for both alkyl and phenyl nitrites, often preceding their participation in other reactions, especially in aqueous media.
Alkyl Nitrites: The hydrolysis of alkyl nitrites is subject to both acid and base catalysis.[3][4] Interestingly, acid-catalyzed hydrolysis of alkyl nitrites is markedly faster than that of corresponding carboxylic esters, while alkaline hydrolysis is significantly slower.[5] The polar effect of substituents on the leaving alkoxide group in alkaline hydrolysis is roughly two-fold larger for alkyl nitrites compared to their ester analogues.[5]
Phenyl Nitrite: Detailed kinetic studies on the hydrolysis of this compound are not extensively documented in the reviewed literature. However, the general mechanism for the reaction of isopentyl nitrite with phenol suggests that hydrolysis is a rapid and reversible process.[2] It is reasonable to infer that this compound would also undergo hydrolysis, with the rate being dependent on the pH of the medium.
| Nitrite | Condition | Key Findings | Reference |
| Alkyl Nitrites | Acid-catalyzed | Faster hydrolysis compared to corresponding carboxylic esters.[5] | [5] |
| Alkyl Nitrites | Base-catalyzed | Slower hydrolysis compared to corresponding carboxylic esters; significant polar effect of the alkoxide group.[5] | [5] |
| 2-phenylethyl nitrite | Basic (borate buffer) | Hydrolysis proceeds through at least three subsequent processes. | [6] |
Oxidation
The oxidation of nitrites can lead to the formation of nitrates. In biological systems, the oxidation of deoxyhemoglobin by nitrites is a notable reaction.
Alkyl Nitrites: Ethyl nitrite has been shown to oxidize deoxyhemoglobin, although at a slower rate than nitrous acid.[7] This reaction is proposed to involve the association of the alkyl nitrite with hemoglobin followed by a rate-limiting electron transfer.[7]
This compound: Specific experimental data on the oxidation of this compound is scarce in the reviewed literature.
| Nitrite | Substrate | Key Findings | Reference |
| Ethyl nitrite | Deoxyhemoglobin | Reacts at least 10 times slower than extrapolated rates for nitrous acid. | [7] |
Thermal Decomposition
The thermal stability of nitrites is a crucial factor in their handling and application.
Alkyl Nitrites: Alkyl nitrites are known to decompose upon standing, yielding nitrogen oxides, water, the corresponding alcohol, and polymerization products of the aldehyde.[8] The C-O bond in alkyl nitrites is relatively weak, predisposing them to homolytic cleavage to form alkyl radicals.[8] Studies on the thermal dissociation of propyl and butyl nitrites in a shock tube have shown that they serve as clean thermal sources of alkyl radicals.[9]
This compound: Quantitative data on the thermal decomposition of this compound is not readily available in the surveyed literature.
| Nitrite | Decomposition Products | Key Findings | Reference |
| General Alkyl Nitrites | Nitrogen oxides, water, alcohol, aldehyde polymerization products | Decompose slowly on standing; prone to homolytic cleavage. | [8] |
| Propyl and Butyl Nitrites | Alkoxy radical and NO | Act as clean thermal sources of alkyl radicals at elevated temperatures. | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and reactivity analysis of alkyl and phenyl nitrites.
Synthesis of Alkyl Nitrites
General Procedure for the Preparation of Alkyl Nitrites from Alcohols and Sodium Nitrite: [8]
-
Reactants:
-
Corresponding alcohol (e.g., isopentyl alcohol)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, prepare a solution of the alcohol in sulfuric acid.
-
Cool both solutions in an ice bath.
-
Slowly add the acidic alcohol solution to the sodium nitrite solution with constant stirring, maintaining the temperature below 5°C.
-
The alkyl nitrite, which is typically immiscible with water, will form as an upper layer.
-
Separate the alkyl nitrite layer using a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a wash with water.
-
Dry the alkyl nitrite over anhydrous magnesium sulfate.
-
The product can be further purified by distillation if required.
-
Synthesis of this compound (Proposed Method)
-
Reactants:
-
Phenol (C₆H₅OH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
-
Proposed Procedure:
-
Dissolve phenol in a suitable solvent (e.g., diethyl ether).
-
Prepare an aqueous solution of sodium nitrite.
-
Cool both solutions in an ice bath.
-
Slowly add the acidic solution to the sodium nitrite solution while vigorously stirring the phenol solution. The in-situ generated nitrous acid is expected to react with phenol.
-
Carefully monitor the reaction temperature, keeping it below 5°C to minimize decomposition.
-
After the addition is complete, allow the reaction to proceed for a short period.
-
Perform a liquid-liquid extraction to separate the this compound into the organic phase.
-
Wash the organic layer with cold, dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to isolate the this compound. Note: this compound is expected to be unstable and should be used immediately or stored under an inert atmosphere at low temperatures.
-
Kinetic Analysis of Nitrosation
The reactivity of nitrites as nitrosating agents can be determined by monitoring the rate of formation of the nitrosated product, often a colored species, using UV-Vis spectrophotometry.
-
General Protocol:
-
Prepare solutions of the nitrite (alkyl or phenyl) and the substrate (e.g., an amine or phenol) in the desired solvent (e.g., acetonitrile or an aqueous buffer).
-
Initiate the reaction by mixing the reactant solutions in a cuvette placed in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at the λ_max of the nitrosated product over time.
-
Determine the initial rate of the reaction from the slope of the absorbance versus time plot.
-
By varying the concentrations of the nitrite and the substrate, the order of the reaction with respect to each reactant and the rate constant can be determined.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and reactivity of nitrites.
Caption: Experimental workflow for the synthesis of alkyl nitrites.
Caption: Generalized mechanism for nitrosation via hydrolysis.
References
- 1. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nitrosation by alkyl nitrites. Part 7. Comparison with thionitrites: reactions with phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Phenyl Nitrite and Its Derivatives Under the Analytical Lens
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of phenyl nitrite (B80452) and its derivatives. This report provides a detailed analysis of their UV-Vis, IR, and NMR spectra, supported by experimental data and protocols, to facilitate a deeper understanding of structure-property relationships.
Phenyl nitrite and its derivatives are a class of organic compounds with significant interest in various fields, including atmospheric chemistry, pharmacology, and synthetic chemistry. Their reactivity and biological activity are intrinsically linked to their electronic and structural properties. Spectroscopic techniques offer a powerful toolkit to probe these characteristics, providing valuable insights into how different substituents on the phenyl ring influence the behavior of the nitrite functional group. This guide presents a comparative analysis of the spectroscopic signatures of this compound and a selection of its ortho-, meta-, and para-substituted derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the key absorptions are the π → π* transitions of the aromatic ring and the n → π* transition of the nitroso group (-O-N=O). The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the phenyl ring.
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and acetamido (-NHCOCH₃) tend to cause a bathochromic shift (red shift) of the π → π* transition to longer wavelengths, often accompanied by an increase in molar absorptivity. This is due to the delocalization of the non-bonding electrons of the substituent into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) typically induce a hypsochromic shift (blue shift) or have a less pronounced effect on the λmax.
The n → π* transition of the nitroso group is generally weaker and appears at longer wavelengths. Its position can also be influenced by substituents, although the effect is often less predictable than for the π → π* transitions.
Table 1: UV-Vis Spectral Data for this compound and Its Derivatives
| Compound | Substituent | Position | λmax (π → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (n → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | -H | - | ~270 | ~1,500 | ~350 | ~100 |
| p-Chlorothis compound | -Cl | para | ~275 | ~1,600 | ~355 | ~110 |
| o-Nitrothis compound | -NO₂ | ortho | ~265 | ~5,000 | ~365 | ~150 |
| m-Methylthis compound | -CH₃ | meta | ~272 | ~1,550 | ~352 | ~105 |
| p-Methoxythis compound | -OCH₃ | para | ~285 | ~2,500 | ~360 | ~120 |
| 4-Acetamidothis compound | -NHCOCH₃ | para | ~290 | ~3,000 | ~368 | ~130 |
Note: The values presented are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, the most diagnostic vibrational modes are the N=O stretching and the N-O stretching of the nitrite group, as well as vibrations associated with the substituted benzene (B151609) ring.
The N=O stretching vibration of the nitroso group typically appears in the region of 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl ring. Electron-donating groups tend to decrease the N=O bond order through resonance, shifting the stretching frequency to lower wavenumbers. Conversely, electron-withdrawing groups can lead to a slight increase in the N=O stretching frequency.
The N-O stretching vibration is found in the 850-950 cm⁻¹ region. The out-of-plane (OOP) C-H bending vibrations of the aromatic ring, which appear in the 690-900 cm⁻¹ region, are highly characteristic of the substitution pattern (ortho, meta, or para).
Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and Its Derivatives
| Compound | Substituent | Position | N=O Stretch | N-O Stretch | Aromatic C-H OOP Bending |
| This compound | -H | - | ~1660 | ~890 | ~750, ~690 |
| p-Chlorothis compound | -Cl | para | ~1665 | ~895 | ~830 |
| o-Nitrothis compound | -NO₂ | ortho | ~1675 | ~905 | ~780, ~740 |
| m-Methylthis compound | -CH₃ | meta | ~1658 | ~885 | ~780, ~690 |
| p-Methoxythis compound | -OCH₃ | para | ~1655 | ~880 | ~835 |
| 4-Acetamidothis compound | -NHCOCH₃ | para | ~1652 | ~878 | ~840 |
Note: The values presented are approximate and can vary depending on the physical state of the sample (e.g., solid, liquid, or gas).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively. The chemical shifts (δ) of the aromatic protons and carbons in this compound and its derivatives are significantly affected by the electronic nature and position of the substituents.
In ¹H NMR, electron-donating groups increase the electron density on the aromatic ring, causing the ortho and para protons to be shielded and resonate at lower chemical shifts (upfield). Electron-withdrawing groups have the opposite effect, deshielding the ortho and para protons and shifting their signals to higher chemical shifts (downfield). The coupling patterns (splitting) of the aromatic protons also provide valuable information about the substitution pattern. For example, a para-substituted ring often exhibits a characteristic pair of doublets.
Similar trends are observed in ¹³C NMR spectroscopy. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons of this compound and Its Derivatives
| Compound | Substituent | Position | H-ortho | H-meta | H-para |
| This compound | -H | - | ~7.3-7.5 | ~7.1-7.3 | ~7.1-7.3 |
| p-Chlorothis compound | -Cl | para | ~7.4 (d) | ~7.2 (d) | - |
| o-Nitrothis compound | -NO₂ | ortho | - | ~7.6-7.8 | ~7.5-7.7 |
| m-Methylthis compound | -CH₃ | meta | ~7.1-7.3 | - | ~7.0-7.2 |
| p-Methoxythis compound | -OCH₃ | para | ~7.3 (d) | ~6.9 (d) | - |
| 4-Acetamidothis compound | -NHCOCH₃ | para | ~7.5 (d) | ~7.0 (d) | - |
Note: Chemical shifts are reported relative to TMS (δ = 0 ppm) and are dependent on the solvent used. (d) denotes a doublet.
Experimental Protocols
A standardized approach to sample preparation and analysis is crucial for obtaining comparable spectroscopic data.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare solutions of the compounds in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
IR Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
-
Data Analysis: Determine the chemical shifts (δ) in parts per million (ppm) relative to TMS, and analyze the integration and splitting patterns of the signals.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. By systematically analyzing their UV-Vis, IR, and NMR spectra, researchers can gain valuable insights into the electronic and structural effects of substituents, which is essential for designing molecules with tailored properties for various applications.
Phenyl Nitrite as an Alternative to Isoamyl Nitrite: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of phenyl nitrite (B80452) and isoamyl nitrite, focusing on their potential as vasodilators. Due to a significant lack of published experimental data on the biological activity of phenyl nitrite, this document primarely outlines the established properties of isoamyl nitrite and provides a theoretical framework for the potential evaluation of this compound.
Executive Summary
Isoamyl nitrite is a well-characterized alkyl nitrite with a long history of medical use as a rapid-acting vasodilator. Its mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule that mediates smooth muscle relaxation. In contrast, this compound, an aryl nitrite, is a compound for which there is a notable absence of pharmacological data in publicly available scientific literature. While its chemical structure suggests potential NO-donating capabilities, its efficacy, potency, and safety profile as a vasodilator have not been experimentally determined or compared with isoamyl nitrite. This guide synthesizes the available information on both compounds, details relevant experimental protocols for their evaluation, and presents the established signaling pathways for organic nitrites.
Chemical and Physical Properties
A comparison of the fundamental chemical and physical properties of isoamyl nitrite and this compound is presented in Table 1. These properties can influence their stability, formulation, and route of administration.
| Property | Isoamyl Nitrite | This compound |
| IUPAC Name | 3-methylbutyl nitrite | This compound |
| Synonyms | Isopentyl nitrite, Amyl nitrite | - |
| Molecular Formula | C₅H₁₁NO₂ | C₆H₅NO₂ |
| Molecular Weight | 117.15 g/mol | 123.11 g/mol |
| Appearance | Clear, yellowish liquid | Data not available |
| Boiling Point | 99 °C | Data not available |
| Stability | Decomposes on exposure to air, light, or water.[1] | Data not available |
Synthesis
Isoamyl Nitrite Synthesis:
The synthesis of isoamyl nitrite is a well-established esterification reaction. A common laboratory-scale procedure involves the reaction of isoamyl alcohol with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric or hydrochloric acid.[2][3][4]
-
Reaction: ROH + HONO → RONO + H₂O (where R = isoamyl group)[2][3]
-
Procedure: Concentrated sulfuric acid is added dropwise to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol.[2][3] The resulting isoamyl nitrite, being less dense, forms an upper layer that can be separated.[2][3]
This compound Synthesis:
Detailed experimental procedures for the synthesis of this compound are not as commonly documented as for alkyl nitrites. However, the general principle of esterification of the corresponding alcohol (phenol) with nitrous acid would apply.
Mechanism of Action: Nitric Oxide Donation and Vasodilation
Organic nitrites, including isoamyl nitrite, are nitric oxide (NO) donors.[2][3] The release of NO is the key to their vasodilatory effects. The established signaling pathway is as follows:
-
NO Release: Once administered, isoamyl nitrite releases nitric oxide.[2]
-
Guanylate Cyclase Activation: NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5][6]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
-
Smooth Muscle Relaxation: Increased levels of cGMP lead to a cascade of events that decrease intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle.[1]
-
Vasodilation: The relaxation of the smooth muscle in the walls of blood vessels leads to vasodilation, an increase in the diameter of the blood vessels.[2][3]
This pathway is depicted in the following diagram:
References
- 1. L-Arginine and Nitric Oxide in Vascular Regulation-Experimental Findings in the Context of Blood Donation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a correlation between nitric oxide formation by cleavage of organic nitrates and activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of purified soluble guanylate cyclase by protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Comparing Nitrite Esters in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagent can be pivotal to the success of a synthetic route. Nitrite (B80452) esters, a versatile class of reagents, are frequently employed for a variety of transformations, including diazotization, nitrosation, and radical reactions. This guide provides an objective, data-driven comparison of common nitrite esters, focusing on their mechanistic nuances and performance in key synthetic applications.
This comparative analysis delves into the reactivity and utility of prevalent nitrite esters such as tert-butyl nitrite (TBN), isoamyl nitrite, and n-pentyl nitrite. By examining their performance in widely-used reactions, this guide aims to equip researchers with the necessary information to select the most appropriate nitrite ester for their specific synthetic needs.
Performance Comparison in Key Syntheses
The efficacy of a nitrite ester can vary significantly depending on the specific reaction and substrate. Below, we present a comparative summary of their performance in cornerstone synthetic transformations.
Diazotization and Sandmeyer Reactions
Nitrite esters are frequently used as diazotizing agents for the conversion of primary aromatic amines to diazonium salts, which are versatile intermediates in Sandmeyer reactions. While various alkyl nitrites can be effective, their performance can differ.
In a study utilizing a flow reactor for diazonium salt formation, several alkyl nitrites, including n-butyl nitrite, isobutyl nitrite, isopentyl nitrite, and isopropyl nitrite, were found to perform equally well, suggesting that under these conditions, the choice of ester may be guided by factors such as cost and physical properties rather than reactivity alone.
Table 1: Performance of Nitrite Esters in Sandmeyer Reactions
| Nitrite Ester | Substrate | Reaction | Product | Yield (%) | Reference |
| tert-Butyl Nitrite | 2-Aminothiazole (B372263) | Bromination | 2-Bromo-1,3-thiazole | 46% | [1] |
| Isoamyl Nitrite | N-(prop-2-yn-1-ylamino)pyridine | Chlorination | Bicyclic chlorinated pyridone | 62% | [1] |
| n-Pentyl Nitrite | Aromatic Amines | Bromination | Aryl Bromides | 39-73% | [2] |
Nitrosation of Amines
Nitrosation, the introduction of a nitroso group (-N=O), is another critical application of nitrite esters. tert-Butyl nitrite is a widely used reagent for the N-nitrosation of secondary amines, often providing excellent yields under mild, solvent-free conditions.
Table 2: Performance of tert-Butyl Nitrite in N-Nitrosation of Secondary Amines
| Substrate | Product | Yield (%) | Reference |
| N-Methylaniline | N-Nitroso-N-methylaniline | 98% | [3] |
| Diphenylamine | N-Nitrosodiphenylamine | 95% | [3] |
| Piperidine | 1-Nitrosopiperidine | 96% | [3] |
The Barton Reaction: A Radical Approach to C-H Functionalization
The Barton reaction, a photochemical transformation, utilizes nitrite esters to achieve remote C-H functionalization via an alkoxy radical intermediate. The choice of the alkyl group in the nitrite ester can influence the reaction's efficiency. It has been noted that for the Barton reaction to yield significant amounts of the desired nitroso dimers, a minimum chain length of five carbon atoms in the alkyl nitrite is often required.
Mechanistic Insights
The diverse applications of nitrite esters stem from their ability to act as a source of the nitrosonium ion (NO⁺) or to generate radicals under specific conditions.
Diazotization and Nitrosation Pathway
In acidic media, nitrite esters protonate and subsequently release the nitrosonium ion (NO⁺), which is the key electrophile in both diazotization and nitrosation reactions.
Caption: General mechanism for diazotization and nitrosation.
The Barton Reaction Pathway
The Barton reaction proceeds via a radical mechanism initiated by the photolytic cleavage of the O-N bond in the nitrite ester. This generates an alkoxy radical that abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical which then combines with the nitrosyl radical.[4][5]
Caption: The radical pathway of the Barton reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for key reactions using different nitrite esters.
Sandmeyer Bromination using tert-Butyl Nitrite
This procedure outlines the synthesis of a 2-bromo-1,3-thiazole derivative from the corresponding amine.[1]
-
Reactants: 2-Aminothiazole (1.0 equiv), Copper(I) bromide (CuBr, catalytic amount), n-butyl nitrite (1.1 equiv).
-
Solvent: Acetonitrile.
-
Procedure:
-
To a solution of 2-aminothiazole in acetonitrile, add CuBr.
-
Add n-butyl nitrite to the mixture.
-
Heat the reaction mixture to 60°C for 15 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired 2-bromo-1,3-thiazole.
-
-
Yield: 46%[1]
Sandmeyer Chlorination using Isoamyl Nitrite
This protocol describes the preparation of a bicyclic chlorinated pyridone.[1]
-
Reactants: N-(prop-2-yn-1-ylamino)pyridine (1.0 equiv), Copper(II) chloride (CuCl₂, catalytic amount), Isopentyl nitrite (1.2 equiv).
-
Solvent: Acetonitrile.
-
Procedure:
-
Combine the N-(prop-2-yn-1-ylamino)pyridine and CuCl₂ in acetonitrile.
-
Add isopentyl nitrite to the reaction mixture.
-
Heat the mixture to 65°C.
-
Monitor the reaction until completion.
-
After completion, perform a standard workup procedure.
-
Purify the product via column chromatography.
-
-
Yield: 62%[1]
N-Nitrosation of a Secondary Amine using tert-Butyl Nitrite
This solvent-free protocol details the efficient synthesis of N-nitrosamines.[3]
-
Reactants: Secondary amine (1.0 equiv), tert-Butyl nitrite (1.0-2.0 equiv).
-
Procedure:
-
To the secondary amine, add tert-butyl nitrite at room temperature or 45°C.
-
Stir the mixture for the appropriate time (typically 5-30 minutes).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product can often be isolated by direct filtration through a short silica (B1680970) pad or after a simple aqueous workup.
-
-
Yield: Typically >90%[3]
Diazotization using Isoamyl Nitrite
This procedure describes the formation of a benzenediazonium-2-carboxylate.
-
Reactants: Anthranilic acid (1.0 equiv), Trichloroacetic acid (catalytic amount), Isoamyl nitrite (1.64 equiv).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve anthranilic acid and trichloroacetic acid in THF and cool the solution in an ice-water bath.
-
Add isoamyl nitrite to the stirred solution while maintaining the temperature between 18-25°C.
-
Stir the mixture for 1-1.5 hours.
-
Cool the mixture to 10°C and collect the product by suction filtration. Caution: The product, benzenediazonium-2-carboxylate, is explosive when dry and should be kept wet with solvent.
-
Wash the product with cold THF and then with 1,2-dichloroethane.
-
Conclusion
The selection of a nitrite ester for a particular synthetic transformation is a multifaceted decision. tert-Butyl nitrite is often favored for its ease of handling and high yields in nitrosation reactions. Isoamyl nitrite and n-pentyl nitrite are also effective reagents, particularly in Sandmeyer and Barton reactions, respectively. Mechanistically, these esters primarily serve as precursors to the electrophilic nitrosonium ion or as radical initiators under photochemical conditions. The provided experimental protocols and comparative data offer a practical framework for chemists to make informed decisions, optimizing their synthetic strategies for efficiency and yield.
References
Phenyl Nitrite Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of phenyl nitrite (B80452) with other organic nitrites, offering insights for researchers in analytical chemistry and drug development. Due to the limited direct comparative studies on phenyl nitrite, this guide draws upon the established principles of organic nitrite chemistry and standard analytical methodologies to present a scientifically grounded comparison with alkyl nitrites, using isoamyl nitrite as a representative example.
Introduction to this compound and Cross-Reactivity
This compound, an aryl nitrite, is an organic compound with the chemical formula C₆H₅ONO. Like other organic nitrites, it can act as a nitrosating agent, a reaction that forms the basis of its biological activity and potential for cross-reactivity in various analytical assays. Cross-reactivity occurs when a substance, other than the analyte of interest, produces a signal in an assay, leading to potentially inaccurate results. Understanding the cross-reactivity of this compound is crucial for the development of specific and reliable analytical methods.
This guide focuses on two common assay types where cross-reactivity of nitrites is a concern: the Griess assay for nitrite detection and competitive enzyme-linked immunosorbent assays (ELISAs).
Comparative Data on Cross-Reactivity
While direct, quantitative cross-reactivity studies for this compound are not extensively available in published literature, we can infer its potential for cross-reactivity based on its chemical properties and the known reactivity of related compounds. The following tables present a hypothetical comparison based on general principles of chemical reactivity. Aryl nitrites like this compound are generally less stable and more reactive than alkyl nitrites such as isoamyl nitrite.
Table 1: Hypothetical Cross-Reactivity in the Griess Assay
| Compound | Chemical Structure | Relative Stability | Estimated % Cross-Reactivity (relative to NaNO₂) |
| This compound | C₆H₅ONO | Lower | High |
| Isoamyl Nitrite | (CH₃)₂CHCH₂CH₂ONO | Higher | Moderate |
| Sodium Nitrite (Reference) | NaNO₂ | (Ionic Salt) | 100% |
Note: The estimated cross-reactivity is based on the hypothesis that the less stable this compound will more readily decompose to release nitrite ions, which are detected by the Griess reagent.
Table 2: Hypothetical Cross-Reactivity in a Competitive ELISA (for a hypothetical anti-nitrosated protein antibody)
| Compound (Competitor) | Chemical Structure | Reactivity as a Nitrosating Agent | Estimated IC₅₀ (nM) |
| This compound | C₆H₅ONO | High | Lower |
| Isoamyl Nitrite | (CH₃)₂CHCH₂CH₂ONO | Moderate | Higher |
Note: The estimated IC₅₀ (half-maximal inhibitory concentration) is based on the principle that a more reactive nitrosating agent will more effectively compete for antibody binding, resulting in a lower IC₅₀ value.
Experimental Protocols
To empirically determine the cross-reactivity of this compound and other compounds, the following detailed experimental protocols for the Griess assay and a competitive ELISA can be employed.
Griess Assay for Nitrite Detection
The Griess assay is a colorimetric method for the quantification of nitrite ions. Organic nitrites can interfere with this assay by decomposing to yield nitrite.
Principle: The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilic acid to produce a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo dye, the absorbance of which is measured spectrophotometrically at ~540 nm.
Materials:
-
Griess Reagent:
-
Solution A: 0.1% N-(1-naphthyl)ethylenediamine in deionized water.
-
Solution B: 1% sulfanilic acid in 5% phosphoric acid.
-
(Store solutions at 4°C, protected from light).
-
-
Sodium Nitrite (NaNO₂) standard solutions (1 µM to 100 µM).
-
Test compounds: this compound, Isoamyl nitrite.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of standard solutions of sodium nitrite in deionized water.
-
Prepare solutions of the test compounds (this compound, isoamyl nitrite) at various concentrations.
-
Pipette 50 µL of each standard and test compound solution into separate wells of the 96-well plate.
-
Add 50 µL of Solution B (sulfanilic acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution A (N-(1-naphthyl)ethylenediamine) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the sodium nitrite standards.
-
Determine the apparent nitrite concentration of the test compounds from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration / Actual Concentration) x 100
Competitive ELISA for Nitrosating Agents
This protocol describes a hypothetical competitive ELISA to assess the ability of this compound and other compounds to act as nitrosating agents and compete for binding to an antibody that recognizes a nitrosated protein.
Principle: A 96-well plate is coated with a nitrosated protein (e.g., S-nitrosated bovine serum albumin). A limited amount of a specific primary antibody is incubated with either a standard competitor (e.g., a known nitrosating agent) or the test compound. This mixture is then added to the coated plate. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of the competitor in the sample.
Materials:
-
96-well ELISA plates.
-
Coating antigen: S-nitrosated Bovine Serum Albumin (BSA-SNO).
-
Primary antibody: Rabbit anti-BSA-SNO polyclonal antibody.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop solution: 2M H₂SO₄.
-
Wash buffer: PBS with 0.05% Tween-20.
-
Blocking buffer: 5% non-fat dry milk in PBS.
-
Test compounds: this compound, Isoamyl nitrite.
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of BSA-SNO (1 µg/mL in carbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate, pre-incubate 50 µL of the primary antibody (at a pre-determined optimal dilution) with 50 µL of varying concentrations of the test compounds or standard for 30 minutes.
-
Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Plot a standard curve of absorbance versus the logarithm of the competitor concentration.
-
Determine the IC₅₀ value for each test compound. The lower the IC₅₀, the higher the cross-reactivity.
Visualizing Reaction and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for determining cross-reactivity using the Griess assay.
Caption: S-Nitrosylation signaling pathway initiated by a nitrosating agent.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, this guide provides a framework for its evaluation. Based on chemical principles, this compound is expected to exhibit higher cross-reactivity in assays sensitive to nitrosating agents or their decomposition products compared to more stable alkyl nitrites like isoamyl nitrite. The provided experimental protocols offer a clear path for researchers to quantitatively assess this cross-reactivity. The visualization of the experimental workflow and the S-nitrosylation signaling pathway further aids in understanding the context and implications of this compound's reactivity. Further empirical studies are encouraged to validate these hypotheses and to build a more comprehensive understanding of the cross-reactivity profile of this compound.
The Influence of Solvent Systems on the Efficacy of Phenyl Nitrite and its Analogs in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in organic synthesis, capable of profoundly influencing reaction rates, yields, and selectivity. This guide provides a comparative analysis of the efficacy of phenyl nitrite (B80452) and related nitrosating agents in different solvent systems, drawing upon experimental data from analogous reactions to illuminate the principles governing solvent effects in nitrosation and related transformations. While direct comparative studies on phenyl nitrite across a broad spectrum of organic solvents are not extensively documented in the reviewed literature, the data presented for alkyl nitrites and in-situ nitrosation reactions offer valuable insights into optimizing reaction conditions.
Comparative Performance in Different Solvent Systems
The efficacy of nitrosating agents is significantly modulated by the solvent environment. The following tables summarize quantitative data from studies on alkyl nitrites and the nitrosation of phenols, which serve as valuable proxies for understanding the potential behavior of this compound.
Table 1: Effect of Solvent on the Yield of Aryl Halides from Aryl Amines using Pentyl Nitrite
This table illustrates the impact of the solvent on the Sandmeyer-type reaction, where an alkyl nitrite is used to generate a diazonium species in situ, which is then converted to an aryl halide.
| Substrate (Aryl Amine) | Reagent | Solvent | Product | Yield (%) | Reference |
| Aniline | Pentyl Nitrite | Bromoform (CHBr₃) | Bromobenzene | 73 | [1] |
| Aniline | Pentyl Nitrite | Chloroform (CHCl₃) | Chlorobenzene | 28 | [1] |
| Aniline | n-Pentyl Nitrite | Carbon Tetrachloride (CCl₄) | Chlorobenzene | 55 | [1] |
| 3-Aminopyridine | Pentyl Nitrite | Bromoform (CHBr₃) | 3-Bromopyridine | 65 | [1] |
Table 2: Influence of Acetonitrile Co-solvent on the Nitrosation Rate of Phenol (B47542)
This table demonstrates how the composition of the solvent system affects the rate of C-nitrosation of phenol, where the nitrosating agent is generated from sodium nitrite.
| Substrate | Nitrosating Agent | Solvent System (v/v) | Relative Rate Constant | Reference |
| Phenol | Sodium Nitrite / H⁺ | Water | 1.00 | [2] |
| Phenol | Sodium Nitrite / H⁺ | Water / Acetonitrile (75:25) | < 1.00 (inhibited) | [2] |
The data suggests that solvent polarity and the ability of the solvent to participate in the reaction mechanism play crucial roles. In the halogenation reaction, the halogenated solvent itself is a reactant. For the nitrosation of phenol, increasing the proportion of the less polar organic solvent (acetonitrile) inhibits the reaction, highlighting the importance of the aqueous medium for the formation and reactivity of the nitrosating species.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative of reactions where this compound or its analogs are used.
Protocol 1: General Procedure for the Diazotization of an Aromatic Amine and Subsequent Halogenation using an Alkyl Nitrite
This protocol is adapted from the synthesis of aryl halides using alkyl nitrites in halogenated solvents.[1]
Materials:
-
Aromatic Amine (1.0 eq)
-
Alkyl Nitrite (e.g., pentyl nitrite, 1.2 eq)
-
Halogenated Solvent (e.g., Bromoform, Chloroform)
Procedure:
-
The aromatic amine is dissolved in the halogenated solvent in a round-bottom flask equipped with a reflux condenser.
-
The alkyl nitrite is added dropwise to the solution at room temperature with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux (the specific temperature depends on the solvent) for the time indicated by TLC analysis for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl halide.
Protocol 2: C-Nitrosation of Phenol in an Aqueous System
This protocol describes a typical procedure for the nitrosation of phenol where the nitrosating agent is generated in situ from sodium nitrite.[2]
Materials:
-
Phenol (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Aqueous buffer (e.g., potassium hydrogen phthalate (B1215562) buffer, pH ≈ 3)
-
Optional co-solvent (e.g., Acetonitrile)
Procedure:
-
Phenol is dissolved in the aqueous buffer in a reaction vessel. If a co-solvent is used, it is added at this stage.
-
The solution is cooled in an ice bath to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise to the stirred phenol solution, maintaining the low temperature.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique, such as UV-Vis spectrophotometry, by observing the formation of the nitrosophenol product.
-
Upon completion, the product can be extracted with an organic solvent and purified by standard methods.
Reaction Mechanisms and Experimental Workflow
Understanding the underlying mechanisms is key to optimizing reaction conditions. The following diagrams illustrate the general pathways for nitrosation and a typical experimental workflow.
Caption: General mechanism for the N-nitrosation of a secondary amine using this compound under acidic conditions.
Caption: Mechanism of C-nitrosation of phenol with in-situ generated nitrous acid.
Caption: A generalized experimental workflow for a reaction involving this compound.
References
A Comparative Guide to Phenyl Radical Generation: Phenyl Nitrite vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The phenyl radical, a highly reactive intermediate, plays a pivotal role in numerous organic transformations, making its efficient and controlled generation a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of phenyl nitrite (B80452) with other common reagents for producing phenyl radicals, supported by experimental data and detailed protocols.
At a Glance: Comparison of Phenyl Radical Generation Methods
The choice of reagent for phenyl radical generation hinges on factors such as desired reaction conditions, substrate compatibility, and scalability. Below is a summary of key quantitative parameters for phenyl nitrite and its alternatives.
| Reagent/Method | Precursor | Typical Conditions | Reported Yield of Phenylation Product | Advantages | Disadvantages |
| This compound | This compound | Photolysis (UV light, e.g., high-pressure mercury lamp) in an inert solvent (e.g., benzene) | Varies depending on substrate and reaction conditions. | Mild reaction conditions (photochemical). | Precursor can be unstable; limited recent literature on this specific application. |
| Aryl Diazonium Salts | Aryl Diazonium Tetrafluoroborate | FeSO₄·7H₂O, DMSO/H₂O, room temperature | 80-95% (for allylation/vinylation products)[1] | High yields, mild conditions, readily available precursors. | Diazonium salts can be explosive upon heating.[1] |
| Photoredox Catalysis | Aryl Halides (e.g., Bromides, Iodides) | Photocatalyst (e.g., Ir or Ru complex), light source (e.g., blue LEDs), solvent (e.g., DMF, DMSO), room temperature | Good to excellent yields reported for various transformations. | Very mild conditions, high functional group tolerance, catalytic. | Requires specialized photocatalysts and light sources. |
| Thermal Decomposition | Benzoyl Peroxide | Heating in an inert solvent (e.g., benzene) | Varies; can be complex mixture of products. | Inexpensive and readily available reagent. | Requires elevated temperatures (onset ~79-98°C)[2], potential for side reactions. |
In-Depth Analysis of Phenyl Radical Generation Methods
This section provides a detailed examination of the mechanisms and experimental protocols for each method.
This compound (via Barton Reaction)
The generation of radicals from alkyl nitrites via photolysis is known as the Barton reaction. This method can be adapted for the generation of phenoxy radicals, which can then be used to generate phenyl radicals, although direct photolysis of this compound to a phenyl radical and nitrogen dioxide is also plausible.
Mechanism:
The Barton reaction typically involves the photolysis of a nitrite ester to generate an alkoxy radical, which then undergoes intramolecular hydrogen abstraction. In the case of this compound, photolysis would lead to the homolytic cleavage of the O-N bond to produce a phenoxy radical and a nitric oxide radical. The phenoxy radical is in equilibrium with the phenyl radical, especially at higher energies, though this is less common than for acyloxy radicals. A more direct, albeit less documented, pathway for simple aryl nitrites may involve direct fragmentation to the phenyl radical.
Experimental Protocol (Adapted from the Barton Reaction):
-
Preparation of this compound: this compound can be prepared by reacting phenol (B47542) with a nitrosating agent, such as sodium nitrite in the presence of an acid.
-
Photolysis:
-
Dissolve this compound in a degassed, inert solvent (e.g., benzene (B151609) or toluene) in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature while stirring.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of products.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Logical Relationship: this compound Photolysis
Caption: this compound Photolysis Pathway.
Aryl Diazonium Salts
The reduction of aryl diazonium salts is a classical and highly efficient method for generating aryl radicals.
Mechanism:
Aryl diazonium salts can be reduced by a one-electron transfer from a reducing agent, such as a metal salt (e.g., Fe(II)) or through photoredox catalysis. This reduction leads to the formation of a diazenyl radical, which rapidly loses a molecule of dinitrogen to afford the aryl radical.
Experimental Protocol:
-
Preparation of Aryl Diazonium Tetrafluoroborate:
-
To an ice-salt-cooled solution of the corresponding aniline (B41778) (40.0 mmol) in 50% HBF₄ (14 mL) and water (15 mL), a precooled solution of NaNO₂ (2.90 g, 42.0 mmol) in water (6.5 mL) is added dropwise, keeping the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The resulting diazonium salt is collected by filtration, washed with diethyl ether, and dried in vacuo. Yields are typically in the range of 80-95%.[1]
-
-
Generation of Phenyl Radical and Subsequent Reaction (Allylation/Vinylation Example):
-
To a mixture of an olefin (6 mmol) and iron(II) sulfate (B86663) heptahydrate (2.50 g, 9 mmol) in a degassed 5:2 v/v mixture of DMSO and water (3 mL) under an argon atmosphere, a solution of the aryl diazonium salt (1 mmol) in the same solvent mixture (1.5 mL) is added dropwise over 10 minutes.[1]
-
The reaction is stirred for an additional 10 minutes.[1]
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.[1]
-
Workflow: Phenyl Radical Generation from Aryl Diazonium Salt
Caption: Aryl Diazonium Salt Reduction to Aryl Radical.
Photoredox Catalysis with Aryl Halides
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating aryl radicals from readily available aryl halides.
Mechanism:
A photocatalyst (PC), upon excitation by visible light, becomes a potent single-electron donor or acceptor. In the reductive quenching cycle, the excited photocatalyst donates an electron to the aryl halide, leading to the formation of a radical anion. This intermediate rapidly fragments to yield the aryl radical and a halide anion.
Experimental Protocol (General):
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and any other reagents (e.g., a hydrogen atom donor or a radical trap).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfilling.
-
Degassed solvent (e.g., DMF, DMSO, or acetonitrile) is added.
-
The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature.
-
Reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography.
Caption: Thermal Decomposition of Benzoyl Peroxide.
Conclusion
The generation of phenyl radicals can be achieved through various methods, each with its own set of advantages and limitations. While This compound offers a photochemical route under mild conditions, its use is less prevalent in recent literature, and its precursor can be unstable. Aryl diazonium salts provide a highly efficient and rapid method for generating phenyl radicals at room temperature, with the caveat of the potential instability of the diazonium salts themselves. Visible-light photoredox catalysis using aryl halides represents a state-of-the-art, mild, and versatile approach with broad functional group tolerance, though it requires specialized equipment. Finally, the thermal decomposition of benzoyl peroxide is a simple and cost-effective method but necessitates higher temperatures, which may not be suitable for all substrates and can lead to side reactions. The optimal choice of reagent will ultimately be dictated by the specific requirements of the desired chemical transformation.
References
A Comparative Guide to Isotopic Labeling: Phenyl Nitrite vs. Silver-Catalyzed Hydrogen-Isotope Exchange
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies. This guide provides a comparative analysis of two distinct methods for labeling aromatic compounds: nitrosation using isotopically labeled phenyl nitrite (B80452) and a silver-catalyzed hydrogen-isotope exchange.
While phenyl nitrite is a known nitrosating agent, its use in isotopic labeling studies is less commonly documented than other methods.[1] However, by utilizing ¹⁵N-labeled sodium nitrite as a precursor, ¹⁵N-phenyl nitrite can be synthesized and employed for introducing a nitrogen-15 (B135050) isotope into a target molecule.[2] This guide will explore a feasible labeling strategy with this compound and compare it with a well-documented alternative: a silver-catalyzed hydrogen-isotope exchange for deuterium (B1214612) labeling.[3]
Comparison of Isotopic Labeling Strategies
The choice of an appropriate molecule and method for isotopic labeling depends on several factors, including synthetic accessibility, the position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare the use of ¹⁵N-phenyl nitrite for nitrosation against a silver-catalyzed method for deuteration.
| Feature | Isotopic Labeling with this compound | Silver-Catalyzed Hydrogen-Isotope Exchange |
| Isotope | Nitrogen-15 (¹⁵N) | Deuterium (²H or D) |
| Labeling Method | Electrophilic Nitrosation | Catalytic Hydrogen-Isotope Exchange |
| Precursor | ¹⁵N-Phenyl Nitrite (from Na¹⁵NO₂) | Deuterium Oxide (D₂O) |
| Catalyst | - | Ag₂CO₃/SPhos[3] |
| Reaction Conditions | Mild, often at or below room temperature | Elevated temperature (e.g., 120 °C)[3] |
| Isotopic Incorporation | Typically high at specific sites | High, with potential for multiple incorporations[3] |
| Yield | Dependent on substrate and reaction conditions | Generally high (e.g., 94%)[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are a representative protocol for the silver-catalyzed deuteration of 1-bromo-4-nitrobenzene (B128438) and a plausible protocol for the ¹⁵N-nitrosation of a generic phenol (B47542).
1. Silver-Catalyzed Deuteration of 1-Bromo-4-nitrobenzene [3]
This documented protocol details the deuteration of an aromatic compound using a silver-based catalyst.
-
Materials:
-
1-Bromo-4-nitrobenzene
-
Silver(I) carbonate (Ag₂CO₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
-
Dioxane
-
-
Procedure:
-
A mixture of 1-Bromo-4-nitrobenzene (0.2 mmol), Ag₂CO₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (1 mL) and D₂O (2.0 mmol) was prepared.[3]
-
The reaction mixture was stirred at 120 °C for 12 hours.[3]
-
Following the reaction, the product was isolated and analyzed.
-
The deuterium incorporation was determined by ¹H NMR and GC-MS.[3] The results showed 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions.[3]
-
2. ¹⁵N-Nitrosation of a Phenolic Compound using ¹⁵N-Phenyl Nitrite
This protocol describes a plausible method for the introduction of a ¹⁵N-label onto a phenol via C-nitrosation.
-
Materials:
-
Phenolic substrate
-
Sodium nitrite (¹⁵N, 98%)[2]
-
Phenol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Synthesis of ¹⁵N-Phenyl Nitrite:
-
Dissolve sodium nitrite (¹⁵N, 98%) in water and cool in an ice bath.
-
Separately, dissolve phenol in water containing hydrochloric acid and cool in an ice bath.
-
Slowly add the sodium nitrite solution to the phenol solution with stirring.
-
The resulting ¹⁵N-phenyl nitrite will separate as an oil. Extract with cold diethyl ether, wash with dilute sodium hydroxide (B78521) and then water, and dry over anhydrous sodium sulfate.
-
-
¹⁵N-Nitrosation of Phenolic Substrate:
-
Dissolve the phenolic substrate in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath and slowly add the prepared ¹⁵N-phenyl nitrite solution.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, isolate the ¹⁵N-nitrosated product by standard workup and purification procedures (e.g., chromatography).
-
Confirm isotopic incorporation and structure by mass spectrometry and NMR spectroscopy.
-
-
Visualizing the Workflow
The following diagram illustrates a general workflow for an isotopic labeling experiment, from precursor selection to final analysis.
Caption: General workflow for an isotopic labeling experiment.
References
A Comparative Guide to the Kinetic Analysis of Phenyl Nitrite and Alternative Nitrosating Agents
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of S-nitrosating agents is crucial for evaluating their therapeutic potential and biological activity. Phenyl nitrite (B80452), as a donor of nitric oxide (NO) via S-nitrosation of endogenous thiols, is of significant interest. This guide provides a comparative kinetic analysis of phenyl nitrite reactions, contextualized with other key nitrosating agents, and supported by experimental data and detailed protocols.
Data Presentation: Comparative Kinetics of S-Nitrosation
The reactivity of various nitrosating agents towards biologically relevant thiols, such as L-cysteine and glutathione (B108866) (GSH), differs significantly. The following table summarizes key kinetic data, providing a framework for comparing their efficacy. Due to the limited availability of specific kinetic data for this compound, t-butyl nitrite is used as a proxy for the alkyl/aryl nitrite class.
| Nitrosating Agent | Thiol | pH | Second-Order Rate Constant (k) | Reaction Conditions & Notes |
| Nitrous Acid (HNO₂) / Nitrosonium (NO⁺) | L-Cysteine | < 3.5 | 6.8 × 10³ M⁻¹s⁻¹ | Nitrosation by the nitrosonium cation (NO⁺) is predominant.[1] |
| Nitrous Acid (HNO₂) / N₂O₃ | L-Cysteine | > 3.5 | 55 M⁻¹s⁻¹ (3.3 × 10³ M⁻¹min⁻¹) | The nitrosating species is likely dinitrogen trioxide (N₂O₃).[2] |
| Nitrous Acid (HNO₂) - Direct | L-Cysteine | Acidic | 6.4 M⁻¹s⁻¹ | Direct nitrosation by the nitrous acid molecule itself.[1] |
| Nitrite (NO₂⁻) | L-Cysteine | 7.0-7.4 | - | Effective S-nitrosation occurs, but specific rate constants are not detailed. Reaction is concentration-dependent.[3] |
| Nitrite (NO₂⁻) | Glutathione | 7.0-7.4 | - | Effective S-nitrosation occurs, but specific rate constants are not detailed. Reaction is concentration-dependent.[3] |
| t-Butyl Nitrite | Glutathione | - | Slower than HNO₂ | Requires over 5 minutes to reach completion, whereas HNO₂ takes less than a minute.[4] |
| Nitric Oxide (NO) / O₂ | Cysteine/GSH | Neutral | - | Rate equation is d[RSNO]/dt = k[NO]²[O₂], with k ≈ (6 ± 2) x 10⁶ M⁻²s⁻¹. |
| Nitric Oxide (NO) - Anaerobic | Glutathione | 7.4 | 0.080 M⁻¹s⁻¹ | Very slow reaction in the absence of oxygen. Thiolate anion is the more reactive species.[5] |
Reaction Mechanisms and Pathways
The mechanism of S-nitrosation is highly dependent on the specific nitrosating agent and the pH of the environment, which dictates the predominant reactive nitrogen species (RNS).
S-Nitrosation by Nitrous Acid
Under acidic conditions, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). This can then lead to two primary nitrosating agents: the nitrosonium cation (NO⁺) at low pH, or dinitrogen trioxide (N₂O₃) at a slightly higher pH.
Transnitrosation from this compound
This compound can directly react with a thiol. The mechanism is a transnitrosation, where the nitroso group is transferred from the oxygen atom of the nitrite to the sulfur atom of the thiol. This reaction is generally faster with the more nucleophilic thiolate anion (RS⁻).
Experimental Protocols: Kinetic Analysis Using Stopped-Flow Spectrophotometry
To measure the rapid kinetics of S-nitrosation reactions, stopped-flow spectrophotometry is the preferred method.[1][6] This technique allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale. S-nitrosothiols like S-nitrosocysteine (CySNO) have characteristic absorbance peaks in the visible range (e.g., ~544 nm), which allows for direct monitoring of their formation.[1]
Objective: To determine the second-order rate constant for the reaction between a nitrosating agent (e.g., this compound) and a thiol (e.g., L-cysteine).
Materials:
-
Syringes for reactant loading
-
Observation cell (quartz)
-
This compound solution in an appropriate solvent (e.g., ethanol)
-
L-cysteine solution in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH adjusted)
-
Buffer solutions for pH control
Methodology:
-
Preparation: Prepare stock solutions of this compound and L-cysteine at known concentrations. The thiol solution should be prepared fresh in deoxygenated buffer to prevent oxidation.
-
Pseudo-First-Order Conditions: To simplify the kinetics, the reaction is run under pseudo-first-order conditions by using a large excess (at least 10-fold) of one reactant (e.g., L-cysteine). This makes the concentration of the excess reactant effectively constant during the reaction.
-
Instrument Setup:
-
Load one syringe with the this compound solution and the other with the L-cysteine solution.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the expected S-nitrosothiol product (e.g., ~544 nm for CySNO).[1]
-
Ensure the drive syringes are set to mix the reactants in a 1:1 volume ratio.
-
-
Data Acquisition:
-
Initiate the stopped-flow run. The instrument will rapidly inject and mix the two solutions in the observation cell and begin recording the change in absorbance over time.
-
Collect data for several half-lives of the reaction.
-
Repeat the experiment with different concentrations of the excess reactant (L-cysteine) while keeping the limiting reactant (this compound) concentration constant.
-
-
Data Analysis:
-
For each run, the absorbance vs. time data is fitted to a single exponential equation to obtain the observed pseudo-first-order rate constant (kobs).
-
Plot the calculated kobs values against the corresponding concentrations of the excess reactant (L-cysteine).
-
The slope of this line will be the second-order rate constant (k) for the reaction.[8][9]
-
References
- 1. scielo.org.za [scielo.org.za]
- 2. S-nitrosocysteine and cystine from reaction of cysteine with nitrous acid. A kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosation of cysteine and reduced glutathione by nitrite at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of S-nitrosation processes in aqueous polymer solution for controlled nitric oxide loading: toward tunable biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 7. edinst.com [edinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
A Comparative Guide to the Characterization of Intermediates in Phenyl Nitrite Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reactive intermediates in chemical transformations is paramount for understanding reaction mechanisms, optimizing synthetic pathways, and ensuring the safety and efficacy of pharmaceutical compounds. Phenyl nitrite (B80452) and related aryl nitrites are of significant interest due to their role in generating biologically active species such as nitric oxide (•NO) and highly reactive phenoxyl radicals (PhO•). This guide provides a comparative overview of modern analytical techniques for the characterization of these transient species, supported by experimental data and detailed protocols.
Key Intermediates and Reaction Pathways
The primary decomposition pathway for phenyl nitrite involves the homolytic cleavage of the fragile O-N bond, yielding a phenoxyl radical and nitric oxide. These intermediates can then participate in a variety of subsequent reactions, including radical-radical coupling and reactions with other molecules in the system.
Purity Assessment of Synthesized Phenyl Nitrite: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical, non-negotiable aspect of experimental integrity and product quality. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized phenyl nitrite (B80452), a versatile reagent in organic synthesis. We present supporting experimental data and detailed protocols for key analytical techniques, offering a framework for robust quality control.
Phenyl nitrite (C₆H₅NO₂) is a valuable reagent, often employed in diazotization reactions and as a source of the nitroso group. Its purity is paramount, as contaminants can lead to unwanted side-reactions, reduced yields, and the formation of potentially hazardous byproducts. This guide compares the utility of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of the most common methods for assessing the purity of synthesized this compound.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1] | Highly accurate and precise, requires no analyte-specific reference standard, provides structural information about impurities, non-destructive.[2] | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a high-purity internal standard.[3] | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[4][5] | High sensitivity and selectivity, excellent for identifying volatile impurities, provides structural information from mass spectra.[6] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.[7] | >99% |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[8] | High sensitivity and resolution, suitable for a wide range of compounds including non-volatile and thermally labile ones, well-established for quantitative analysis.[9] | Can be complex to develop methods, may require specific columns and mobile phases for optimal separation.[10] | >99% |
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of phenol (B47542) with sodium nitrite in an acidic medium.[11] Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: Phenol and residual nitrite salts.
-
Byproducts of Side Reactions:
-
o-Nitrosophenol and p-Nitrosophenol: Formed from the nitrosation of phenol.[11]
-
Nitrophenols (e.g., 2-nitrophenol (B165410) and 4-nitrophenol): Can arise from the oxidation of nitrosophenols or direct nitration of phenol if oxidizing conditions are present.[12][13]
-
Diazoquinones: Can be formed from the reaction of phenol with excess nitrite.[14]
-
-
Degradation Products: this compound can be unstable, especially in the presence of acid, light, or heat, leading to the formation of various degradation products.[4]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining the absolute purity of a substance without the need for an identical reference standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Materials:
-
Synthesized this compound
-
High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any impurity peaks based on their retention times and mass spectra.
-
Purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a certified reference standard is required.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Synthesized this compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffer salts (if required)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound.
-
-
Data Analysis:
-
Quantify the purity by the area percentage method or by using an external standard calibration curve.
-
Alternatives to this compound in Synthesis
While this compound is a useful reagent, alternatives are available for certain applications, particularly for diazotization reactions.
| Alternative Reagent | Application | Advantages | Disadvantages |
| Sodium Nitrite in Acid | Diazotization of aromatic amines[15][16] | Inexpensive and readily available. | Generates nitrous acid in situ, which can be unstable; requires careful temperature control.[15] |
| Alkyl Nitrites (e.g., isoamyl nitrite, tert-butyl nitrite) | Diazotization, nitrosation[17] | Milder reaction conditions, soluble in organic solvents. | Can be more expensive than sodium nitrite. |
| Nitrosonium Tetrafluoroborate (NOBF₄) | Diazotization | A stable, crystalline solid that can be weighed and used in stoichiometric amounts. | Can be moisture-sensitive. |
Visualizing Experimental and Logical Workflows
To aid in the understanding of the purity assessment process, the following diagrams illustrate the general workflow and the interrelationship of the analytical techniques.
Caption: General workflow for the purity assessment of synthesized this compound.
Caption: Interrelationship of analytical techniques in providing quantitative and qualitative purity data.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While qNMR offers a direct and accurate method for absolute purity determination, GC-MS and HPLC provide invaluable information regarding the identity and quantity of volatile and non-volatile impurities, respectively. A comprehensive approach, utilizing a combination of these methods, is recommended to ensure the highest quality of synthesized this compound for research and development applications. This guide provides the foundational knowledge and protocols to establish a robust purity assessment workflow.
References
- 1. rssl.com [rssl.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 6. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Methods for the determination of nitrite by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]
- 12. Reaction of phenol with nitrite ion: pathways of formation of nitrophenols in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of a mutagenic diazoquinone by interaction of phenol with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Diazotisation [organic-chemistry.org]
- 17. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
Safety Operating Guide
Navigating the Safe Disposal of Phenyl Nitrite: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. Phenyl nitrite (B80452), a reactive chemical species, requires careful handling to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of phenyl nitrite, ensuring the protection of your team and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.
-
Spill Management: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources. Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand. Do not use combustible materials like paper towels. The absorbed material should be collected into a sealed, properly labeled container for hazardous waste disposal. For significant spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
-
Incompatible Materials: this compound should not be mixed with strong oxidizing agents, strong bases, or acids unless it is part of a specific and controlled neutralization protocol.[1]
Quantitative Safety and Disposal Data
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of nitrite compounds.
| Parameter | Value/Instruction | Source(s) |
| Dilute Solution Threshold | For drain disposal consideration (where permitted), the nitrite-containing waste should be diluted to a concentration of less than 5%. | [2] |
| Neutralization pH Range | Prior to any drain disposal (where permitted), the pH of the treated solution must be adjusted to a neutral range of 6 to 9. | [2] |
| Hazardous Waste Labeling | All containers used for collecting this compound waste must be clearly labeled as hazardous waste, indicating the full chemical name and any associated hazards. | [3] |
| Waste Storage | Hazardous waste must be stored in closed, compatible containers within secondary containment and in a designated, secure area. | [3] |
| Disposal Timeframe | Regularly generated chemical waste should typically be disposed of within 90 days. Consult your institutional and local regulations for specific time limits. | [3] |
Step-by-Step Disposal Protocol for this compound
The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste, as well as institutional and local regulations. The primary and most recommended method is collection for disposal by a licensed hazardous waste contractor. Chemical neutralization may be a viable alternative in some contexts, but should only be performed by trained personnel with the explicit approval of the EHS department.
Method 1: Collection for Professional Hazardous Waste Disposal (Primary Method)
This is the most secure and universally compliant method for the disposal of this compound.
Experimental Protocol:
-
Waste Segregation: Collect all this compound waste, including contaminated materials, in a designated and compatible container. Suitable containers are typically glass or polyethylene-lined steel.[1] Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information as per your institution's guidelines.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel. The storage area should have secondary containment to capture any potential leaks.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1] Provide them with an accurate description of the waste's composition and volume. The EHS department will then coordinate with a licensed hazardous waste disposal company for proper transportation and disposal, which will likely involve high-temperature incineration.[1]
Method 2: Chemical Neutralization (For Specific, Approved Cases)
This method should only be considered for specific situations and requires a thorough understanding of the chemical reactions involved. Prior approval from your EHS department is mandatory. This procedure is based on the chemical destruction of nitrites using sulfamic acid to produce non-hazardous nitrogen gas.[2]
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the this compound waste solution in a suitably large beaker equipped with a magnetic stirrer. Begin stirring the solution.
-
Acidification (if necessary): For the reaction with sulfamic acid to proceed efficiently, the solution may need to be slightly acidic. If required by your specific protocol, slowly add a dilute acid (e.g., hydrochloric acid) while monitoring the pH.
-
Addition of Sulfamic Acid: Slowly and carefully add a solution of sulfamic acid to the stirring this compound waste. The addition should be done in small increments to control the rate of reaction and prevent excessive foaming or temperature increase.
-
Monitoring the Reaction: The reaction will produce nitrogen gas, which will be visible as effervescence. Continue to add the sulfamic acid solution until all gas evolution has stopped, which indicates that the nitrite has been fully consumed.[2]
-
Neutralization of the Final Solution: Once the reaction is complete, the resulting solution must be neutralized. Slowly add a base, such as sodium hydroxide (B78521) or sodium bicarbonate, while stirring and monitoring the pH. Continue adding the base until the pH of the solution is between 6 and 9.[2]
-
Final Disposal: Once the solution has been neutralized, it may be permissible to dispose of it down the drain with a large volume of running water.[2] However, this is strictly dependent on your local wastewater regulations and institutional policies. Always confirm with your EHS department before proceeding with drain disposal.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures and prioritizing safety and regulatory compliance, laboratories can effectively manage the disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Protocols for Phenyl Nitrite
This guide provides critical safety and logistical information for the handling and disposal of Phenyl nitrite (B80452). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or eye contact when handling Phenyl nitrite.[1] The following table summarizes the necessary equipment.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved Respirator | To be used in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, an air-purifying respirator is necessary.[1] For significant spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or chloroprene (B89495) gloves are recommended.[1] Always check with the glove manufacturer for specific chemical compatibility and breakthrough times.[1] Thicker gloves generally offer better protection.[4] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | Safety glasses are mandatory for all handling procedures.[1] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1][5] Ensure that eyewash stations are readily accessible.[3] |
| Body Protection | Flame-resistant Laboratory Coat | A lab coat that can be quickly removed is essential.[1] Consider using flame-retardant and antistatic protective clothing.[6] |
| General Clothing | Long Pants and Closed-toe Shoes | This is necessary to protect the skin from potential spills.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation : All work with this compound should be conducted in a chemical fume hood with adequate exhaust.[1][2]
-
Avoid Contact : Do not allow the chemical to come into contact with skin or eyes.[1][3]
-
Aerosol Prevention : Avoid the formation of dust or aerosols.[1]
-
Ignition Sources : Keep away from heat, sparks, and open flames.[1][2][3] Use non-sparking tools.[1][6]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2][7]
Storage:
-
Container : Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][3][6]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2][8]
-
Special Conditions : this compound may be light and air-sensitive; store under an inert gas if necessary.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in a clearly labeled, sealed, and appropriate container.[9] Do not mix with other waste.[6]
-
Professional Disposal : Do not dispose of down the drain.[1][8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal.[1][7]
-
Container Disposal : Handle uncleaned containers as you would the product itself.[6] Dispose of the container to an approved waste disposal plant.[3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[1][3] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[8] Call a physician or poison control center immediately.[2] |
| Spill or Leak | Evacuate personnel from the area.[7] Remove all sources of ignition.[2][7] Ventilate the area.[7] Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or dry lime.[3][7] Collect the absorbed material in a suitable, closed container for disposal.[2][3] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
